Product packaging for 3-Hydrazinoquinoxalin-2-ol(Cat. No.:CAS No. 31595-63-8)

3-Hydrazinoquinoxalin-2-ol

Cat. No.: B372169
CAS No.: 31595-63-8
M. Wt: 176.18g/mol
InChI Key: OLKUCGPQWNWDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Hydrazinoquinoxalin-2-ol is a quinoxaline derivative that serves as a key chemical intermediate in antimicrobial research. Quinoxaline derivatives are a recognized class of small molecules demonstrating promising antimicrobial activity, forming a core structure for developing new therapeutic agents . Recent scientific investigations into closely related compounds, particularly 3-hydrazinoquinoxaline-2-thiol, have revealed significant antifungal potential . In vitro studies have demonstrated that this derivative is highly effective against a range of Candida species, including Candida albicans, Candida glabrata, and Candida parapsilosis, showing comparable or even superior efficacy to Amphotericin B in some isolates . Furthermore, the anti-Candida activity of this compound has been validated in an in vivo mouse model of oral candidiasis, indicating its potential for therapeutic development . Research also highlights the synergistic potential of quinoxaline derivatives. One study found that 3-hydrazinoquinoxaline-2-thiol, when combined with thymoquinone, produced a strong synergistic effect against various clinical Candida strains, significantly reducing the minimum inhibitory concentration (MIC) of both compounds . This suggests that this compound and its analogs represent a valuable scaffold for creating new combination therapies to address the growing challenge of antimicrobial resistance . Given these properties, this compound is a vital building block for researchers in medicinal chemistry focused on synthesizing novel molecules and exploring new strategies to combat fungal and bacterial infections.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N4O B372169 3-Hydrazinoquinoxalin-2-ol CAS No. 31595-63-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydrazinyl-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-12-7-8(13)11-6-4-2-1-3-5(6)10-7/h1-4H,9H2,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKUCGPQWNWDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Hydrazinoquinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and biological activities of 3-Hydrazinoquinoxalin-2-ol (also known as 3-hydrazinyl-1H-quinoxalin-2-one). Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the backbone of various biologically active molecules, including antimicrobials and anticancer agents.[1][2] This document consolidates essential data to support ongoing research and development in medicinal chemistry.

Chemical and Physical Properties

This compound is a quinoxaline derivative characterized by a hydrazine group at the 3-position and a hydroxyl group at the 2-position, existing in tautomeric equilibrium with its quinoxalinone form. The fundamental properties of this compound are summarized below, based on computed data from comprehensive chemical databases.[3]

Table 1: Summary of Chemical and Physical Properties [3]

PropertyValueSource
IUPAC Name 3-hydrazinyl-1H-quinoxalin-2-onePubChem (CID 693318)
CAS Number 31595-63-8PubChem (CID 693318)
Molecular Formula C₈H₈N₄OPubChem (CID 693318)
Molecular Weight 176.18 g/mol PubChem (CID 693318)
Exact Mass 176.06981089 DaPubChem (CID 693318)
Synonyms This compound, 3-hydrazinylquinoxalin-2-ol, 3-hydrazinoquinoxalin-2(1H)-onePubChem (CID 693318)
XLogP3 0.3PubChem (CID 693318)
Hydrogen Bond Donors 3PubChem (CID 693318)
Hydrogen Bond Acceptors 4PubChem (CID 693318)
Rotatable Bond Count 1PubChem (CID 693318)
Topological Polar Surface Area 79.5 ŲPubChem (CID 693318)

Spectral Data

Detailed experimental spectral data for the parent this compound is limited in publicly available literature. However, extensive characterization has been performed on its derivatives. The data from these derivatives, particularly from IR and NMR spectroscopy, provide valuable insights into the structural features of the core quinoxaline ring.

Table 2: Summary of Spectral Data for this compound and its Derivatives

Spectral MethodKey Findings for DerivativesSource
Mass Spectrometry (MS) For a morpholinosulfonyl derivative, the mass spectrum showed a molecular ion peak at m/z = 325, confirming its molecular formula.[4] For other derivatives, characteristic fragmentation patterns are used for identification.[5][4][5]
Infrared (IR) Spectroscopy For a hydrazone derivative, characteristic bands appear at ν(max) = 3320–3304 cm⁻¹ (2xNH), 1677–1671 cm⁻¹ (C=O), and 1620–1615 cm⁻¹ (C=N).[6][6][7]
Nuclear Magnetic Resonance (¹H-NMR) In a hydrazone derivative, the disappearance of the NH₂ signal (initially at δH = 4.53 ppm in the parent hydrazino compound) and the appearance of an azomethine proton (HC=N) signal between δH = 8.73–8.40 ppm confirms the reaction. Aromatic protons of the quinoxalinone core typically appear at δH = 8.40–7.00 ppm.[6][6][7]
Carbon-13 NMR (¹³C-NMR) For derivatives, signals for key carbons are observed in the ranges of 158.44–151.23 ppm (C=O), 149.25–146.16 ppm (C=N), and 146.48–144.40 ppm (HC=N).[6][4][6]

Experimental Protocols

The synthesis of this compound and its derivatives is a key step for further biological evaluation. Below are representative experimental protocols for synthesis and antimicrobial screening.

This protocol is adapted from the synthesis of 3-hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one, which serves as a general method for preparing the core structure from a dione precursor.[4]

Objective: To synthesize a 3-hydrazinoquinoxalin-2-one derivative via hydrazinolysis.

Materials:

  • 6-(Morpholinosulfonyl)-1,4-dihydroquinoxaline-2,3-dione (starting material, 1 mmol)

  • Ethanol (EtOH, 5 mL)

  • Hydrazine hydrate (80%, 5 mL)

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Dissolve the dihydroquinoxaline-2,3-dione derivative (1 mmol) in ethanol (5 mL).

  • Add hydrazine hydrate (80%, 5 mL) dropwise to the solution while stirring at room temperature.

  • Continue stirring the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture under reflux for 3 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Collect the resulting solid precipitate by filtration.

  • Crystallize the crude product from ethanol to yield the purified 3-hydrazinyl-quinoxalin-2(1H)-one derivative.[4]

G start Dihydroquinoxaline-2,3-dione derivative (1 mmol) in EtOH reagent Add Hydrazine Hydrate (80%) dropwise start->reagent stir Stir at Room Temperature (0.5 hr) reagent->stir reflux Heat under Reflux (3 hr, TLC monitoring) stir->reflux cool Cool to Room Temperature reflux->cool filter Filter to collect solid precipitate cool->filter crystallize Crystallize from EtOH filter->crystallize product Purified 3-Hydrazinyl-quinoxalin-2-one Derivative crystallize->product

Diagram 1. General synthesis workflow for 3-hydrazinoquinoxalin-2-one derivatives.

This protocol outlines a standard method for evaluating the in vitro antimicrobial activity of synthesized quinoxaline compounds.[8][9]

Objective: To determine the antimicrobial efficacy of a test compound against selected bacterial and fungal strains.

Materials:

  • Test compound (e.g., this compound derivative) dissolved in DMSO (e.g., 10 mg/mL).

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs.

  • Sterile 6 mm paper discs.

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans).

  • Appropriate agar media (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Sterile petri plates and incubator.

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri plates.

  • Inoculation: Seed the agar plates with 0.2 mL of the broth culture of the specific microorganism.

  • Disc Impregnation: Impregnate sterile paper discs (6 mm) with a defined volume (e.g., 5 µL) of the test compound solution to achieve a specific concentration (e.g., 50 µ g/disc ).

  • Disc Placement: Place the impregnated discs, along with standard antibiotic/antifungal discs and a DMSO control disc, onto the surface of the seeded agar plates.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 22-25°C for 48 hours.[8][9]

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare & Pour Agar Media inoculate Inoculate Agar Plates with Microorganism prep_media->inoculate prep_inoculum Prepare Microbial Inoculum prep_inoculum->inoculate prep_discs Prepare Compound, Control & Standard Discs place_discs Place Discs on Seeded Agar Surface prep_discs->place_discs inoculate->place_discs incubate Incubate Plates (24-48 hrs) place_discs->incubate measure Measure Zone of Inhibition (mm) incubate->measure result Determine Antimicrobial Activity measure->result

Diagram 2. Workflow for the disc diffusion antimicrobial screening assay.

Biological Activity and Potential Applications

The quinoxaline scaffold is a cornerstone in medicinal chemistry due to its wide range of biological activities.[2] Derivatives of this compound have been primarily investigated for their antimicrobial properties.

  • Antibacterial and Antifungal Activity: Numerous studies have demonstrated that derivatives synthesized from 3-hydrazinoquinoxalines exhibit significant activity against various pathogens.[10] For instance, certain hydrazono-pentanone derivatives showed remarkable activity against Escherichia coli, Staphylococcus aureus, and the fungus Candida albicans.[10] The core hydrazine group serves as a versatile handle for creating diverse libraries of compounds, such as hydrazones, pyrazoles, and triazoles, which are then screened for biological efficacy.[4][10]

  • Mechanism of Action: While the specific signaling pathways for this compound are not fully elucidated, quinoxaline derivatives are known to act through several mechanisms. These include the bioreductive activation to form reactive oxygen species (ROS) that damage DNA, and the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby halting DNA replication.[11]

  • Drug Development Potential: The synthetic tractability of the hydrazino group allows for extensive structure-activity relationship (SAR) studies. By modifying the substituents on the quinoxaline ring and the hydrazone moiety, researchers can optimize the potency, selectivity, and pharmacokinetic properties of these compounds, making them promising leads for the development of new antimicrobial drugs.[1][4]

References

An In-Depth Technical Guide to the Synthesis of 3-Hydrazinoquinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a primary synthesis pathway for 3-hydrazinoquinoxalin-2-ol, a key intermediate in the development of various heterocyclic compounds with significant pharmacological potential. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Synthesis Pathway

The most common and effective route for the synthesis of this compound and its derivatives involves a two-step process. The first step is the cyclocondensation of an o-phenylenediamine with oxalic acid to form the corresponding 1,4-dihydroquinoxaline-2,3-dione.[1][2] The subsequent and crucial step is the hydrazinolysis of this dione using hydrazine hydrate, which selectively yields the desired this compound.

This pathway is favored for its straightforward reaction conditions and good yields. The resulting this compound serves as a versatile building block for the synthesis of more complex molecules, such as hydrazones and pyrazole derivatives, through reactions with various aldehydes, ketones, and other reagents.[3][4][5][6]

Experimental Data

The following table summarizes the quantitative data for a representative synthesis of a substituted this compound derivative, as reported in the literature.

ParameterValueReference
Starting Material6-(Morpholinosulfonyl)-1,4-dihydroquinoxaline-2,3-dione[3]
ReagentHydrazine hydrate (80%)[3]
SolventEthanol[3]
Reaction Time3.5 hours (0.5 hr stirring at RT, 3 hrs reflux)[3]
Yield81%[3]
Melting Point230–232 °C[3]

Detailed Experimental Protocols

Step 1: Synthesis of 1,4-Dihydroquinoxaline-2,3-dione

This protocol is based on established methods for the synthesis of the quinoxaline-2,3-dione precursor.[1][2]

  • Preparation of Reactants: In a suitable reaction vessel, dissolve oxalic acid dihydrate (0.238 mol) in 100 ml of water and heat the solution.

  • Acidification: Add 4.5 ml of concentrated hydrochloric acid to the heated solution.

  • Addition of o-phenylenediamine: Slowly add o-phenylenediamine (0.204 mol) to the reaction mixture.

  • Reaction and Precipitation: Heat the mixture under reflux for 20 minutes.

  • Isolation and Purification: Cool the reaction mixture with ice. The solid precipitate of 1,4-dihydro-quinoxaline-2,3-dione is then collected by filtration, washed with water, and purified by recrystallization from ethanol.

Step 2: Synthesis of 3-Hydrazino-6-(morpholinosulfonyl)quinoxalin-2(1H)-one

This protocol details the synthesis of a substituted this compound from its corresponding dione.[3]

  • Dissolution of Starting Material: To a solution of 6-(morpholinosulfonyl)-1,4-dihydroquinoxaline-2,3-dione (1 mmol) in 5 ml of ethanol, add hydrazine hydrate (80%) (5 ml) dropwise.

  • Initial Reaction: Stir the resulting solution at room temperature for 30 minutes.

  • Reflux: Heat the reaction mixture under reflux for 3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Product Isolation: Allow the reaction mixture to cool to room temperature. The solid precipitate that forms is collected by filtration.

  • Purification: The collected solid is crystallized from ethanol to yield the pure 3-hydrazino-6-(morpholinosulfonyl)quinoxalin-2(1H)-one.

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis pathway from o-phenylenediamine to this compound.

Synthesis_Pathway cluster_0 Step 1: Quinoxaline-2,3-dione Formation cluster_1 Step 2: Hydrazinolysis A o-Phenylenediamine C 1,4-Dihydroquinoxaline-2,3-dione A->C + HCl, Reflux B Oxalic Acid B->C + HCl, Reflux D This compound C->D + Hydrazine Hydrate, Reflux

Caption: Two-step synthesis of this compound.

References

A Technical Guide to 3-Hydrazinoquinoxalin-2-ol (CAS: 31595-63-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydrazinoquinoxalin-2-ol, a heterocyclic compound belonging to the quinoxaline family. Due to its structural similarity to other biologically active quinoxalinones, this molecule is of significant interest for research in medicinal chemistry and drug discovery. This document outlines its chemical properties, synthesis, and known biological activities, with a focus on its potential as an antimicrobial and anticancer agent.

Chemical and Physical Properties

This compound, with the CAS Number 31595-63-8, is a quinoxaline derivative characterized by a hydrazine group at the 3-position and a hydroxyl group at the 2-position of the quinoxaline core. This compound exists in a tautomeric equilibrium with its more stable keto form, 3-hydrazinyl-1H-quinoxalin-2-one.

PropertyValue
CAS Number 31595-63-8
Molecular Formula C₈H₈N₄O
Molecular Weight 176.18 g/mol
IUPAC Name 3-hydrazinyl-1H-quinoxalin-2-one
Synonyms This compound, 3-hydrazinoquinoxalin-2(1H)-one

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the hydrazinolysis of a suitable precursor, such as quinoxaline-2,3-dione. The following protocols are based on established methods for the synthesis of the core compound and its derivatives.

Synthesis of 3-Hydrazino-1H-quinoxalin-2-one from 1,4-Dihydro-quinoxaline-2,3-dione

This protocol describes the direct synthesis of the target compound from a readily available starting material.[1]

Workflow:

G start 1,4-Dihydro-quinoxaline-2,3-dione reagents Hydrazine Hydrate (99.9%) Water start->reagents Mix with process Reflux for 2 hours reagents->process cooling Cool to Room Temperature process->cooling filtration Filter Precipitate cooling->filtration washing Wash with Water filtration->washing crystallization Crystallize from Butanol washing->crystallization product 3-Hydrazino-1H-quinoxalin-2-one (Yellow Needles) crystallization->product G cluster_bacterium Bacterial Cell DNA Bacterial DNA Complex Gyrase-DNA Complex DNA->Complex Gyrase DNA Gyrase (A₂B₂) Gyrase->Complex TernaryComplex Ternary Complex (Gyrase-DNA-Inhibitor) Complex->TernaryComplex Binds to Inhibitor This compound (Inhibitor) Inhibitor->TernaryComplex DSB Double-Strand Breaks TernaryComplex->DSB Stabilizes Replication DNA Replication Blocked DSB->Replication Death Cell Death Replication->Death

References

Spectroscopic and Synthetic Profile of 3-Hydrazinoquinoxalin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and a representative synthetic protocol for 3-Hydrazinoquinoxalin-2-ol (also known as 3-hydrazinyl-1H-quinoxalin-2-one). This key heterocyclic compound serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules. The information presented here is intended to support research and development efforts in medicinal chemistry and materials science.

Core Spectroscopic Data

The spectroscopic data for this compound has been compiled from various sources. While a complete, unified dataset is not available in the literature, the following tables summarize the key reported and expected spectral characteristics.

Table 1: ¹H NMR Spectroscopic Data

The proton NMR data provides characteristic signals for the hydrazino and quinoxalinone core protons.

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Notes
Aromatic-H~7.00 - 8.40MultipletExpected range for the four protons on the benzene ring.
NH (Amide)~12.19Singlet (broad)Exchangeable with D₂O. Value inferred from a closely related derivative[1].
NH (Hydrazine)~9.50Singlet (broad)Exchangeable with D₂O. Value inferred from a closely related derivative[1].
NH₂ (Hydrazine)4.53 - 4.79Singlet (broad)Exchangeable with D₂O. A signal at 4.53 ppm has been explicitly reported for the starting material[2]. A value of 4.79 ppm is reported for a derivative[1].

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data
Carbon Assignment Expected Chemical Shift (δ) in ppm Notes
C=O (Amide Carbonyl)~155 - 165
C=N~145 - 155Two signals expected.
Aromatic/Heterocyclic Carbons~110 - 140Multiple signals for the carbons of the quinoxaline ring system.

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data

Infrared spectroscopy confirms the presence of key functional groups. The data presented is based on a closely related derivative and is expected to be highly representative.[1]

Functional Group Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine/Amide)3312, 3245Strong, Broad
C=O Stretch (Amide)1678Strong
C=N Stretch~1610Medium
Aromatic C=C Stretch~1500 - 1600Medium-Weak
Table 4: Mass Spectrometry Data

Mass spectrometry data confirms the molecular weight and provides fragmentation patterns useful for structural elucidation.

Parameter Value Source
Molecular Formula C₈H₈N₄OPubChem[3]
Molecular Weight 176.18 g/mol PubChem[3]
Major Fragment Ions (m/z) 176, 119PubChem[3]

Experimental Protocols

The following section details a generalized protocol for the synthesis of this compound and the common methods for its spectroscopic analysis.

Synthesis of this compound

This protocol is adapted from the synthesis of a substituted derivative.[1] The synthesis involves the reaction of a quinoxaline-2,3-dione precursor with hydrazine hydrate.

Materials:

  • Quinoxaline-2,3-dione

  • Hydrazine hydrate (80%)

  • Ethanol (EtOH)

Procedure:

  • Dissolve quinoxaline-2,3-dione (1 equivalent) in ethanol.

  • Add hydrazine hydrate (a significant excess, e.g., 10 equivalents) dropwise to the solution at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for approximately 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting precipitate is collected by filtration.

  • The crude product can be purified by recrystallization from ethanol to yield this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher spectrometer using DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrophotometer. Samples are typically prepared as KBr pellets.

  • Mass Spectrometry (MS): Electron ionization mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS).

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Characterization start Quinoxaline-2,3-dione reagent Hydrazine Hydrate in Ethanol start->reagent reaction Reflux (3h) reagent->reaction workup Cooling & Filtration reaction->workup product This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Structural Confirmation nmr->data ir->data ms->data

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

References

An In-depth Technical Guide on the Molecular Structure of 3-Hydrazinoquinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 3-Hydrazinoquinoxalin-2-ol, a heterocyclic compound of significant interest in medicinal chemistry. The document details experimental protocols for its synthesis and provides an analysis of its key physicochemical and spectroscopic data. Furthermore, potential mechanisms of action for quinoxaline derivatives are discussed, with a focus on histone deacetylase (HDAC) inhibition, a relevant pathway in drug development. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents based on the quinoxaline scaffold.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in the field of drug discovery due to their diverse pharmacological activities. The quinoxaline core, a fusion of a benzene and a pyrazine ring, serves as a versatile scaffold for the development of therapeutic agents with a wide range of applications, including antimicrobial, antifungal, antiviral, and anticancer properties. This compound, also known as 3-hydrazinyl-1H-quinoxalin-2-one, is a key intermediate in the synthesis of more complex quinoxaline-based molecules. Its unique structural features, including the presence of a hydrazinyl group and a lactam-lactim tautomeric system, make it a valuable building block for creating novel compounds with potential biological activity.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a quinoxalin-2-one core with a hydrazinyl (-NHNH2) group attached at the 3-position. The compound can exist in tautomeric forms, the lactam (keto) and lactim (enol) forms, with the lactam form being predominant in the solid state.

Chemical Structure:

  • IUPAC Name: 3-hydrazinyl-1H-quinoxalin-2-one[1]

  • Molecular Formula: C₈H₈N₄O[1]

  • Molecular Weight: 176.18 g/mol [1]

A summary of the key computed physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight176.18 g/mol [1]
XLogP30.3[1]
Hydrogen Bond Donor Count3[1]
Hydrogen Bond Acceptor Count4[1]
Rotatable Bond Count1[1]
Exact Mass176.06981089 Da[1]
Monoisotopic Mass176.06981089 Da[1]
Topological Polar Surface Area79.5 Ų[1]
Heavy Atom Count13[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrazinolysis of 1,4-dihydroquinoxaline-2,3-dione. This reaction involves the nucleophilic attack of hydrazine on one of the carbonyl groups of the starting material, followed by cyclization and dehydration to yield the desired product.

Experimental Protocol: Synthesis from 1,4-dihydroquinoxaline-2,3-dione

This protocol is adapted from the synthesis of a substituted derivative and is expected to be applicable for the preparation of the parent compound.[2][3]

Materials:

  • 1,4-dihydroquinoxaline-2,3-dione

  • Hydrazine hydrate (80% or 99.9%)[4]

  • Ethanol or Water[4]

  • Butanol (for crystallization)[4]

Procedure:

  • A mixture of 1,4-dihydroquinoxaline-2,3-dione (1 equivalent) and hydrazine hydrate (a large excess, e.g., ~16 equivalents) in water or ethanol is prepared.[4]

  • The reaction mixture is heated under reflux for 2 hours.[4]

  • After reflux, the mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration and washed with water.[4]

  • The crude product is purified by crystallization from butanol to afford this compound as yellow needles.[4]

Logical Workflow for Synthesis:

G start Start reagents 1,4-dihydroquinoxaline-2,3-dione + Hydrazine Hydrate + Ethanol/Water start->reagents reaction Heat under reflux (2 hours) reagents->reaction cooling Cool to Room Temperature reaction->cooling filtration Filter and Wash with Water cooling->filtration crystallization Crystallize from Butanol filtration->crystallization product This compound (Yellow Needles) crystallization->product end End product->end

Figure 1: Synthetic workflow for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals corresponding to the aromatic protons and the protons of the hydrazinyl and amide groups.

Table 2: Expected ¹H NMR Chemical Shifts for this compound in DMSO-d₆

ProtonChemical Shift (δ, ppm)MultiplicityNote
NH (amide)~12.08SingletExchangeable with D₂O[4]
NH (hydrazinyl)~8.70SingletExchangeable with D₂O[4]
NH₂ (hydrazinyl)~4.52SingletExchangeable with D₂O[4]
Aromatic Protons7.12 - 7.36MultipletProtons on the benzene ring[4]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The expected chemical shifts are based on the analysis of similar quinoxaline derivatives.[3][4]

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AtomExpected Chemical Shift (δ, ppm)
C=O (C2)~155
C-N (C3)~150
Quaternary Carbons (C4a, C8a)125 - 140
Aromatic CH Carbons (C5, C6, C7, C8)115 - 130
Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H (amide and hydrazine)3100 - 3400Strong, broad
C=O (amide)1670 - 1690Strong
C=N / C=C (aromatic)1580 - 1620Medium to strong
C-N1200 - 1350Medium
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 176). The fragmentation pattern would be indicative of the quinoxalinone structure.

Expected Fragmentation Pattern:

The initial fragmentation would likely involve the loss of small, stable molecules or radicals from the hydrazinyl group. Common fragmentations for similar heterocyclic compounds include the loss of N₂, NH₃, and CO. The quinoxaline ring itself is relatively stable and would likely remain intact in major fragments.

Potential Mechanism of Action and Signaling Pathways

Quinoxaline derivatives have been reported to exhibit their biological effects through various mechanisms of action. While the specific signaling pathways for this compound are not yet fully elucidated, related compounds have been shown to act as inhibitors of key cellular enzymes.

One such mechanism is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In cancer cells, the overexpression of certain HDACs can lead to the silencing of tumor suppressor genes. Inhibition of HDACs by small molecules can restore the expression of these genes, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth.

Diagram of a Potential Signaling Pathway: HDAC Inhibition

G cluster_0 Normal Gene Expression cluster_1 Aberrant Gene Silencing in Cancer Histone Histone Ac Acetyl Group Histone->Ac Acetylation (HATs) DNA DNA Ac->DNA Open Chromatin Gene_On Gene Transcription DNA->Gene_On HDAC HDAC (Overexpressed) DNA2 DNA HDAC->DNA2 Condensed Chromatin Restoration Restoration of Gene Expression HDAC->Restoration leads to Histone2 Histone Histone2->HDAC Deacetylation Gene_Off Gene Repression DNA2->Gene_Off Quinoxaline This compound Derivative Inhibition Inhibition Quinoxaline->Inhibition Inhibition->HDAC

Figure 2: Conceptual signaling pathway of HDAC inhibition by a quinoxaline derivative.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined molecular structure and versatile reactivity. This technical guide has provided a detailed overview of its properties, a practical protocol for its synthesis, and a comprehensive analysis of its expected spectroscopic characteristics. The discussion of potential mechanisms of action, such as HDAC inhibition, highlights the therapeutic potential of quinoxaline derivatives. This information is intended to be a foundational resource for researchers in the field of medicinal chemistry and drug development, facilitating the design and synthesis of novel quinoxaline-based compounds with improved pharmacological profiles. Further investigation into the specific biological targets and signaling pathways of this compound and its derivatives is warranted to fully explore their therapeutic potential.

References

Discovery of quinoxaline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery of Quinoxaline Derivatives

Introduction

The quinoxaline scaffold, a heterocyclic aromatic compound resulting from the fusion of a benzene and a pyrazine ring, is recognized as a "privileged structure" in medicinal chemistry.[1] Its synthetic accessibility and diverse pharmacological profile have positioned it as a focal point in the discovery of novel therapeutic agents.[1][2] Quinoxaline derivatives are integral to numerous marketed drugs, including the anticancer agent erdafitinib and the hepatitis C treatments glecaprevir and voxilaprevir.[3][4] This technical guide offers a comprehensive overview of the synthesis, biological activities, and experimental evaluation of quinoxaline derivatives, tailored for researchers, scientists, and professionals in drug discovery and development.

Synthesis of Quinoxaline Derivatives

The most established and primary method for synthesizing the quinoxaline core is the condensation reaction between an aromatic o-phenylenediamine and a 1,2-dicarbonyl compound.[4][5] This foundational method has been adapted over the years, leading to the development of various efficient, mild, and eco-friendly protocols that improve yields and reduce reaction times.[6][7] Modern approaches often employ microwave assistance or nanocatalysts under solvent-free conditions.[7][8]

General Synthetic Workflow

The synthesis of quinoxaline derivatives typically follows a straightforward workflow involving the condensation of precursors, followed by reaction monitoring, product isolation, and purification.

G cluster_workflow General Synthesis Workflow Reactants 1. Combine Reactants (o-phenylenediamine, 1,2-dicarbonyl) + Solvent & Catalyst Reaction 2. Reaction (e.g., Stir at RT, Reflux, or Microwave) Reactants->Reaction Monitoring 3. Monitor Progress (Thin Layer Chromatography - TLC) Reaction->Monitoring Workup 4. Reaction Work-up (Solvent removal, Extraction) Monitoring->Workup Purification 5. Purification (Column Chromatography or Recrystallization) Workup->Purification Product 6. Final Product (Characterization) Purification->Product

Caption: General workflow for the synthesis of quinoxaline derivatives.[4]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a common and efficient microwave-assisted method for synthesizing quinoxaline derivatives.[4]

  • Preparation : In a microwave reactor vial, combine the selected o-phenylenediamine (1.0 mmol), the 1,2-dicarbonyl compound (1.0 mmol), and a catalyst such as iodine (10 mol%).[4]

  • Solvent Addition : Add an appropriate solvent, typically ethanol (5 mL).[4]

  • Reaction : Seal the vial and place it in the microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 80°C) for a short duration (e.g., 5-10 minutes).[4]

  • Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4]

  • Isolation : Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.[4]

  • Purification : Purify the resulting crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a hexane/ethyl acetate mixture) to obtain the pure quinoxaline derivative.[4]

Biological Activities of Quinoxaline Derivatives

Quinoxaline derivatives exhibit a remarkable range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[3][5][9]

Anticancer Activity

Quinoxalines have demonstrated potent antiproliferative and cytotoxic effects across a wide spectrum of cancer cell lines.[1][9] Their mechanisms of action are diverse, frequently involving the inhibition of critical enzymes and signaling pathways essential for cancer cell survival and growth.[1][10]

Mechanisms of Action:

  • Kinase Inhibition : A primary anticancer mechanism is the inhibition of protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell proliferation, division, and survival.[1][10][11] Quinoxaline derivatives have been identified as competitive inhibitors of ATP at the active sites of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Epidermal Growth Factor Receptor (EGFR).[10][12]

  • Topoisomerase Inhibition : Certain quinoxaline derivatives have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair in cancer cells. This inhibition leads to cell cycle arrest and apoptosis.[13]

  • Apoptosis Induction : Many quinoxaline compounds exert their anticancer effects by inducing apoptosis (programmed cell death).[10][13] This is often achieved by modulating the expression of key apoptotic proteins, such as upregulating pro-apoptotic proteins (e.g., p53, caspases) and downregulating anti-apoptotic proteins (e.g., Bcl-2).[13]

G cluster_pathway Kinase Inhibition by Quinoxaline Derivatives GF Growth Factor (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->RTK ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream P Quinoxaline Quinoxaline Derivative Quinoxaline->RTK Inhibition Inhibition ATP ATP ATP->RTK P P Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibition->RTK G cluster_mic MIC Determination Workflow start Prepare Serial Dilutions of Quinoxaline Compound in 96-well plate inoculate Inoculate with Standardized Microbial Suspension start->inoculate incubate Incubate under Appropriate Conditions (e.g., 37°C for 24h) inoculate->incubate observe Visually Inspect for Turbidity (Growth) incubate->observe mic Determine MIC: Lowest concentration with no visible growth observe->mic

References

An In-depth Technical Guide to 3-Hydrazinoquinoxalin-2-ol: Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, biological activities, and potential mechanisms of action of 3-hydrazinoquinoxalin-2-ol and its derivatives. The quinoxaline scaffold is a significant pharmacophore in medicinal chemistry, and its hydrazino-substituted analogs have emerged as promising candidates for the development of novel therapeutic agents. This document consolidates key research findings, presenting quantitative data in accessible tables, detailing experimental methodologies, and illustrating biological pathways to support further research and development in this area.

Synthesis of this compound and Its Derivatives

The core structure, this compound, serves as a versatile starting material for the synthesis of a wide array of derivatives. The primary synthetic route involves the hydrazinolysis of a suitable precursor, typically a 3-chloro or 3-oxo-quinoxalin-2-one derivative.

General Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a dihydroquinoxaline-2,3-dione derivative with hydrazine hydrate in an alcoholic solvent. The reaction mixture is typically heated under reflux to drive the reaction to completion.

Synthesis of Derivatives

The hydrazino group of this compound is highly reactive and serves as a key functional handle for the synthesis of various derivatives, including hydrazones, pyrazoles, and triazoles.

  • Hydrazones: Condensation of this compound with various aromatic or heterocyclic aldehydes and ketones in the presence of a catalytic amount of acid (e.g., acetic acid) yields the corresponding hydrazone derivatives.[1]

  • Pyrazoles: Reaction with β-dicarbonyl compounds, such as acetylacetone, can lead to the formation of pyrazole-substituted quinoxalinones.[2][3]

  • Triazoloquinoxalines: Treatment with reagents like chloroacetyl chloride can lead to cyclization, forming triazolo[4,3-a]quinoxalines.[2][3]

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with antimicrobial and anticancer properties being the most extensively studied.

Antimicrobial Activity

The quinoxaline nucleus is a core component of several antibiotics, and derivatives of this compound have shown significant potential as antibacterial and antifungal agents.[1][4] The mechanism of action for some of these compounds is believed to involve the inhibition of DNA gyrase, an essential enzyme in bacterial DNA replication.[4][5]

Table 1: Antibacterial Activity of this compound Derivatives

CompoundOrganismMIC (µg/mL)Reference
Derivative 4aMulti-drug resistant bacteria0.97 - 62.5[4]
Derivative 7Multi-drug resistant bacteria0.97 - 62.5[4]
Derivative 8aMulti-drug resistant bacteria0.97 - 62.5[4]
Derivative 11bMulti-drug resistant bacteria0.97 - 62.5[4]
Derivative 13Multi-drug resistant bacteria0.97 - 62.5[4]
Derivative 16Multi-drug resistant bacteria0.97 - 62.5[4]
Norfloxacin (Standard)Multi-drug resistant bacteria0.78 - 3.13[4]

Table 2: Antifungal Activity of 3-Hydrazinoquinoxalin-2-thiol

CompoundOrganismMIC (µg/mL)Reference
3-Hydrazinoquinoxaline-2-thiolCandida albicans (clinical isolates)More effective than Amphotericin B[6]
3-Hydrazinoquinoxaline-2-thiolCandida glabrata (clinical isolates)Higher efficacy than Amphotericin B[6]
3-Hydrazinoquinoxaline-2-thiolCandida parapsilosis (clinical isolates)Higher efficacy than Amphotericin B[6]
3-Hydrazinoquinoxaline-2-thiolCandida tropicalis (clinical isolates)Variable efficacy[6]
Amphotericin B (Standard)Candida spp.-[6]
Anticancer and Anti-inflammatory Activity

Recent studies have explored the potential of quinoxaline derivatives as anticancer and anti-inflammatory agents. A key mechanism identified is the inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in both inflammation and carcinogenesis.[7][8] Some derivatives have also shown inhibitory activity against epidermal growth factor receptor (EGFR).[7]

Table 3: COX-2 and EGFR Inhibitory Activity of Quinoxaline Derivatives

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Derivative 4aEGFR0.3-[7]
Derivative 5EGFR0.948.58[7]
Derivative 11EGFR0.661.23[7]
Derivative 13EGFR0.466.11[7]
Derivative 5COX-20.8348.58[7]
Derivative 11COX-20.6261.23[7]
Derivative 13COX-20.4666.11[7]
Celecoxib (Standard)COX-2--[7]

Mechanisms of Action: Signaling Pathways

The therapeutic effects of this compound derivatives can be attributed to their interaction with specific biological pathways. The following diagrams illustrate two of the key proposed mechanisms of action.

Inhibition of DNA Gyrase

Several quinoxaline derivatives exhibit antibacterial activity by targeting bacterial DNA gyrase.[4][5] This enzyme is crucial for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. Inhibition of DNA gyrase leads to the disruption of these processes and ultimately results in bacterial cell death.

DNA_Gyrase_Inhibition A Quinoxaline Derivative B Bacterial DNA Gyrase A->B Inhibits C DNA Supercoiling B->C Catalyzes E Bacterial Cell Death B->E Inhibition leads to D DNA Replication & Transcription C->D Enables C->E D->E

Caption: DNA Gyrase Inhibition Pathway.

Inhibition of the COX-2 Pathway

Certain quinoxaline derivatives have demonstrated anti-inflammatory and potential anticancer effects through the selective inhibition of COX-2.[7][8] COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and are also involved in tumorigenesis.

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol A Membrane Phospholipids B Arachidonic Acid A->B   G C COX-2 D Prostaglandins (e.g., PGE2) B->D   C E Inflammation & Tumor Growth D->E Promotes F Quinoxaline Derivative F->C Inhibits G Phospholipase A2

References

Tautomerism in 3-Hydrazinoquinoxalin-2-ol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism of 3-hydrazinoquinoxalin-2-ol, a key heterocyclic compound with significant potential in medicinal chemistry. Understanding the tautomeric behavior of this molecule is crucial for elucidating its structure-activity relationships, reaction mechanisms, and for the rational design of novel therapeutic agents. This document details the synthesis, experimental protocols for characterization, and theoretical considerations of its tautomeric forms.

Introduction to Tautomerism in Quinoxaline Systems

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of various antibiotics and pharmacologically active agents. The quinoxalin-2(1H)-one scaffold, in particular, is known to exhibit prototropic tautomerism, existing in equilibrium between lactam and lactim forms. For this compound, the presence of the hydrazino group introduces further possibilities of tautomeric structures, including hydrazone and enamine forms. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents.

Synthesis of this compound

A general and reliable method for the synthesis of this compound involves the reaction of a corresponding 2,3-dione precursor with hydrazine hydrate. While specific literature for the unsubstituted this compound is not abundant, a well-documented protocol for a related derivative, 3-hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one, provides a solid foundation for its synthesis.

General Synthetic Protocol

A solution of the appropriate dihydroquinoxaline-2,3-dione derivative in ethanol is treated with an excess of hydrazine hydrate. The reaction mixture is initially stirred at room temperature and then heated under reflux. Upon cooling, the desired this compound product precipitates and can be collected by filtration and purified by recrystallization.[1]

Synthesis_Workflow start Dihydroquinoxaline-2,3-dione stir_rt Stir at Room Temperature (0.5 hr) start->stir_rt Add dropwise reagent Hydrazine Hydrate (80%) in Ethanol reagent->stir_rt reflux Heat under Reflux (3 hrs) stir_rt->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate Formation cool->precipitate filtration Filtration precipitate->filtration crystallization Recrystallization from Ethanol filtration->crystallization product This compound crystallization->product

Figure 1: General workflow for the synthesis of this compound.

Tautomeric Forms of this compound

This compound can exist in several tautomeric forms. The primary equilibrium is anticipated between the amino-lactam, imino-lactim, and potentially other hydrazone and enol-imine forms. The relative stability of these tautomers is dictated by factors such as aromaticity, intramolecular hydrogen bonding, and solvation effects.

Tautomeric_Equilibrium cluster_lactam Lactam Forms cluster_lactim Lactim Forms T1 Amino-Lactam (3-hydrazinyl-1H-quinoxalin-2-one) T3 Hydrazono-Lactam T1->T3 Prototropic Shift T2 Imino-Lactim (3-hydrazono-1,2-dihydroquinoxalin-2-ol) T1->T2 Prototropic Shift T4 Enol-Imine T2->T4 Prototropic Shift

Figure 2: Potential tautomeric equilibria for this compound.

Experimental Characterization of Tautomers

The characterization and quantification of tautomeric forms in solution are primarily achieved through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution, as the rate of interconversion is often slow on the NMR timescale.

Experimental Protocol:

  • Sample Preparation: Prepare dilute solutions (e.g., 0.01 M) of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

  • ¹H NMR Analysis: Acquire ¹H NMR spectra for each solution. The chemical shifts and integration of distinct protons, such as the N-H and O-H protons, as well as protons on the quinoxaline ring, can be used to identify the major and minor tautomers. The ratio of the integrals of characteristic signals for each tautomer allows for the determination of the equilibrium constant.

  • ¹³C NMR Analysis: Acquire ¹³C NMR spectra. The chemical shifts of carbonyl carbons (in lactam forms) versus carbons bearing a hydroxyl group (in lactim forms) are significantly different and provide definitive evidence for the predominant tautomeric form.

  • Variable Temperature NMR: Conduct NMR experiments at different temperatures to study the thermodynamics of the tautomeric equilibrium.

Expected Spectroscopic Data (based on a related compound):

Functional Group¹H NMR Chemical Shift (δ, ppm)IR Absorption (ν, cm⁻¹)
NH₂~4.793312
NH (ring)~12.193245
NH (hydrazine)~9.50-
C=O-1678

Data for 3-hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule and can help distinguish between tautomers.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet of the solid sample or a solution in a suitable solvent (e.g., CHCl₃, DMSO).

  • Spectral Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.

  • Analysis: The presence of a strong absorption band in the region of 1650-1700 cm⁻¹ is indicative of a C=O stretch, suggesting the presence of a lactam tautomer. Conversely, the absence of this band and the presence of a broad O-H stretching band around 3200-3600 cm⁻¹ would support the lactim form.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption maxima due to differences in their conjugated systems.

Experimental Protocol:

  • Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity.

  • Spectral Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-500 nm).

  • Analysis: The appearance of different absorption bands or shifts in the absorption maxima (solvatochromism) upon changing the solvent polarity can indicate a shift in the tautomeric equilibrium.

Computational Analysis of Tautomerism

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers and for correlating theoretical spectroscopic data with experimental results.

Computational Workflow:

  • Structure Optimization: The geometries of all possible tautomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Energy Calculation: The relative electronic energies and Gibbs free energies of the optimized tautomers are calculated to determine their relative stabilities.

  • Spectroscopic Prediction: Theoretical NMR chemical shifts, IR vibrational frequencies, and electronic transitions (UV-Vis) can be calculated and compared with experimental data to aid in the assignment of tautomeric forms.

Computational_Workflow start Propose Tautomeric Structures dft DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->dft energy Calculate Relative Energies (ΔE, ΔG) dft->energy nmr Predict NMR Spectra (Chemical Shifts) dft->nmr ir Predict IR Spectra (Vibrational Frequencies) dft->ir uvvis Predict UV-Vis Spectra (Electronic Transitions) dft->uvvis stability Determine Relative Stabilities energy->stability comparison Compare with Experimental Data stability->comparison nmr->comparison ir->comparison uvvis->comparison

References

Methodological & Application

Synthesis of 3-Hydrazinoquinoxalin-2-ol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-hydrazinoquinoxalin-2-ol and its derivatives. These compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.

Application Notes

This compound derivatives constitute a class of heterocyclic compounds that have emerged as a versatile scaffold in drug discovery. The presence of the quinoxaline core, combined with the reactive hydrazino group at the 3-position and the hydroxyl group at the 2-position (often existing in its tautomeric form, 3-hydrazinoquinoxalin-2(1H)-one), provides a unique platform for the development of novel therapeutic agents.

Antimicrobial and Antifungal Potential:

Quinoxaline derivatives have demonstrated significant activity against a range of microbial pathogens. One of the key mechanisms of their antimicrobial action is the generation of reactive oxygen species (ROS) within bacterial cells.[1] This oxidative stress leads to cellular damage and ultimately, cell death. Furthermore, certain derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial growth inhibition.[2] A notable example is 3-hydrazinoquinoxaline-2-thiol, which has shown efficacy against Candida species in a murine model of oral candidiasis.[3]

Anticancer Activity:

The anticancer potential of quinoxaline derivatives is a major area of research. These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation and survival. A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cellular processes. For instance, various quinoxaline derivatives have been identified as potent inhibitors of Pim-1 kinase and Apoptosis Signal-regulating Kinase 1 (ASK1), both of which are implicated in cancer progression.[4][5] By inhibiting these kinases, these compounds can induce apoptosis and suppress tumor growth.

Drug Development Outlook:

The synthetic accessibility of the this compound core allows for the facile generation of diverse chemical libraries. The hydrazino group serves as a versatile handle for the introduction of various pharmacophores through reactions such as condensation with aldehydes and ketones to form hydrazones, or cyclization to generate fused heterocyclic systems. This chemical tractability, coupled with their potent biological activities, makes this compound derivatives promising candidates for further preclinical and clinical development. While many derivatives are currently in the discovery and preclinical stages, their broad therapeutic potential warrants continued investigation.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound and a representative derivative from literature sources.

Starting MaterialReagentSolventReaction ConditionsProductYield (%)Reference
1,4-Dihydroquinoxaline-2,3-dioneHydrazine hydrate (99.9%)WaterReflux, 2 hours3-Hydrazino-1H-quinoxalin-2-one84[6]
6-(Morpholinosulfonyl)-1,4-dihydroquinoxaline-2,3-dioneHydrazine hydrate (80%)EthanolReflux, 3 hours3-Hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-oneNot specified[2]

Experimental Protocols

Protocol 1: Synthesis of 3-Hydrazino-1H-quinoxalin-2-one

This protocol is adapted from the method described by Cheeseman et al. (1971).[6]

Materials:

  • 1,4-Dihydroquinoxaline-2,3-dione (10.04 g, 0.062 mol)

  • Hydrazine hydrate (99.9%, 50 ml, 1 mol)

  • Water (50 ml)

  • Butanol for crystallization

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine 1,4-dihydroquinoxaline-2,3-dione (10.04 g) with hydrazine hydrate (50 ml) and water (50 ml).

  • Heat the mixture under reflux for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitate by filtration and wash it with water.

  • Recrystallize the crude product from butanol to obtain 3-hydrazino-1H-quinoxalin-2-one as yellow needles.

Expected Yield: 9.28 g (84%).[6]

Protocol 2: Synthesis of 3-Hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one

This protocol is based on the work of Ragab et al.[2]

Materials:

  • 6-(Morpholinosulfonyl)-1,4-dihydroquinoxaline-2,3-dione (1 mmol)

  • Hydrazine hydrate (80%, 5 ml)

  • Ethanol (5 ml)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • Dissolve 6-(morpholinosulfonyl)-1,4-dihydroquinoxaline-2,3-dione (1 mmol) in ethanol (5 ml) in a round-bottom flask.

  • Add hydrazine hydrate (5 ml) dropwise to the solution while stirring at room temperature.

  • Continue stirring at room temperature for 30 minutes.

  • Heat the reaction mixture under reflux for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Allow the mixture to cool to room temperature.

  • Collect the solid precipitate by filtration.

  • Recrystallize the product from ethanol to yield the desired compound.

Visualizations

Diagram 1: Synthetic Workflow for this compound Derivatives

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_core Core Structure cluster_derivatives Derivatives o-Phenylenediamine o-Phenylenediamine Quinoxaline_Dione 1,4-Dihydroquinoxaline-2,3-dione o-Phenylenediamine->Quinoxaline_Dione Condensation Oxalic_Acid Oxalic Acid Oxalic_Acid->Quinoxaline_Dione Hydrazino_Quinoxalinol This compound Quinoxaline_Dione->Hydrazino_Quinoxalinol Hydrazinolysis (Hydrazine Hydrate) Hydrazones Hydrazones Hydrazino_Quinoxalinol->Hydrazones Condensation (Aldehydes/Ketones) Fused_Heterocycles Fused Heterocycles Hydrazino_Quinoxalinol->Fused_Heterocycles Cyclization

Caption: General synthetic route to this compound and its derivatives.

Diagram 2: Antimicrobial Mechanism - ROS Generation

G Quinoxaline Quinoxaline Derivative Bacterial_Cell Bacterial Cell Quinoxaline->Bacterial_Cell Enters ROS Reactive Oxygen Species (ROS) Bacterial_Cell->ROS Induces Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Cellular_Damage Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death

Caption: Quinoxaline derivatives induce ROS, leading to bacterial cell death.

Diagram 3: Anticancer Mechanism - Protein Kinase Inhibition

G Quinoxaline Quinoxaline Derivative Protein_Kinase Protein Kinase (e.g., Pim-1, ASK1) Quinoxaline->Protein_Kinase Inhibits Apoptosis Apoptosis Quinoxaline->Apoptosis Promotes Downstream_Signaling Downstream Signaling Protein_Kinase->Downstream_Signaling Activates Protein_Kinase->Apoptosis Inhibits Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation

Caption: Quinoxaline derivatives inhibit protein kinases, suppressing proliferation.

References

Application Notes and Protocols: 3-Hydrazinoquinoxalin-2-ol in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydrazinoquinoxalin-2-ol is a versatile bicyclic heteroaromatic scaffold that serves as a crucial starting material in the synthesis of a wide array of fused heterocyclic compounds. Its inherent reactivity, stemming from the presence of a reactive hydrazine group and a quinoxalinone core, makes it a valuable synthon for the construction of novel molecular architectures with significant pharmacological potential. The quinoxaline nucleus itself is a key component in various antibiotics and therapeutic agents, known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[1][2] The hydrazinyl moiety provides a convenient handle for cyclization reactions, leading to the formation of fused pyrazole, triazole, and other heterocyclic ring systems. This opens avenues for the development of new drug candidates with potentially enhanced efficacy and novel mechanisms of action.

Applications in Heterocyclic Synthesis

The primary application of this compound in heterocyclic synthesis lies in its utility as a precursor for generating fused ring systems. The hydrazine group readily undergoes condensation and cyclization reactions with a variety of electrophilic reagents, leading to the formation of diverse heterocyclic frameworks.

Synthesis of Pyrazolo[1,5-a]quinoxalines

One of the prominent applications of this compound is in the synthesis of pyrazolo[1,5-a]quinoxalines. These compounds are formed through the reaction of the hydrazine moiety with β-dicarbonyl compounds or their equivalents. The resulting pyrazole ring fused to the quinoxaline core creates a planar aromatic system that can intercalate with DNA or interact with the active sites of various enzymes, leading to potent biological activities, including anticancer and antimicrobial effects.[3]

Synthesis of[1][4][5]Triazolo[4,3-a]quinoxalines

Another significant application is the synthesis of[1][4][5]triazolo[4,3-a]quinoxalines. These are typically synthesized by reacting this compound with reagents such as orthoesters, carboxylic acids, or acid chlorides.[6] The resulting triazole ring introduces additional nitrogen atoms into the heterocyclic system, which can participate in hydrogen bonding and other interactions with biological targets. These compounds have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, and antifungal properties.[7]

Experimental Protocols

Protocol 1: Synthesis of 3-Hydrazino-6-(morpholinosulfonyl)quinoxalin-2(1H)-one

This protocol describes the synthesis of a substituted this compound derivative, which serves as a key intermediate for further heterocyclic synthesis.

Materials:

  • 6-(morpholinosulfonyl)dihydroquinoxaline-2,3-dione

  • Hydrazine hydrate (80%)

  • Ethanol (EtOH)

Procedure:

  • To a solution of 6-(morpholinosulfonyl)dihydroquinoxaline-2,3-dione (1 mmol) in ethanol (5 mL), add hydrazine hydrate (80%) (5 mL) dropwise.

  • Stir the solution at room temperature for 30 minutes.

  • Heat the reaction mixture under reflux for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Allow the mixture to cool to room temperature.

  • Collect the solid precipitate that forms by filtration.

  • Crystallize the collected solid from ethanol to yield the pure 3-hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one.[2]

Protocol 2: Synthesis of a Pyrazole Derivative from this compound

This protocol details the synthesis of a pyrazole-fused quinoxaline derivative.

Materials:

  • 3-Hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one (1 mmol)

  • Ethyl 2-cyano-3,3-bis(methylthio)acrylate (1 mmol)

  • Absolute Ethanol (25 mL)

Procedure:

  • A mixture of 3-hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one (1 mmol) and ethyl 2-cyano-3,3-bis(methylthio)acrylate (1 mmol) in absolute ethanol (25 mL) is prepared.

  • The reaction mixture is heated under reflux for 5 hours, with the progress monitored by TLC.

  • The solid precipitate that forms upon cooling is collected by filtration.

  • The crude product is crystallized from a mixture of ethanol and DMF to yield ethyl 5-amino-3-(methylthio)-1-(6-(morpholinosulfonyl)-2-oxo-1,2-dihydroquinoxalin-3-yl)-1H-pyrazole-4-carboxylate.[2]

Protocol 3: Synthesis of a[1][4][5]Triazolo[4,3-a]quinoxaline Derivative

This protocol outlines the general procedure for the synthesis of triazoloquinoxalines.

Materials:

  • 2-Chloro-3-hydrazinylquinoxaline (2 mmol)

  • Triethylorthoformate (1.5 mL)

  • Formic acid (10 mL)

  • Ethanol

Procedure:

  • A mixture of 2-chloro-3-hydrazinylquinoxaline (0.39 g, 2 mmol) and triethylorthoformate (1.5 mL) in formic acid (10 mL) is heated under reflux for 8 hours.[6]

  • The resulting mixture is dried by heating.

  • The crude product is recrystallized from ethanol to obtain the pure 4-chloro-[1][4][5]triazolo[4,3-a]quinoxaline derivative.[6]

Quantitative Data

Antimicrobial Activity

The synthesized heterocyclic compounds derived from this compound often exhibit significant antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some representative compounds against various microbial strains.

CompoundOrganismMIC (µg/mL)Reference
Quinoxaline-Triazole Derivative 5d Candida albicans4[4]
Quinoxaline-Triazole Derivative 5d Candida glabrata2[4]
Quinoxaline-Triazole Derivative 5d Candida krusei2[4]
Quinoxaline-Triazole Derivative 5d Candida tropicalis4[4]
Fluconazole (Reference) Candida albicans0.5[4]
Fluconazole (Reference) Candida glabrata2[4]
Fluconazole (Reference) Candida krusei16[4]
Fluconazole (Reference) Candida tropicalis4[4]
Anticancer Activity

Many pyrazolo- and triazolo-quinoxaline derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. The table below presents the half-maximal inhibitory concentration (IC50) values for selected compounds.

CompoundCell LineIC50 (µM)Reference
Pyrazolo[4,3-f]quinoline 1M NUGC-3 (Gastric)< 8[8]
Pyrazolo[4,3-f]quinoline 2E NUGC-3 (Gastric)< 8[8]
Pyrazolo[4,3-f]quinoline 2P NUGC-3 (Gastric)< 8[8]
[1][4][5]Triazolo[4,3-a]quinoxaline 16a A375 (Melanoma)3.158[7]
[1][4][5]Triazolo[4,3-a]quinoxaline 16b A375 (Melanoma)3.527[7]
[1][4][5]Triazolo[4,3-a]quinoxaline 17a A375 (Melanoma)0.365[7]
Doxorubicin (Reference) HePG-2, MCF-7, HCT-1169.8[8]

Visualizations

Synthetic Workflow

G A This compound D Pyrazolo[1,5-a]quinoxaline A->D Cyclocondensation E [1,2,4]Triazolo[4,3-a]quinoxaline A->E Cyclization B β-Dicarbonyl Compound B->D C Orthoester / Carboxylic Acid C->E G cluster_0 DNA Double Helix cluster_1 BasePair1 G-C BasePair2 A-T BasePair3 C-G Disruption Disruption of DNA Replication & Transcription BasePair4 T-A Quinoxaline Planar Quinoxaline Derivative Quinoxaline->BasePair2 Intercalation Apoptosis Induction of Apoptosis Disruption->Apoptosis G cluster_pathway Kinase Signaling Pathway Kinase Protein Kinase (e.g., VEGFR-2, CDK9) Substrate Substrate Protein Kinase->Substrate ATP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling PhosphoSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrazolo/Triazolo Quinoxaline Derivative Inhibitor->Kinase Inhibition

References

Application Notes and Protocols: Antimicrobial Activity of 3-Hydrazinoquinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial potential of 3-Hydrazinoquinoxalin-2-ol and its derivatives. The information is intended to guide research and development efforts in the discovery of new antimicrobial agents.

Introduction

Quinoxaline derivatives are a well-established class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties. The quinoxaline scaffold is a key pharmacophore in a variety of antimicrobial agents. The introduction of a hydrazino group at the 3-position and a hydroxyl group at the 2-position of the quinoxaline ring, as in this compound, is anticipated to modulate its biological activity. This document outlines the antimicrobial profile of this structural class, including quantitative data for a closely related analog, detailed experimental protocols for antimicrobial screening, and insights into the proposed mechanism of action.

Antimicrobial Activity Data

While specific quantitative antimicrobial data for this compound is not extensively available in the current literature, data for the structurally analogous compound, 3-Hydrazinoquinoxaline-2-thiol , provides valuable insights into the potential efficacy of this chemical series. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of 3-Hydrazinoquinoxaline-2-thiol against various bacterial and fungal strains.

Table 1: Antibacterial Activity of 3-Hydrazinoquinoxaline-2-thiol

MicroorganismStrain TypeMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)Gram-positive8 - 64[1][2]
Pseudomonas aeruginosaGram-negative8 - 128[2]

Note: The MIC values for Methicillin-resistant Staphylococcus aureus (MRSA) were determined for 22 clinical isolates, showing a range of activity.[1] For Pseudomonas aeruginosa, the MICs were determined against 63 clinical isolates.[2]

Table 2: Antifungal Activity of 3-Hydrazinoquinoxaline-2-thiol

MicroorganismStrain TypeMIC (µg/mL)Reference
Candida albicansYeastNot specified[3]
Candida glabrataYeastNot specified[3]
Candida parapsilosisYeastNot specified[3]
Candida tropicalisYeastNot specified[3]
Pichia kudriavzeviiYeastNot specified[3]
Clavispora lusitaniaeYeastNot specified[3]

Note: While specific MIC values were not provided in the cited abstract, 3-hydrazinoquinoxaline-2-thiol was reported to be more effective than Amphotericin B against most clinical isolates of Candida albicans and showed high effectiveness against Candida glabrata and Candida parapsilosis.[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the antimicrobial activity of this compound.

Protocol 1: Synthesis of this compound

This protocol is a general method based on the synthesis of similar 3-hydrazino-quinoxaline derivatives.[4][5][6]

Materials:

  • 2,3-dichloroquinoxaline

  • Hydrazine hydrate

  • Ethanol

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Filtration apparatus

Procedure:

  • Dissolve 2,3-dichloroquinoxaline (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add hydrazine hydrate (2 mmol) dropwise to the solution while stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • The precipitated product, 3-chloro-2-hydrazinylquinoxaline, is collected by filtration.

  • To a solution of 3-chloro-2-hydrazinylquinoxaline (1 mmol) in a suitable solvent (e.g., aqueous ethanol), add a base (e.g., sodium hydroxide) and heat to reflux to facilitate the hydrolysis of the chloro group to a hydroxyl group.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with an appropriate acid.

  • Collect the precipitated this compound by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial two-fold dilutions of the compound in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 3: Agar Disc Diffusion Assay

This method is used to assess the qualitative antimicrobial activity and determine the zone of inhibition.

Materials:

  • This compound

  • Sterile filter paper discs (6 mm in diameter)

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Bacterial or fungal strains

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Impregnate sterile filter paper discs with a known concentration of the test compound solution and allow them to dry.

  • Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.

  • Using a sterile swab, uniformly streak the inoculum over the entire surface of an agar plate.

  • Carefully place the impregnated discs on the surface of the inoculated agar plate.

  • Include a positive control disc (impregnated with a known antibiotic) and a negative control disc (impregnated with the solvent only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of complete inhibition around each disc in millimeters.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_assays Assays cluster_analysis Data Analysis synthesis Synthesis of This compound purification Purification synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization prep_compound Prepare Stock Solution of Test Compound characterization->prep_compound broth_dilution Broth Microdilution (MIC Determination) prep_compound->broth_dilution disk_diffusion Agar Disc Diffusion (Zone of Inhibition) prep_compound->disk_diffusion prep_microbe Prepare Microbial Inoculum prep_microbe->broth_dilution prep_microbe->disk_diffusion analyze_mic Determine MIC Values broth_dilution->analyze_mic measure_zones Measure Inhibition Zones disk_diffusion->measure_zones compare Compare with Standard Antimicrobials analyze_mic->compare measure_zones->compare

Caption: Experimental workflow for the synthesis and antimicrobial evaluation of this compound.

Proposed Mechanism of Action

The antimicrobial activity of quinoxaline derivatives is generally attributed to their ability to interfere with nucleic acid synthesis and generate oxidative stress.

mechanism_of_action cluster_cell Bacterial / Fungal Cell cluster_dna DNA Interference cluster_ros Oxidative Stress compound This compound intercalation Intercalation into DNA compound->intercalation ros_generation Generation of Reactive Oxygen Species (ROS) compound->ros_generation dna_synthesis_inhibition Inhibition of DNA Replication & Transcription intercalation->dna_synthesis_inhibition cell_death Cell Death dna_synthesis_inhibition->cell_death cellular_damage Damage to Proteins, Lipids, and DNA ros_generation->cellular_damage cellular_damage->cell_death

Caption: Proposed antimicrobial mechanism of action for quinoxaline derivatives.

References

Application Notes and Protocols for 3-Hydrazinoquinoxalin-2-ol Derivatives in Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antifungal properties of 3-hydrazinoquinoxalin-2-ol derivatives, with a focus on their activity against pathogenic fungi, particularly Candida species. The information compiled herein, supported by experimental data and detailed protocols, is intended to facilitate further research and development of this promising class of antifungal agents.

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Among these, this compound and its derivatives have emerged as potent antifungal agents. These compounds have demonstrated notable efficacy against various fungal pathogens, including clinically relevant Candida species, positioning them as valuable leads in the discovery of novel antifungal drugs.

Antifungal Activity

Recent studies have highlighted the significant in vitro and in vivo antifungal activity of this compound derivatives. Notably, 3-hydrazinoquinoxaline-2-thiol has shown greater effectiveness against several clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis when compared to the conventional antifungal drug, Amphotericin B.[1][2] Furthermore, synergistic effects have been observed when 3-hydrazinoquinoxaline-2-thiol is combined with thymoquinone, leading to a significant reduction in the minimum inhibitory concentrations (MICs) against various Candida strains.[3][4] Other derivatives, such as 2-quinoxalinylhydrazono-2-pentanones, have also exhibited remarkable activity against Candida albicans.

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentration (MIC) values of 3-hydrazinoquinoxaline-2-ol derivatives against various fungal species.

Table 1: Antifungal Activity of 3-Hydrazinoquinoxaline-2-thiol against Candida Species [1]

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL) of 3-Hydrazinoquinoxaline-2-thiolMIC Range (µg/mL) of Amphotericin B
Candida albicans300.125 - 40.25 - 8
Candida glabrata100.25 - 20.5 - 4
Candida parapsilosis80.125 - 10.25 - 2
Candida tropicalis50.5 - 80.5 - 8
Pichia kudriavzevii21 - 22 - 4
Clavispora lusitaniae10.51

Table 2: Synergistic Antifungal Activity of 3-Hydrazinoquinoxaline-2-thiol with Thymoquinone against Candida albicans [3][4]

TreatmentMIC (µg/mL) against C. albicans Isolate 1MIC (µg/mL) against C. albicans Isolate 2
3-Hydrazinoquinoxaline-2-thiol alone3216
Thymoquinone alone168
3-Hydrazinoquinoxaline-2-thiol in combination8 (4-fold reduction)4 (4-fold reduction)
Thymoquinone in combination1 (16-fold reduction)2 (4-fold reduction)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the in vitro antifungal susceptibility of fungal isolates to this compound derivatives.[1]

Materials:

  • This compound derivative stock solution (e.g., in DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal inoculum (adjusted to 0.5-2.5 x 10³ CFU/mL)

  • Positive control (e.g., Amphotericin B)

  • Negative control (medium only)

  • Spectrophotometer or microplate reader (optional, for quantitative reading)

Procedure:

  • Preparation of Drug Dilutions: a. Prepare a series of twofold dilutions of the this compound derivative in RPMI-1640 medium directly in the 96-well plate. The final concentration range should typically span from 0.03 to 16 µg/mL, but can be adjusted based on the expected potency of the compound. b. Include wells for a positive control (a known antifungal agent) and a negative control (no drug).

  • Inoculum Preparation: a. Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. b. Prepare a suspension of the fungal colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. d. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Inoculation: a. Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions. b. The final volume in each well will be 200 µL.

  • Incubation: a. Incubate the microtiter plates at 35°C for 24-48 hours.

  • Reading the MIC: a. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the drug-free control well. b. The endpoint can be determined visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm).

Mechanism of Action

While the precise signaling pathways are still under investigation, the antifungal effect of quinoxaline derivatives is believed to be multifactorial. The primary proposed mechanisms of action include the inhibition of fungal DNA synthesis and the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death.[1]

Antifungal_Mechanism cluster_cell Compound This compound Derivative FungalCell Fungal Cell Compound->FungalCell DNA_Synthesis DNA Synthesis Compound->DNA_Synthesis Inhibition ROS_Production Reactive Oxygen Species (ROS) Production Compound->ROS_Production Induction DNA_Damage DNA Damage Cell_Death Fungal Cell Death DNA_Synthesis->Cell_Death Leads to Oxidative_Stress Oxidative Stress ROS_Production->Cell_Death Leads to

Caption: Proposed antifungal mechanism of this compound derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of novel this compound derivatives for their antifungal activity.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Screening Primary Antifungal Screening (e.g., Agar Diffusion) Synthesis->Screening MIC_Determination MIC Determination (Broth Microdilution) Screening->MIC_Determination Active Compounds Synergy_Testing Synergy Testing (Checkerboard Assay) MIC_Determination->Synergy_Testing Toxicity_Assay In Vitro Toxicity Assay (e.g., on mammalian cells) MIC_Determination->Toxicity_Assay In_Vivo_Studies In Vivo Efficacy Studies (e.g., Murine model of candidiasis) Synergy_Testing->In_Vivo_Studies Toxicity_Assay->In_Vivo_Studies Low Toxicity Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Efficacious Compounds

Caption: Workflow for antifungal drug discovery with quinoxaline derivatives.

References

Application Notes and Protocols for 3-Hydrazinoquinoxalin-2-ol as a Precursor for Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-Hydrazinoquinoxalin-2-ol as a versatile precursor for the synthesis of novel anticancer agents. This document outlines synthetic strategies, presents key cytotoxicity data for derived compounds, and details essential experimental protocols for the evaluation of their anticancer properties.

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1] Quinoxaline-based compounds have been shown to exert their antitumor activity through various mechanisms, such as the inhibition of protein kinases and the induction of apoptosis.[1][2] this compound is a key building block that offers a reactive hydrazine moiety, enabling the facile synthesis of a diverse library of derivatives, including hydrazones, pyrazoles, and triazoles. These derivatives are of significant interest in the discovery of new and effective cancer therapeutics.

Synthesis of Anticancer Agents from this compound

The hydrazine group at the 3-position of the quinoxalin-2-ol core is a versatile handle for chemical modification. The following protocols are generalized methods for the synthesis of various classes of anticancer agents starting from this compound or its analogs.

General Protocol for the Synthesis of this compound

Materials:

  • 3-chloro-quinoxalin-2-ol

  • Hydrazine hydrate (80%)

  • Ethanol (EtOH)

Procedure:

  • Dissolve 3-chloro-quinoxalin-2-ol (1 mmol) in ethanol (5 mL).

  • Add hydrazine hydrate (80%, 5 mL) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture under reflux for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Collect the precipitated solid by filtration.

  • Crystallize the crude product from ethanol to yield this compound.

Synthesis of Hydrazone Derivatives

Hydrazones are a well-established class of compounds with significant anticancer activity. They can be readily synthesized by the condensation of this compound with various aldehydes or ketones.[3]

Materials:

  • This compound (1 mmol)

  • Substituted aromatic or heterocyclic aldehyde/ketone (1 mmol)

  • Ethanol (25 mL)

  • Glacial acetic acid (catalyst)

Procedure:

  • To a solution of this compound (1 mmol) in ethanol (25 mL), add the substituted aldehyde or ketone (1 mmol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture under reflux for 3-6 hours, monitoring by TLC.

  • Upon completion, cool the mixture. The solid precipitate that forms is collected by filtration.

  • Recrystallize the product from a suitable solvent (e.g., ethanol/DMF) to obtain the pure hydrazone derivative.

Synthesis of Pyrazole Derivatives

Pyrazole-containing compounds are known to possess a broad spectrum of pharmacological activities, including anticancer effects. One common route to pyrazole derivatives from a hydrazine precursor involves reaction with a 1,3-dicarbonyl compound.

Materials:

  • This compound (1 mmol)

  • Acetylacetone (or other 1,3-dicarbonyl compound) (1 mmol)

  • Ethanol (or other suitable solvent)

Procedure:

  • Dissolve this compound (1 mmol) and the 1,3-dicarbonyl compound (1 mmol) in ethanol.

  • Heat the mixture under reflux for a sufficient time to complete the reaction, as monitored by TLC.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with a small amount of cold ethanol and dry. Recrystallization may be performed if necessary.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives, providing an indication of the potential potency of compounds derived from this compound. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Compound ClassDerivativeCancer Cell LineIC50/GI50 (µM)Reference
HydrazoneAldehydo-sugar-N-(3-phenylquinoxalin-2-yl)hydrazone (Compound 3d)Leukemia (HL-60)5.15[4]
Ovarian (OVCAR-4)-[4]
Triazole1-(4-phenyl-[5][6][7]triazolo[4,3-a]quinoxalin-1-yl)alditol (Compound 7a)Ovarian (IGROV1)14.5[4]
Ovarian (OVCAR-4)16.0[4]
QuinoxalinoneCompound 11Breast (MCF-7)0.81[8]
Liver (HepG2)1.23[8]
Colon (HCT-116)1.54[8]
QuinoxalinoneCompound 13Breast (MCF-7)1.87[8]
Liver (HepG2)2.11[8]
Colon (HCT-116)2.91[8]

Experimental Protocols for Anticancer Evaluation

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of synthesized quinoxaline derivatives.

Materials:

  • Cancer cell lines of interest (e.g., HCT-116, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized quinoxaline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes the detection and quantification of apoptosis induced by the synthesized compounds using flow cytometry.

Materials:

  • Cancer cells treated with quinoxaline derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of the compounds for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Mechanism of Action and Signaling Pathways

While specific signaling pathways for derivatives of this compound are not yet fully elucidated, quinoxaline-based anticancer agents are known to act through several mechanisms.[1][9]

  • Induction of Apoptosis: Many quinoxaline derivatives have been shown to induce programmed cell death in cancer cells.[2] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Kinase Inhibition: The quinoxaline scaffold can act as a template for the design of inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR and VEGFR.[8]

  • Cell Cycle Arrest: Some quinoxaline compounds have been observed to cause cell cycle arrest at different phases, thereby inhibiting cell division.

Further research is necessary to delineate the precise molecular targets and signaling cascades affected by derivatives of this compound.

Visualizations

Synthetic Workflow

G cluster_synthesis Synthesis of Precursor cluster_derivatization Derivatization cluster_evaluation Biological Evaluation 3-Chloro-quinoxalin-2-ol 3-Chloro-quinoxalin-2-ol This compound This compound 3-Chloro-quinoxalin-2-ol->this compound EtOH, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->this compound Hydrazones Hydrazones This compound->Hydrazones Condensation Pyrazoles Pyrazoles This compound->Pyrazoles Cyclization Anticancer Agents Anticancer Agents Aldehydes/Ketones Aldehydes/Ketones Aldehydes/Ketones->Hydrazones 1,3-Dicarbonyls 1,3-Dicarbonyls 1,3-Dicarbonyls->Pyrazoles Cell Viability Assay (MTT) Cell Viability Assay (MTT) Anticancer Agents->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Anticancer Agents->Apoptosis Assay (Annexin V) Mechanism Studies Mechanism Studies Anticancer Agents->Mechanism Studies

Caption: Synthetic and evaluation workflow for anticancer agents.

Postulated Apoptotic Signaling Pathway

G Quinoxaline Derivative Quinoxaline Derivative Cancer Cell Cancer Cell Quinoxaline Derivative->Cancer Cell Induces Stress Pro-apoptotic Proteins (Bax, Bak) Pro-apoptotic Proteins (Bax, Bak) Cancer Cell->Pro-apoptotic Proteins (Bax, Bak) Activates Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Cancer Cell->Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Inhibits Mitochondrion Mitochondrion Pro-apoptotic Proteins (Bax, Bak)->Mitochondrion Promotes MOMP Anti-apoptotic Proteins (Bcl-2, Bcl-xL)->Mitochondrion Inhibits MOMP Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Apoptosome Apoptosome Cytochrome c release->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: A simplified intrinsic apoptosis pathway.

References

Synthesis of 3-Hydrazinoquinoxalin-2-ol: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the synthesis of 3-Hydrazinoquinoxalin-2-ol, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the precursor, quinoxaline-2,3-dione, through a solvent-free reaction of o-phenylenediamine and oxalic acid. The subsequent and principal step involves the selective hydrazinolysis of quinoxaline-2,3-dione using hydrazine hydrate to yield the target compound. This protocol includes detailed methodologies, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and aid researchers in their synthetic endeavors.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a hydrazino group at the 3-position of the quinoxalin-2-one scaffold can serve as a versatile handle for further functionalization, enabling the generation of diverse chemical libraries for drug discovery programs. This document outlines a reliable and straightforward method for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of Quinoxaline-2,3-dione (Precursor)

This procedure is adapted from a solvent-free, environmentally friendly method.[1][2]

Materials:

  • o-Phenylenediamine

  • Oxalic acid dihydrate

  • Mortar and pestle

  • Deionized water

Procedure:

  • In a mortar, combine o-phenylenediamine (1.0 eq) and oxalic acid dihydrate (1.0 eq).

  • Grind the mixture thoroughly with a pestle at room temperature in an open atmosphere.

  • Continue grinding until the solid mixture transforms into a melt or a thick paste.

  • Allow the reaction mixture to stand at room temperature for the reaction to complete (monitoring by TLC is recommended).

  • The resulting solid product is then recrystallized from hot water to afford pure quinoxaline-2,3-dione.

Part 2: Synthesis of this compound

This procedure is based on the reaction of quinoxaline-2,3-dione with hydrazine hydrate.[3][4][5]

Materials:

  • Quinoxaline-2,3-dione

  • Hydrazine hydrate (80-99% solution)

  • Ethanol or Butanol

  • Deionized water

  • Reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend quinoxaline-2,3-dione (1.0 eq) in a mixture of hydrazine hydrate (a significant excess, e.g., 10-15 eq) and water or an alcohol such as ethanol or butanol.[4][5]

  • Heat the reaction mixture to reflux and maintain it for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated product is collected by filtration.

  • Wash the solid product thoroughly with water to remove excess hydrazine hydrate.

  • The crude product can be purified by recrystallization from a suitable solvent, such as butanol, to yield this compound as a yellow solid.[4]

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Spectroscopic Data
Quinoxaline-2,3-dioneC₈H₆N₂O₂162.15>90>300¹H NMR (DMSO-d₆): δ 11.9 (s, 2H, NH), 7.2-7.4 (m, 4H, Ar-H).
This compoundC₈H₈N₄O176.1884>300[4]¹H NMR (DMSO-d₆): δ 12.08 (s, 2H, NH), 8.70 (s, 1H, NH-NH₂), 7.12-7.36 (m, 4H, Ar-H), 4.52 (s, 2H, NH₂).[4] IR (KBr, cm⁻¹): Shows characteristic bands for NH₂, NH, and C=O stretching. MS (m/z): Expected molecular ion peak at 177.1 (M+H)⁺.

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Quinoxaline-2,3-dione Synthesis cluster_step2 Step 2: this compound Synthesis A o-Phenylenediamine C Grinding (Solvent-free) A->C B Oxalic Acid Dihydrate B->C D Quinoxaline-2,3-dione C->D E Quinoxaline-2,3-dione G Reflux in Ethanol/Water E->G F Hydrazine Hydrate F->G H This compound G->H

References

Application Note: Synthesis and Biological Evaluation of Quinoxaline-Based Hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 3-Hydrazinoquinoxalin-2-ol Reaction with Aromatic Aldehydes Audience: Researchers, scientists, and drug development professionals.

Abstract

Quinoxaline derivatives are a prominent class of heterocyclic compounds extensively studied for their diverse pharmacological activities. This application note details the synthesis of novel 3-(2-(arylidene)hydrazinyl)quinoxalin-2-ol derivatives through the condensation reaction of this compound with various aromatic aldehydes. The protocol provides a straightforward and efficient method for generating a library of potential therapeutic agents. The resulting hydrazone derivatives have shown significant potential as antimicrobial and anticonvulsant agents, making this synthetic route highly valuable for drug discovery and development programs. This document provides detailed experimental protocols, data characterization, and workflows for synthesis and biological screening.

Introduction

Quinoxalines, characterized by a fused benzene and pyrazine ring, are a cornerstone in medicinal chemistry due to their wide array of biological activities, including antimicrobial, anticonvulsant, anticancer, and anti-inflammatory properties.[1][2] The introduction of a hydrazone moiety (-NH-N=CH-) via reaction with aldehydes can significantly enhance the pharmacological profile of the quinoxaline scaffold.

The reaction between this compound and substituted aromatic aldehydes proceeds via a well-established acid-catalyzed condensation mechanism. This reaction is typically high-yielding and allows for significant structural diversity in the final products, driven by the selection of the aromatic aldehyde. The resulting 3-(2-(arylidene)hydrazinyl)quinoxalin-2-ol derivatives are of particular interest for their potential biological activities.

Reaction Scheme and Workflow

The synthesis involves a direct condensation reaction. The hydrazino group of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. Following the addition, a molecule of water is eliminated to form the stable hydrazone product. The reaction is typically catalyzed by a few drops of acid and is carried out under reflux conditions.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products A This compound C Solvent: Ethanol Catalyst: Acetic Acid A->C B Aromatic Aldehyde (R-CHO) B->C D Heat (Reflux) 3-8 hours C->D E 3-(2-(arylidene)hydrazinyl)quinoxalin-2-ol Derivative D->E F Water (H₂O) D->F

Caption: General workflow for the synthesis of quinoxaline-hydrazone derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of similar quinoxaline precursors.[3]

  • Dissolve Dihydroquinoxaline-2,3-dione (1 mmol) in 5 mL of Ethanol.

  • Add Hydrazine Hydrate (80%, 5 mL) dropwise to the solution while stirring at room temperature for 30 minutes.

  • Reflux the Mixture: Heat the reaction mixture under reflux for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cool and Isolate: Allow the mixture to cool to room temperature. The solid precipitate that forms is collected by filtration.

  • Crystallize: Crystallize the solid product from ethanol to yield pure this compound.

Protocol 2: General Synthesis of 3-(2-(arylidene)hydrazinyl)quinoxalin-2-ol Derivatives

This procedure is based on established methods for the condensation reaction.[3][4]

  • Prepare Reactant Solution: Dissolve this compound (1 mmol) in 25 mL of ethanol.

  • Add Aldehyde: To this solution, add the desired substituted aromatic aldehyde (1 mmol).

  • Add Catalyst: Add 2 mL of glacial acetic acid to the mixture.

  • Reflux: Heat the solution under reflux for 3-6 hours. Monitor the reaction to completion by TLC.

  • Isolate Product: Upon completion, cool the reaction mixture. The solid precipitate that forms is collected by filtration.

  • Purify: Wash the solid with cold ethanol and recrystallize from an appropriate solvent (e.g., Ethanol/DMF) to obtain the pure hydrazone product.[3]

  • Characterize: Confirm the structure of the synthesized compounds using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 3: In-Vitro Antimicrobial Activity Screening

The antimicrobial potential of the synthesized compounds can be evaluated using the agar well diffusion method and broth microdilution method to determine Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).[3]

G A Synthesized Compound B Prepare Stock Solution (DMSO) A->B C Agar Well Diffusion (Initial Screening) B->C D Measure Inhibition Zone (mm) C->D E Broth Microdilution (MIC Determination) D->E Active Compounds F Determine MIC (µg/mL) E->F G Subculture for MBC/MFC F->G H Determine MBC/MFC (µg/mL) G->H I Data Analysis & Report H->I

Caption: Workflow for evaluating the antimicrobial activity of synthesized compounds.

Data Presentation

The following tables summarize representative data for quinoxaline-hydrazone derivatives synthesized through this method.

Table 1: Synthesis and Physicochemical Data of Representative Derivatives
Compound IDAromatic Aldehyde Substituent (R)Yield (%)M.p. (°C)Molecular Formula
4a 4-Fluorophenyl88>300C₁₅H₁₁FN₄O
4b 4-Chlorophenyl92>300C₁₅H₁₁ClN₄O
4c 4-Bromophenyl90>300C₁₅H₁₁BrN₄O
4d 4-Nitrophenyl85>300C₁₅H₁₁N₅O₃
4e 4-(Dimethylamino)phenyl83288-290C₁₇H₁₇N₅O

Data is illustrative and based on derivatives of a substituted 3-hydrazinoquinoxalin-2-one core as reported in the literature.[3]

Table 2: Antimicrobial Activity (MIC/MBC) of Representative Derivatives

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are reported in µg/mL.

Compound IDS. aureus (MIC/MBC)E. coli (MIC/MBC)C. albicans (MIC/MFC)
4a 1.95 / 3.313.9 / 6.623.9 / 6.62
4b 0.97 / 1.941.95 / 3.311.95 / 3.31
4c 1.95 / 3.313.9 / 6.623.9 / 6.62
Tetracycline 15.62 / 18.7431.25 / 46.87-
Amphotericin B --12.49 / 34.62

Data derived from studies on 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives.[3] The results show that halogenated derivatives (4a, 4b, 4c) exhibit significant antimicrobial activity, often superior to the standard drug Tetracycline.[3]

Table 3: Anticonvulsant Activity of Related Triazoloquinoxalines

While specific anticonvulsant data for 3-(2-(arylidene)hydrazinyl)quinoxalin-2-ol is limited, related fused quinoxaline systems show significant activity. This data suggests a promising avenue for investigation for the title compounds. The following data is for 4-alkoxyl-[3][5][6]triazolo[4,3-a]quinoxaline derivatives.

Compound IDMES Screen ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
6r (pentyloxy)27.4156.25.7
Carbamazepine 8.843.14.9
Valproate 272.5426.31.6

MES = Maximal Electroshock Seizure Test. Data from related quinoxaline derivatives suggests potent anticonvulsant effects with favorable safety profiles compared to standard drugs like valproate.[7]

Applications and Future Directions

The synthetic protocol described herein is a robust method for generating libraries of quinoxaline-hydrazone derivatives for high-throughput screening.

  • Drug Development: The potent antimicrobial activity, particularly against Gram-positive bacteria and fungi, makes these compounds excellent leads for the development of new antibiotics and antifungals.[3][6] The structural similarity to known anticonvulsant agents also warrants their investigation for treating epilepsy and other neurological disorders.[7]

  • Structure-Activity Relationship (SAR) Studies: The ease of varying the aromatic aldehyde allows for extensive SAR studies. Researchers can systematically modify the electronic and steric properties of the 'R' group to optimize biological activity and pharmacokinetic properties.

  • Material Science: Quinoxaline derivatives are also explored for their applications in material science, including as organic light-emitting diodes (OLEDs) and sensors, though this is outside the scope of this pharmacological note.

Future work should focus on the in-vivo evaluation of the most potent compounds, detailed mechanistic studies of their biological action, and optimization of the lead compounds to improve efficacy and reduce potential toxicity.

References

Application Notes and Protocols: Cyclization Reactions of 3-Hydrazinoquinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cyclization reactions of 3-hydrazinoquinoxalin-2-ol, a versatile building block in medicinal chemistry. Due to keto-enol tautomerism, this compound predominantly exists as 3-hydrazinyl-1H-quinoxalin-2-one . This precursor is pivotal for the synthesis of various fused heterocyclic systems, most notably pyrazolo[3,4-b]quinoxalines and[1]triazolo[4,3-a]quinoxalines. These resulting scaffolds are of significant interest in drug discovery, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.

Introduction to Synthetic Pathways

3-Hydrazinyl-1H-quinoxalin-2-one serves as a key intermediate for constructing fused-ring systems. The hydrazine moiety offers two nucleophilic nitrogen atoms, which readily react with electrophilic reagents, leading to cyclization. The primary reaction pathways involve condensation with 1,3-dicarbonyl compounds or their equivalents to form pyrazole rings, and with one-carbon synthons (like orthoesters or carboxylic acids) to yield triazole rings.

Below is a generalized workflow for the synthesis and application of these derivatives.

G cluster_synthesis Synthesis of Starting Material cluster_cyclization Cyclization Reactions cluster_application Applications A 1,4-Dihydroquinoxaline-2,3-dione C 3-Hydrazinyl-1H-quinoxalin-2-one A->C Reflux in Ethanol B Hydrazine Hydrate B->C F Pyrazolo[3,4-b]quinoxalin-4(5H)-ones C->F G [1,2,4]Triazolo[4,3-a]quinoxalin-4(5H)-ones C->G D 1,3-Dicarbonyl Compounds (e.g., Acetylacetone) D->F Cyclocondensation E One-Carbon Synthons (e.g., Orthoesters) E->G Cyclocondensation H Antimicrobial Screening F->H I Anticancer Screening F->I G->H G->I J Drug Development Lead H->J I->J G cluster_pyrazole Pyrazole Ring Formation cluster_triazole Triazole Ring Formation start 3-Hydrazinyl-1H- quinoxalin-2-one reagent1 Acetylacetone start->reagent1 reagent2 Triethyl Orthoformate / Formic Acid start->reagent2 product1 3,5-Dimethyl-1-(3-oxo-3,4-dihydro quinoxalin-2-yl)-1H-pyrazole reagent1->product1 Reflux in Ethanol (piperidine catalyst) product2 [1,2,4]Triazolo[4,3-a] quinoxalin-4(5H)-one reagent2->product2 Reflux

References

Application Notes and Protocols for In Vitro Testing of 3-Hydrazinoquinoxalin-2-ol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of 3-Hydrazinoquinoxalin-2-ol and its derivatives. Quinoxaline compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] This document outlines detailed protocols for assessing the cytotoxic and antimicrobial effects of these compounds, along with data presentation and visualization of relevant biological pathways.

Biological Activities and Data Summary

This compound and its structural analogs have demonstrated notable in vitro efficacy against various cancer cell lines and microbial strains. The following tables summarize the reported biological activities of these and related quinoxaline derivatives to provide a comparative baseline for new experimental work.

Table 1: Cytotoxicity of Quinoxaline Derivatives against Human Cancer Cell Lines
CompoundCancer Cell LineIC50 (µM)Reference
Compound 4mA549 (Lung)9.32[4]
Compound VIIdHCT-116 (Colon)7.8[4]
Compound VIIIaHepG2 (Liver)9.8[4][5]
Compound VIIIcHCT-116 (Colon)2.5[4][5]
Compound XVaHCT-116 (Colon)4.4[4][5]
Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10)MKN 45 (Gastric)0.073[6]
Compound 4bHCT-116 (Colon)1.34[2]
Compound 4cHCT-116 (Colon)1.90[2]
Compound 6kMCF-7 (Breast)6.93[7]
Compound 6kHCT-116 (Colon)10.88[7]
Compound 6kHeLa (Cervical)9.46[7]
Compound 6kPC-3 (Prostate)12.17[7]

IC50: The concentration of a compound required to inhibit the growth of 50% of cancer cells. A lower IC50 value indicates higher cytotoxic potency.[1]

Table 2: Antimicrobial Activity of 3-Hydrazinoquinoxaline Derivatives
CompoundMicroorganismMIC (µg/mL)Reference
3-Hydrazinoquinoxaline-2-thiol (3HT)MRSA (22 clinical isolates)16 - 32[8]
3-Hydrazinoquinoxaline-2-thiol (3HT)Candida species (22 clinical isolates)32 (reduced with thymoquinone)[9]
2-quinoxalinylhydrazono-2-pentanones (5a)Escherichia coliNot specified (remarkable activity)[10]
2-quinoxalinylhydrazono-2-pentanones (5a)Staphylococcus aureusNot specified (remarkable activity)[10]
2-quinoxalinylhydrazono-2-pentanones (5a)Candida albicansNot specified (remarkable activity)[10]
2-quinoxalinylhydrazono-2-pentanones (5b)Escherichia coliNot specified (remarkable activity)[10]
2-quinoxalinylhydrazono-2-pentanones (5b)Staphylococcus aureusNot specified (remarkable activity)[10]
2-quinoxalinylhydrazono-2-pentanones (5b)Candida albicansNot specified (remarkable activity)[10]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols can be adapted for the specific this compound compound and cell lines or microbial strains under investigation.

Cell Viability Assessment: MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of quinoxaline derivatives on cancer cells.[4] The assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cancer cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 24-48 hours.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[1]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.

Materials:

  • Bacterial or fungal strains of interest

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • Bacterial/fungal inoculum adjusted to 0.5 McFarland standard

Procedure:

  • Compound Dilution: Prepare a twofold serial dilution of the compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Adjust the microbial suspension to a turbidity of 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection and quantification of apoptosis induced by quinoxaline derivatives using flow cytometry.[4]

Materials:

  • Cancer cells treated with the compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of the compound for 24-48 hours. Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

Diagrams created using Graphviz to illustrate experimental workflows and a potential signaling pathway.

G cluster_0 In Vitro Cytotoxicity Workflow A Seed Cancer Cells in 96-well plates B Treat with this compound (serial dilutions) A->B C Incubate for 24-48 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC50 Value G->H

Caption: Generalized workflow for determining the cytotoxicity of this compound compounds.

G cluster_1 Simplified Apoptosis Signaling Pathway Compound This compound Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Stress Signals Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Simplified signaling pathway for apoptosis induction by quinoxaline derivatives.

References

Application Notes and Protocols for Developing Kinase Inhibitors Using 3-Hydrazinoquinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including their potential as kinase inhibitors.[1][2][3] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The quinoxaline scaffold serves as a versatile template for the design of potent and selective kinase inhibitors. 3-Hydrazinoquinoxalin-2-ol, with its reactive hydrazine group, is a key starting material for the synthesis of a library of quinoxaline-based compounds for screening as potential kinase inhibitors.[4][5][6] These application notes provide a comprehensive guide for researchers on the utilization of this compound in the development of novel kinase inhibitors.

Synthesis of this compound Derivatives

The hydrazine group at the 3-position of the quinoxalin-2-ol core is a versatile handle for chemical modification. It can readily react with various electrophiles to generate a diverse library of derivatives. A general synthetic scheme involves the condensation of this compound with aldehydes, ketones, or other reactive species.[4][5][6]

A representative synthetic protocol for generating a Schiff base derivative is as follows:

Protocol 1: Synthesis of a 3-(2-benzylidenehydrazinyl)quinoxalin-2-ol Derivative

  • Dissolve Starting Materials: In a round-bottom flask, dissolve this compound (1 mmol) and a substituted benzaldehyde (1 mmol) in absolute ethanol (25 mL).

  • Add Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Reflux: Heat the reaction mixture to reflux for 6-10 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Cool and Isolate Product: After completion of the reaction, allow the mixture to cool to room temperature. The solid precipitate that forms is collected by filtration.

  • Purify: Wash the collected solid with cold ethanol and dry under vacuum to yield the desired product. The product can be further purified by recrystallization from a suitable solvent system like ethanol/DMF.

  • Characterization: Confirm the structure of the synthesized derivative using spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[6]

In Vitro Kinase Inhibition Assays

To evaluate the inhibitory potential of the synthesized this compound derivatives against specific kinases, in vitro kinase inhibition assays are essential. A common and robust method is the luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction.

Protocol 2: Luminescence-Based Kinase Inhibition Assay (e.g., Kinase-Glo®)

  • Prepare Reagents:

    • Prepare serial dilutions of the test compounds (derivatives of this compound) in an appropriate buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of the target kinase and its specific substrate in the same buffer.

  • Set up the Assay Plate: In a white, opaque 96-well or 384-well plate, add the test compound dilutions.

  • Add Kinase and Substrate: Add the kinase and substrate solution to each well.

  • Initiate Kinase Reaction: Start the reaction by adding a solution of ATP to each well.

  • Incubate: Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes).

  • Detect ATP: Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol.

  • Measure Luminescence: Incubate for 10 minutes to stabilize the luminescent signal and then measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve using appropriate software.

Data Presentation: Kinase Inhibition Profile

Compound IDTarget KinaseIC₅₀ (nM) [Illustrative]
HQ-01FGFR185
HQ-01VEGFR-2150
HQ-01PDGFRβ320
HQ-02FGFR1120
HQ-02VEGFR-2250
HQ-02PDGFRβ480
HQ-03FGFR150
HQ-03VEGFR-295
HQ-03PDGFRβ210

This data is for illustrative purposes only to demonstrate the presentation of results.

Cell-Based Assays

To assess the effect of the synthesized compounds on cellular processes, cell-based assays are crucial. These assays provide a more physiologically relevant context for evaluating the efficacy of potential kinase inhibitors.

Protocol 3: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cell lines known to be dependent on the target kinase (e.g., H460, Hct116, Hela229, B16-F10 for FGFR1 inhibitors) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).[7]

  • Add MTT Reagent: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[7]

  • Solubilize Formazan: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%) from the dose-response curve.

Data Presentation: Cellular Activity

The antiproliferative activity of the compounds should be presented in a tabular format.

Compound IDCell LineGI₅₀ (µM) [Illustrative]
HQ-01HCT-1165.2
HQ-01MCF-78.9
HQ-02HCT-11612.5
HQ-02MCF-715.1
HQ-03HCT-1161.8
HQ-03MCF-73.5

This data is for illustrative purposes only.

Visualizations

Signaling Pathway

Quinoxaline-based kinase inhibitors can target various signaling pathways involved in cell proliferation and survival. A common target is the Receptor Tyrosine Kinase (RTK) signaling cascade.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds & Activates HQ_Inhibitor This compound Derivative HQ_Inhibitor->RTK Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: General Receptor Tyrosine Kinase (RTK) signaling pathway and the inhibitory action of a this compound derivative.

Experimental Workflow

The overall process of developing kinase inhibitors from this compound can be visualized as a workflow.

G Start This compound Synthesis Synthesis of Derivative Library Start->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Kinase Inhibition Assay Purification->InVitro CellBased Cell-Based Assays (e.g., MTT) Purification->CellBased Data_Analysis1 IC50 Determination InVitro->Data_Analysis1 SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis1->SAR Data_Analysis2 GI50 Determination CellBased->Data_Analysis2 Data_Analysis2->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: Workflow for the development of kinase inhibitors from this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Hydrazinoquinoxalin-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Hydrazinoquinoxalin-2-ol, a critical intermediate in pharmaceutical research.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The two primary precursors for the synthesis of this compound are quinoxaline-2,3-dione and 3-chloro-quinoxalin-2-ol. The choice of starting material may depend on availability, cost, and desired purity of the final product.

Q2: What is the typical solvent used for this synthesis?

A2: Ethanol (absolute or 80%) is the most commonly reported solvent for this reaction.[1] It effectively dissolves the reactants and facilitates the precipitation of the product upon cooling. In some cases, a mixture of ethanol and DMF is used for recrystallization to improve purity.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a standard method for monitoring the reaction's progress.[1] By comparing the TLC profile of the reaction mixture with the starting material, you can determine when the reaction has gone to completion.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Hydrazine hydrate is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be carried out in a well-ventilated fume hood.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Extend the reflux time and continue to monitor by TLC. - Ensure the reaction temperature is maintained at the reflux point of the solvent. - Increase the molar excess of hydrazine hydrate.
Starting material degradation.- Ensure the quality of the starting quinoxaline-2,3-dione or 3-chloro-quinoxalin-2-ol.
Loss of product during workup.- Ensure the reaction mixture is sufficiently cooled before filtration to maximize product precipitation. - Wash the collected solid with cold solvent to minimize dissolution.
Presence of Impurities in the Final Product Unreacted starting material.- Monitor the reaction closely with TLC to ensure full conversion. - Purify the product by recrystallization from ethanol or an ethanol/DMF mixture.
Formation of side products.- Avoid prolonged heating, as this can lead to ring fission of the quinoxalinone core. - Use a moderate excess of hydrazine hydrate to prevent side reactions.
Product is Difficult to Filter Fine crystalline or amorphous solid.- Allow the reaction mixture to cool slowly without disturbance to encourage the formation of larger crystals. - Consider using a different solvent system for recrystallization.
Inconsistent Results Variability in reagent quality.- Use hydrazine hydrate from a reliable source and ensure its concentration is as specified in the protocol. - Verify the purity of the starting material.
Inconsistent reaction conditions.- Precisely control the reaction temperature and time in each experiment.

Experimental Protocols

Protocol 1: Synthesis from Quinoxaline-2,3-dione Derivative

This protocol is adapted from the synthesis of a 3-hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one and can be applied to the unsubstituted analogue.[1]

Materials:

  • Quinoxaline-2,3-dione (1 mmol)

  • Hydrazine hydrate (80%) (5 mL, excess)

  • Ethanol (5 mL)

Procedure:

  • To a solution of quinoxaline-2,3-dione in ethanol, add hydrazine hydrate dropwise at room temperature.

  • Stir the solution at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux and maintain for 3 hours, monitoring the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Protocol 2: Synthesis from 3-Chloro-quinoxalin-2-ol

Materials:

  • 3-Chloro-quinoxalin-2-ol (1 mmol)

  • Hydrazine hydrate (99%) (excess)

  • Ethanol

Procedure:

  • Dissolve 3-chloro-quinoxalin-2-ol in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture using microwave irradiation (power and time may need optimization, but a few minutes is a good starting point).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture.

  • Collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry.

Data Presentation

Table 1: Comparison of Synthesis Parameters for this compound and Derivatives

Starting Material Hydrazine Hydrate Conc. Solvent Temperature Reaction Time Yield Reference
6-(morpholinosulfonyl) quinoxaline-2,3-dione80%EthanolReflux3 hours81%[1]
3-chloro-3-hydroxy quinoxaline99%EthanolMicrowaveFew minutes89%[2]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_end Final Product Quinoxaline-2,3-dione Quinoxaline-2,3-dione Reaction_Vessel Reaction with Hydrazine Hydrate Quinoxaline-2,3-dione->Reaction_Vessel 3-Chloro-quinoxalin-2-ol 3-Chloro-quinoxalin-2-ol 3-Chloro-quinoxalin-2-ol->Reaction_Vessel Cooling Cooling & Precipitation Reaction_Vessel->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Cold Solvent Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Completion Reaction Complete? Start->Check_Completion Extend_Time Extend Reaction Time Check_Completion->Extend_Time No Recrystallize Recrystallize Product Check_Completion->Recrystallize Yes Check_Temp Check Temperature Extend_Time->Check_Temp Check_Reagents Verify Reagent Quality Check_Temp->Check_Reagents Check_Reagents->Recrystallize End Optimized Yield/ Purity Recrystallize->End

Caption: Logical troubleshooting workflow for optimizing synthesis yield and purity.

References

Technical Support Center: Purification of 3-Hydrazinoquinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Hydrazinoquinoxalin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound?

A1: The most commonly employed and effective purification method for this compound is recrystallization. Suitable solvents for recrystallization include ethanol, butanol, and mixtures of ethanol and N,N-dimethylformamide (DMF).[1][2] Column chromatography can also be used, particularly for removing closely related impurities.

Q2: My purified this compound appears as yellow needles. Is this the expected appearance?

A2: Yes, purified this compound is often described as yellow needles, especially after recrystallization from butanol.[2]

Q3: What are the potential impurities I should be aware of during the synthesis of this compound?

A3: When synthesizing this compound from 1,4-dihydroquinoxaline-2,3-dione and hydrazine hydrate, potential impurities can include unreacted starting materials and side products from the reaction. If a chloro-precursor like 2,3-dichloroquinoxaline is used, impurities could arise from incomplete reaction or side reactions with hydrazine hydrate. For instance, the reaction of 2,3-dichloroquinoxaline with two moles of hydrazine hydrate can lead to the formation of 6-bromo-2,3-dihydrazinylquinoxaline if the corresponding bromo-analogue of the starting material is used.[1]

Q4: I am observing poor recovery after recrystallization. What could be the issue?

A4: Poor recovery during recrystallization can be due to several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals.

  • The compound being highly soluble in the chosen solvent at room temperature: In this case, a different solvent or a solvent mixture should be explored.

Q5: My compound is not dissolving in the hot recrystallization solvent. What should I do?

A5: If your compound is not dissolving, it could indicate that you have not added enough solvent or that the chosen solvent is inappropriate. Slowly add more hot solvent until the compound dissolves. If a large volume of solvent is required, it is advisable to try a different solvent in which the compound has better solubility at elevated temperatures.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.1. Re-heat the solution to dissolve the oil. 2. Add a small amount of a solvent in which the compound is more soluble. 3. Try a lower-boiling point solvent or a different solvent system.
No Crystal Formation The solution is not saturated, or nucleation is slow.1. Evaporate some of the solvent to increase the concentration. 2. Scratch the inside of the flask with a glass rod to induce nucleation. 3. Add a seed crystal of the pure compound. 4. Cool the solution in an ice bath for a longer period.
Colored Impurities in Crystals The impurities are co-crystallizing with the product.1. Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). 2. Perform a hot filtration to remove the charcoal and colored impurities. 3. A second recrystallization may be necessary.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor Separation Inappropriate stationary or mobile phase.1. Stationary Phase: If using silica gel, consider deactivating it with triethylamine for basic compounds like quinoxalines. Alumina or reverse-phase (C18) silica can also be effective alternatives. 2. Mobile Phase: Optimize the solvent system using Thin Layer Chromatography (TLC) first. A gradient elution (gradually increasing solvent polarity) can improve separation.
Compound Stuck on Column The compound is too polar for the chosen mobile phase.1. Gradually increase the polarity of the eluent. For highly polar compounds, consider using a more polar solvent system or switching to reverse-phase chromatography.
Tailing of Spots on TLC/Column The compound is interacting too strongly with the stationary phase (e.g., acidic silica).1. Add a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds).

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the starting material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Butanol, or Ethanol/DMF mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Heat the mixture to boiling with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • If the solution is colored, and you suspect colored impurities, you can add a very small amount of activated charcoal and boil for a few minutes.

  • If charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, cool the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Solubility Data (Qualitative)
SolventSolubility
EthanolSoluble when hot, sparingly soluble when cold
ButanolSoluble when hot, sparingly soluble when cold
N,N-Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
WaterSparingly soluble
MethanolLikely soluble, similar to ethanol

This data is inferred from related compounds and general principles of solubility and should be confirmed experimentally.

Visual Guides

Experimental Workflow for Recrystallization

G Workflow for Recrystallization cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product add_solvent Add minimal hot solvent start->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Hot Gravity Filtration (if needed) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A general workflow for the purification of this compound by recrystallization.

Troubleshooting Logic for Recrystallization

G Troubleshooting Recrystallization cluster_oiling Oiling Out cluster_no_crystals No Crystals cluster_colored_crystals Colored Crystals start Problem Encountered oiling_out Compound Oils Out start->oiling_out no_crystals No Crystal Formation start->no_crystals colored_crystals Crystals are Colored start->colored_crystals reheat Reheat and Add Co-solvent oiling_out->reheat change_solvent Change to Lower Boiling Solvent oiling_out->change_solvent concentrate Concentrate Solution no_crystals->concentrate scratch Scratch Flask no_crystals->scratch seed Add Seed Crystal no_crystals->seed charcoal Use Activated Charcoal colored_crystals->charcoal recrystallize_again Re-recrystallize colored_crystals->recrystallize_again

Caption: A decision tree for troubleshooting common issues during recrystallization.

References

Technical Support Center: Synthesis of 3-Hydrazinoquinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydrazinoquinoxalin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The two primary precursors for the synthesis of this compound are:

  • Quinoxaline-2,3(1H,4H)-dione: This is a common and often preferred starting material.

  • 3-Chloroquinoxalin-2-ol: This can also be used, though it may present different challenges regarding side reactions.

Q2: What is the general reaction mechanism?

The synthesis of this compound from quinoxaline-2,3(1H,4H)-dione proceeds via a nucleophilic substitution reaction. The hydrazine attacks one of the carbonyl carbons, leading to the formation of the hydrazino group and elimination of a water molecule.

Q3: My reaction doesn't seem to be working. What are the initial checks I should perform?

  • Reagent Quality: Ensure the hydrazine hydrate is of appropriate purity and concentration. Older stock can degrade.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and confirm the consumption of the starting material.

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product

Low yields can be attributed to several factors, including incomplete reaction, product degradation, or the formation of side products.

Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Reaction - Increase reaction time and continue to monitor by TLC.- Gently heat the reaction mixture if it is being run at room temperature. A gentle reflux in ethanol is often effective.Increased consumption of starting material and formation of the desired product.
Sub-optimal Reaction Temperature - For the reaction of quinoxaline-2,3-dione with hydrazine hydrate, refluxing in ethanol for 2-3 hours is a common condition.[1]Improved reaction rate and yield.
Product Precipitation Issues - Ensure the product has fully precipitated upon cooling before filtration. Cooling in an ice bath can improve precipitation.Maximized recovery of the synthesized product.
Problem 2: Presence of Impurities and Side Products

The formation of side products is a common challenge. The following are the most frequently observed side reactions and strategies to mitigate them.

Under harsh conditions, the quinoxalinone ring can be cleaved by hydrazine, leading to the formation of benzimidazole and o-phenylenediamine derivatives.[2]

Parameter Recommendation to Minimize Ring Fission
Starting Material Use quinoxaline-2,3(1H,4H)-dione instead of quinoxalin-2(1H)-one. The dione is more stable under the reaction conditions.
Reaction Temperature Avoid excessive heating. A gentle reflux is usually sufficient.
Hydrazine Concentration Use a moderate excess of hydrazine hydrate. A large excess, especially at high temperatures, can promote ring opening.

When starting from a 2,3-dichloroquinoxaline precursor, the reaction with hydrazine can lead to the formation of 2,3-dihydrazinylquinoxaline if the stoichiometry is not carefully controlled.

Parameter Recommendation to Minimize Di-substitution
Stoichiometry Use a controlled amount of hydrazine hydrate (close to 1 equivalent) when starting from a dichloro-precursor.
Reaction Temperature Running the reaction at a lower temperature (e.g., 0°C to room temperature) can improve selectivity for mono-substitution.[3]
Addition of Hydrazine Add the hydrazine hydrate dropwise to the solution of the dichloro-precursor to maintain a low concentration of hydrazine throughout the addition.

The hydrazino group is susceptible to oxidation, which can lead to the formation of dimeric or other oxidized byproducts. This can be visually indicated by a darkening of the reaction mixture or the final product.

Parameter Recommendation to Minimize Oxidative Dimerization
Atmosphere Conduct the reaction and work-up under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.
Work-up Work up the reaction promptly upon completion. Avoid prolonged exposure of the product to air, especially in solution.
Storage Store the final product under an inert atmosphere and protected from light.

Experimental Protocols

Protocol 1: Synthesis from Quinoxaline-2,3(1H,4H)-dione

This protocol is adapted from a literature procedure.[1]

Materials:

  • 1,4-Dihydro-quinoxaline-2,3-dione

  • Hydrazine hydrate (99.9%)

  • Water or Ethanol

Procedure:

  • To a suspension of 1,4-dihydro-quinoxaline-2,3-dione (1 equivalent) in water or ethanol, add hydrazine hydrate (a moderate excess, e.g., 10-15 equivalents).

  • Heat the mixture to reflux for 2-3 hours. The reaction progress should be monitored by TLC.

  • After the starting material is consumed, cool the reaction mixture to room temperature.

  • The product will precipitate as a solid. For maximum recovery, the mixture can be cooled further in an ice bath.

  • Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum. The expected yield is typically high (around 84%).[1]

Protocol 2: Synthesis from 3-Chloroquinoxalin-2-ol (General Guidance)

Materials:

  • 3-Chloroquinoxalin-2-ol

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve 3-chloroquinoxalin-2-ol (1 equivalent) in ethanol.

  • Cool the solution in an ice bath (0°C).

  • Slowly add hydrazine hydrate (1-1.5 equivalents) dropwise with stirring.

  • After the addition is complete, allow the reaction to stir at 0°C for a period and then let it warm to room temperature. Monitor the reaction by TLC.

  • Upon completion, the product may precipitate. If not, the solvent can be partially removed under reduced pressure.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visual Representations

Main Synthetic Pathway

G cluster_0 Synthesis from Quinoxaline-2,3(1H,4H)-dione Quinoxaline-2,3(1H,4H)-dione Quinoxaline-2,3(1H,4H)-dione This compound This compound Quinoxaline-2,3(1H,4H)-dione->this compound Hydrazine Hydrate Ethanol, Reflux

Caption: Primary synthesis route for this compound.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_completion Is the reaction complete? (Check TLC) start->check_completion increase_time Increase reaction time / temperature check_completion->increase_time No check_precipitation Is the product fully precipitated? check_completion->check_precipitation Yes increase_time->check_completion cool_further Cool mixture in an ice bath check_precipitation->cool_further No check_side_products Are side products dominant? (Check NMR/MS of crude) check_precipitation->check_side_products Yes cool_further->check_precipitation optimize_conditions Optimize reaction conditions (See Side Reaction Guide) check_side_products->optimize_conditions Yes end Improved Yield check_side_products->end No optimize_conditions->end

Caption: Decision tree for troubleshooting low product yield.

Side Reaction Pathways

G start Starting Material product This compound (Desired Product) start->product Main Reaction ring_fission Ring Fission Products (e.g., Benzimidazoles) start->ring_fission Side Reaction (Harsh Conditions) disubstitution 2,3-Dihydrazinylquinoxaline (From Dichloro Precursor) start->disubstitution Side Reaction (Excess Hydrazine) oxidation Oxidative Dimerization Products product->oxidation Side Reaction (Presence of Oxygen)

Caption: Overview of potential side reaction pathways.

References

Improving reaction conditions for quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Quinoxaline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of quinoxaline derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of quinoxalines, offering potential causes and solutions to improve reaction outcomes.

Issue Potential Cause Recommended Solution
Low Reaction Yield Incomplete reaction.Optimize reaction conditions by increasing the temperature, using a catalyst, or extending the reaction time.[1][2]
Impurities in starting materials.Ensure the purity of reactants, such as o-phenylenediamine and 1,2-dicarbonyl compounds, through methods like recrystallization.[1][2]
Suboptimal reactant ratio.Use an equimolar (1:1) ratio of the reactants for best results.[1]
Product loss during work-up.Carefully optimize the work-up and purification procedures to minimize product loss. For instance, washing with appropriate solvents can be effective for sparingly soluble products.[1]
Significant Side Product Formation Decomposition of reactants at high temperatures.Employ milder reaction conditions. Solvent-free grinding at room temperature is an effective and environmentally friendly alternative.[1]
Oxidation of starting materials.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of sensitive reagents like o-phenylenediamines.[1]
Reaction with the solvent.Select an inert solvent. Commonly used solvents include water, ethanol, and DMF.[1] Solvent-free methods also provide a good alternative.[1]
Difficult Product Purification Poor solubility of the product.Recrystallization is a highly effective method for purifying quinoxaline derivatives, which can have poor solubility in common organic solvents.[1][3] Common solvents for recrystallization include ethanol and methanol/water mixtures.[3]
Co-elution with impurities during column chromatography.Experiment with different solvent systems on Thin-Layer Chromatography (TLC) to achieve better separation before performing column chromatography.[3]
Product precipitation on the chromatography column.Ensure the crude product is fully dissolved before loading it onto the column. If solubility is a concern, consider pre-adsorbing the sample onto a small amount of silica gel.[3]
Colored impurities.Use activated charcoal to decolorize the solution during recrystallization.[3]

Frequently Asked Questions (FAQs)

Q1: My TLC plate shows streaking or spots that remain at the baseline. What should I do?

A: Streaking on a TLC plate can be due to several factors. If the sample is too concentrated, it can cause streaking. Try diluting your sample before spotting it on the plate. If the issue persists, the solvent system may be too non-polar to move your compound. In this case, gradually increase the polarity of the eluent. For highly polar compounds that do not move from the baseline, consider using reverse-phase chromatography.

Q2: How can I improve the yield of my quinoxaline synthesis?

A: To improve the yield, first ensure that your starting materials are pure, as impurities can interfere with the reaction.[2] Optimizing the reaction conditions is also crucial. This can involve adjusting the temperature, reaction time, and screening different catalysts and solvents.[2] For example, some modern approaches utilize visible-light-promoted reactions at room temperature, which can improve yields.[2] Additionally, ensuring an equimolar ratio of your reactants is important for optimal results.[1]

Q3: What are some "green" or more environmentally friendly methods for quinoxaline synthesis?

A: Several green methodologies have been developed for quinoxaline synthesis. These include solvent-free reactions, such as grinding reactants at room temperature, which minimizes waste and avoids the use of toxic organic solvents.[1][4] Microwave-assisted synthesis is another efficient and environmentally friendly technique that often leads to shorter reaction times and higher yields without the need for solvents.[4][5] The use of recyclable catalysts, such as supported heteropolyoxometalates, also contributes to a more sustainable process.[4][6]

Q4: My quinoxaline derivative is difficult to purify by column chromatography due to low solubility. What are my options?

A: Poor solubility in common organic solvents is a known challenge with some quinoxaline derivatives.[1] Recrystallization is often the most effective purification method in these cases.[1][3] You can test various solvents to find the most suitable one for your compound.[3] Alternatively, if the impurities are soluble in a specific solvent while your product is not, you can wash the crude product with that solvent to remove the impurities.[1]

Comparative Data on Reaction Conditions

The choice of catalyst and solvent system can significantly impact the yield of quinoxaline synthesis. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Effect of Catalyst on Quinoxaline Yield

CatalystSolventTemperature (°C)TimeYield (%)Reference
AlCuMoVP (100 mg)Toluene25120 min92[6]
AlFeMoVP (100 mg)Toluene25120 min80[6]
NoneToluene25120 min0[6]
TiO2-Pr-SO3H (10 mg)EtOHRoom Temp.10 min95[4]
Cerium (IV) ammonium nitrate (5 mol%)AcetonitrileRoom Temp.20 min80-98[7]
Zinc triflate (0.2 mmol)AcetonitrileRoom Temp.-85-91[7]
Iodine (20 mol%)DMSO--78-99[8]

Table 2: Effect of Solvent on Quinoxaline Synthesis

ReactantsSolventCatalystYield (%)Reference
o-phenylenediamine, benzilHexafluoroisopropanol (HFIP)None95[4]
o-phenylenediamine, oxalic acid dihydrateSolvent-free (grinding)NoneHigh[1]
2,3-diaminotoluene, 1,2-indanedioneMethanol-water (1:1)0.1% Formic Acid70.23 (microdroplet)[9]
2,3-diaminotoluene, 1,2-indanedioneBulk phase0.1% Formic Acid13.05[9]

Experimental Protocols

1. General Procedure for Quinoxaline Synthesis using a Heterogeneous Catalyst

This protocol is adapted from a method using recyclable alumina-supported heteropolyoxometalates.[6]

  • Reactants: To a mixture of an o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add 0.1 g of the AlCuMoVP catalyst.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, separate the insoluble catalyst by filtration.

  • Purification: Dry the filtrate over anhydrous Na2SO4. Evaporate the solvent to obtain the pure product. The product can be further purified by recrystallization from ethanol.

2. Solvent-Free Synthesis of Quinoxaline-2,3-diones

This environmentally friendly protocol involves the grinding of reactants at room temperature.[1]

  • Reactant Grinding: In a mortar, thoroughly grind a mixture of o-phenylenediamine (1 mmol) and oxalic acid dihydrate (1 mmol) with a pestle at room temperature in an open atmosphere.

  • Melt Formation: Continue grinding until the mixture turns into a melt.

  • Reaction Completion: Continue to grind the mixture occasionally for the time specified for the particular substrate (typically 5-10 minutes for the unsubstituted version).

  • Purification: Crystallize the resulting solid from water to obtain the pure product.

Visualized Workflows

Troubleshooting_Low_Yield start Low Reaction Yield check_completion Check Reaction Completion start->check_completion check_purity Check Starting Material Purity start->check_purity check_ratio Check Reactant Ratio start->check_ratio check_workup Review Work-up/Purification start->check_workup incomplete Incomplete Reaction check_completion->incomplete If incomplete impure Impure Starting Materials check_purity->impure If impure incorrect_ratio Incorrect Reactant Ratio check_ratio->incorrect_ratio If incorrect loss_during_workup Product Loss During Work-up check_workup->loss_during_workup If loss is suspected optimize_conditions Optimize Conditions (Temp, Time, Catalyst) incomplete->optimize_conditions purify_reactants Purify/Recrystallize Reactants impure->purify_reactants adjust_ratio Adjust to Equimolar Ratio incorrect_ratio->adjust_ratio optimize_workup Optimize Work-up Procedure loss_during_workup->optimize_workup

Caption: Troubleshooting logic for low reaction yield.

Quinoxaline_Purification_Workflow crude_product Crude Quinoxaline Product assess_solubility Assess Solubility crude_product->assess_solubility soluble Soluble in Common Organic Solvents assess_solubility->soluble Good poorly_soluble Poorly Soluble assess_solubility->poorly_soluble Poor column_chromatography Column Chromatography soluble->column_chromatography recrystallization Recrystallization poorly_soluble->recrystallization washing Washing with Specific Solvent poorly_soluble->washing pure_product Pure Quinoxaline Product column_chromatography->pure_product decolorize Decolorize with Activated Charcoal (if needed) recrystallization->decolorize washing->pure_product decolorize->pure_product

Caption: General purification workflow for quinoxaline derivatives.

References

Quinoxaline Hydrazone Formation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoxaline hydrazone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable advice for troubleshooting common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for forming quinoxaline hydrazones?

The most common method for synthesizing quinoxaline hydrazones is through the condensation reaction of a hydrazine-substituted quinoxaline with an aldehyde or a ketone.[1][2] This reaction is typically catalyzed by a small amount of acid, such as acetic acid, and is often carried out in a protic solvent like ethanol or methanol.[1][3]

Q2: My reaction has a very low yield or is not working at all. What are the common causes and how can I fix it?

Low or no yield in quinoxaline hydrazone synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[4]

  • Suboptimal Temperature: The reaction temperature might be too low. While some reactions proceed at room temperature, others may require refluxing to go to completion.[5]

  • Insufficient Reaction Time: The reaction may need more time. Again, TLC monitoring is key to determining the optimal reaction time.[4]

  • Poor Quality of Starting Materials: Impurities in the quinoxaline hydrazine or the carbonyl compound can lead to side reactions and lower yields. Ensure your starting materials are pure, for instance, o-phenylenediamine, a common precursor for quinoxaline synthesis, is known to oxidize and darken on exposure to air.[6]

  • Unfavorable pH: The formation of hydrazones is pH-sensitive. The reaction is typically acid-catalyzed, and an optimal pH range is often slightly acidic.[5]

Recommended Solutions:

  • Optimize the reaction temperature by gradually increasing it, for example, by moving from room temperature to reflux.[5]

  • Increase the reaction time and monitor closely with TLC until the starting material is consumed.[4]

  • Ensure the purity of your starting materials. Recrystallize or purify them if necessary.[6]

  • Add a catalytic amount of a weak acid, like glacial acetic acid, to the reaction mixture.[1][3]

Q3: I am observing significant side product formation. What are these side products and how can I minimize them?

A common side reaction is the formation of azines, especially when using unsubstituted hydrazine. This occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone.[7][8][9] Another potential issue when starting from a dichloroquinoxaline is the formation of a bis-hydrazinoquinoxaline.[4] In some cases, particularly with quinoxalin-2(1H)-ones, harsh reaction conditions with hydrazine can lead to ring fission.[10]

Recommended Solutions:

  • To prevent azine formation, use a 1:1 molar ratio of the quinoxaline hydrazine and the carbonyl compound. Adding the carbonyl compound dropwise to the hydrazine solution can also help to avoid localized excess.[5]

  • When aiming for mono-substitution on a di-substituted quinoxaline, carefully control the stoichiometry of the hydrazine and monitor the reaction closely by TLC to stop it once the desired product is maximized.[4]

  • To avoid ring fission, use milder reaction conditions when working with sensitive quinoxaline cores.

Q4: I'm having trouble purifying my quinoxaline hydrazone product. What are the best methods?

  • Recrystallization: This is often a highly effective method for purifying solid quinoxaline hydrazones. Ethanol is a commonly used solvent.[4][11]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique.[12] However, be aware that hydrazones can be sensitive to acid. If you observe product degradation on a standard silica gel column, consider using basic alumina or silica gel that has been treated with a base (e.g., triethylamine) in the eluent.[13]

Q5: My final product is discolored (e.g., yellow or brown). What is the cause and how can I prevent it?

Discoloration can be a result of the oxidation of the hydrazino group, as hydrazines can be sensitive to air, particularly at elevated temperatures.[4]

Recommended Solutions:

  • Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Degas the solvent before use.

  • Purify the product by recrystallization, which can often remove colored impurities. The use of activated charcoal during recrystallization can also be beneficial.[4]

Experimental Protocols

General Protocol for the Synthesis of Quinoxaline Hydrazones

This protocol describes the synthesis of a quinoxaline hydrazone from a 3-hydrazinyl-quinoxalin-2(1H)-one derivative and a substituted aldehyde.[1]

Materials:

  • 3-(hydrazinyl)quinoxalin-2(1H)-one derivative (1 mmol)

  • Substituted aromatic aldehyde (1 mmol)

  • Ethanol (25 mL)

  • Glacial Acetic Acid (2 mL, as a catalyst)

Procedure:

  • To a solution of the 3-(hydrazinyl)quinoxalin-2(1H)-one derivative in ethanol, add the substituted aromatic aldehyde.

  • Add the catalytic amount of acetic acid to the mixture.

  • Heat the reaction mixture under reflux for a period of 3-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The solid precipitate that forms is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent like an Ethanol/DMF mixture to yield the desired product.[1]

Data Presentation

Table 1: Effect of Solvent on the Synthesis of 2,3-Diketoquinoxaline (a precursor for quinoxaline hydrazones) [14]

SolventReaction Time (Microwave)Yield (%)
1,4-Dioxane3 min90
Ethanol4 min88
DMF5 min82
Water10 min65

Table 2: Effect of Catalyst on Quinoxaline Synthesis Yield [15]

CatalystAmount of Catalyst (mg)Reaction Time (h)Yield (%)
AlCuMoVP100292
AlFeMoVP100280
AlCuMoVP50275
AlCuMoVP150292

Visualizations

Signaling Pathways and Experimental Workflows

Reaction_Mechanism QuinoxalineHydrazine Quinoxaline-NHNH2 Tetrahedral_Intermediate Tetrahedral Intermediate QuinoxalineHydrazine->Tetrahedral_Intermediate + Carbonyl (Nucleophilic Attack) Carbonyl R1-C(=O)-R2 QuinoxalineHydrazone Quinoxaline-N-N=C(R1)R2 Tetrahedral_Intermediate->QuinoxalineHydrazone - H2O (Dehydration) Water H2O

Caption: General reaction mechanism for quinoxaline hydrazone formation.

Experimental_Workflow Start Start Mix_Reactants Mix Quinoxaline Hydrazine, Aldehyde/Ketone, and Solvent Start->Mix_Reactants Add_Catalyst Add Catalytic Acid (e.g., Acetic Acid) Mix_Reactants->Add_Catalyst Heat_Reflux Heat to Reflux Add_Catalyst->Heat_Reflux Monitor_TLC Monitor Reaction by TLC Heat_Reflux->Monitor_TLC Monitor_TLC->Heat_Reflux Incomplete Workup Cool and Filter Precipitate Monitor_TLC->Workup Complete Purify Purify by Recrystallization or Column Chromatography Workup->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for quinoxaline hydrazone synthesis.

Troubleshooting_Tree Problem Problem Encountered Low_Yield Low or No Yield Problem->Low_Yield Side_Products Side Products Observed Problem->Side_Products Purification_Issue Purification Difficulty Problem->Purification_Issue Incomplete_Rxn Incomplete Reaction? Low_Yield->Incomplete_Rxn Azine_Formation Azine Formation? Side_Products->Azine_Formation Degradation_on_Silica Degradation on Silica? Purification_Issue->Degradation_on_Silica Temp_Too_Low Increase Temperature and Reaction Time Incomplete_Rxn->Temp_Too_Low Yes Impure_Reagents Purify Starting Materials Incomplete_Rxn->Impure_Reagents No Control_Stoichiometry Use 1:1 Stoichiometry and Slow Addition Azine_Formation->Control_Stoichiometry Yes Other_Side_Product Other Side Product Azine_Formation->Other_Side_Product No Use_Basic_Alumina Use Basic Alumina or Base-Treated Silica Degradation_on_Silica->Use_Basic_Alumina Yes Recrystallization_Fails Recrystallization Fails Degradation_on_Silica->Recrystallization_Fails No

Caption: A troubleshooting decision tree for quinoxaline hydrazone synthesis.

References

Technical Support Center: Catalyst Selection for Quinoxalinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions and guidance for catalyst selection in quinoxalinone synthesis. Here, you will find troubleshooting guides for common experimental issues and a comprehensive FAQ section.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of quinoxalinones, with a focus on catalyst-related issues.

Issue 1: Low to No Product Yield

  • Question: My reaction is showing very low or no conversion to the desired quinoxalinone product. What are the likely causes and how can I resolve this?

  • Answer: Low or no yield is a common issue that can stem from several factors related to the catalyst and reaction conditions.

    • Catalyst Inactivity: The chosen catalyst may have low intrinsic activity for your specific substrates or may have degraded.[1]

      • Solution:

        • Verify Catalyst Quality: Ensure the catalyst is fresh and has been stored under the recommended conditions (e.g., under an inert atmosphere for air-sensitive catalysts).

        • Screen a Panel of Catalysts: The choice of catalyst is crucial.[1] Consider screening a variety of catalysts, including different metals (e.g., Pd, Cu, Fe, Ni), ligands, and supports (for heterogeneous catalysts).[2] For instance, palladium-catalyzed methods are effective for intramolecular N-arylations to form the quinoxalinone core.[3][4] Heterogeneous catalysts like alumina-supported molybdophosphovanadates have also proven efficient and reusable for quinoxaline synthesis at room temperature.[5]

        • Run a Control Reaction: Perform the reaction without a catalyst to confirm its necessity. Some quinoxalinone syntheses can proceed without a catalyst, albeit often with lower efficiency.[6]

    • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time significantly influence catalyst performance.[1]

      • Solution:

        • Optimize Temperature: Systematically vary the reaction temperature. While many modern catalytic systems operate at room temperature, others may require heating to overcome activation energy barriers.[5]

        • Solvent Screening: The solvent can dramatically affect reaction outcomes.[1] A solvent screen is advisable to find the optimal medium for your specific catalytic system.

        • Time Study: Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction time.

    • Poor Starting Material Quality: Impurities in the starting materials can poison the catalyst or lead to unwanted side reactions.

      • Solution: Ensure the purity of your starting materials, such as o-phenylenediamines and 1,2-dicarbonyl compounds, through appropriate purification techniques like recrystallization or chromatography.

Issue 2: Formation of Significant Side Products

  • Question: My reaction is producing the desired quinoxalinone, but I'm also observing a significant amount of side products, making purification difficult. What steps can I take to improve selectivity?

  • Answer: The formation of side products is often related to the catalyst's selectivity and the reaction conditions.

    • Catalyst Selection: The catalyst itself may be promoting undesired reaction pathways.

      • Solution:

        • Change Catalyst Type: Switching to a different type of catalyst can improve selectivity. For example, if an acid catalyst is causing side reactions, a transition-metal catalyst might offer a different reaction pathway with higher selectivity.

        • Ligand Modification (for Transition Metal Catalysts): In palladium or copper-catalyzed reactions, the choice of ligand can significantly influence the selectivity of the reaction. Experiment with different ligands to fine-tune the catalyst's electronic and steric properties.

    • Reaction Conditions: Harsh reaction conditions can lead to the degradation of starting materials or products, or promote side reactions.[2]

      • Solution:

        • Lower Reaction Temperature: Running the reaction at a lower temperature can often reduce the rate of side reactions more than the desired reaction, thus improving selectivity.

        • Reduce Catalyst Loading: Using a lower catalyst loading can sometimes minimize side product formation, although it may require longer reaction times.

Issue 3: Difficulty in Catalyst Separation and Reuse (for Heterogeneous Catalysts)

  • Question: I am using a heterogeneous catalyst, but I'm having trouble separating it from the reaction mixture for reuse, and its activity decreases significantly upon recycling. What could be the issue?

  • Answer: Challenges with heterogeneous catalysts often involve mechanical loss during separation and deactivation.

    • Inefficient Separation: Fine catalyst particles can be difficult to separate by simple filtration.

      • Solution:

        • Use of Membrane Filters: Employing membrane filters with an appropriate pore size can improve the recovery of fine catalyst particles.

        • Magnetic Catalysts: Consider using a magnetically separable catalyst, such as those based on iron oxide nanoparticles, which can be easily removed from the reaction mixture with an external magnet.

    • Catalyst Deactivation: The catalyst's active sites can be blocked or the metal can leach into the solution.

      • Solution:

        • Washing and Drying: After filtration, wash the catalyst with a suitable solvent to remove any adsorbed species from the surface and dry it thoroughly before reuse.

        • Reactivation: Some catalysts may require a reactivation step, such as heating under a specific atmosphere, to restore their catalytic activity.

        • Leaching Test: Analyze the reaction filtrate for the presence of the metal to determine if leaching is occurring. If so, a different catalyst support or a different catalyst altogether may be necessary. For example, g-C3N4 has been shown to be a recyclable photocatalyst with minimal loss of activity over several cycles.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for quinoxalinone synthesis?

A1: A wide range of catalysts have been successfully employed for quinoxalinone synthesis. These can be broadly categorized as:

  • Acid/Base Catalysts: Brønsted and Lewis acids are commonly used to catalyze the initial condensation step.

  • Transition Metal Catalysts: Palladium, copper, iron, and nickel complexes are frequently used for C-N bond formation and C-H functionalization reactions to build the quinoxalinone scaffold.[3][4][8]

  • Heterogeneous Catalysts: Solid-supported catalysts, such as metals on alumina, silica, or carbon, offer advantages in terms of easy separation and recyclability.[9] Examples include alumina-supported heteropolyoxometalates and Al2O3–ZrO2 binary metal oxides.[9]

  • Photocatalysts: Visible-light-mediated syntheses often utilize photocatalysts like Eosin Y or metal-free catalysts such as graphitic carbon nitride (g-C3N4).[7][10] Some reactions can even proceed without an external photocatalyst, using air as the oxidant under light irradiation.[10][11]

Q2: How do I choose the best catalyst for my specific quinoxalinone synthesis?

A2: The optimal catalyst depends on the specific reaction and desired outcome. Consider the following:

  • Reaction Type: For classical condensation reactions, an acid catalyst may be sufficient.[12] For C-H functionalization or cross-coupling reactions, a transition metal catalyst is typically required.

  • Substrate Scope: Some catalysts have a broad substrate scope, while others are more limited. It is important to consult the literature for catalysts that have been shown to be effective for similar substrates.

  • Reaction Conditions: If mild reaction conditions are a priority, consider modern catalytic systems that operate at room temperature, such as certain heterogeneous or photocatalytic systems.[1][5]

  • Green Chemistry Principles: If recyclability and the use of benign solvents are important, heterogeneous catalysts or catalyst-free systems in green solvents like water or ethanol should be considered.[6][7]

Q3: What is a general procedure for screening catalysts for quinoxalinone synthesis?

A3: A general catalyst screening protocol can be performed as follows:

  • Reaction Setup: In a series of reaction vials, add the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) to a suitable solvent.

  • Catalyst Addition: To each vial, add a different catalyst at a specific loading (e.g., 1-10 mol%).

  • Reaction Execution: Stir the reaction mixtures at a set temperature (e.g., room temperature or a moderately elevated temperature).

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up and Analysis: Once the reactions are complete, work up the reaction mixtures. For heterogeneous catalysts, this typically involves filtration.[2] For homogeneous catalysts, an extractive work-up may be necessary.

  • Purification and Characterization: Purify the products by recrystallization or column chromatography and characterize them using standard analytical techniques (NMR, MS, IR) to determine the yield and purity for each catalyst.[2]

Data Presentation

Table 1: Performance of Various Catalysts in the Synthesis of 2,3-Diphenylquinoxaline

CatalystCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Reference
AlCuMoVP on Alumina100 mgToluene25292
AlFeMoVP on Alumina100 mgToluene25280
Pyridine1.2 eqTHFRoom Temp.292[13]
Acetic Acid1.1 eqEthanolReflux189[12]
TiO2-Pr-SO3H10 mgEthanolRoom Temp.10 min95[14]
MAP0.0006 gEthanolNot SpecifiedNot SpecifiedHigh[14]
CAN5 mol%WaterRoom Temp.Not SpecifiedHigh[1]

*This table summarizes the synthesis from o-phenylenediamine and benzil or their derivatives.

Experimental Protocols

Protocol 1: General Procedure for Heterogeneous Catalysis using Alumina-Supported Molybdophosphovanadates [5]

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add o-phenylenediamine (1 mmol), benzil (1 mmol), and toluene (7-12 mL).

  • Catalyst Addition: Add the alumina-supported catalyst (e.g., AlCuMoVP, 100 mg).

  • Reaction: Stir the mixture at room temperature (25°C).

  • Monitoring: Monitor the reaction progress by TLC.

  • Catalyst Recovery: Upon completion, separate the catalyst by filtration. The catalyst can be washed, dried, and reused.

  • Product Isolation: Dry the filtrate over anhydrous Na2SO4, evaporate the solvent under reduced pressure, and purify the crude product by recrystallization from ethanol.

Protocol 2: Palladium-Catalyzed Intramolecular N-Arylation for Quinoxalinone Synthesis [3][4]

This is a representative protocol for the cyclization of a bromoanilide precursor.

  • Reaction Setup: In a microwave vial, combine the bromoanilide substrate, a palladium catalyst (e.g., Pd(OAc)2), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., K2CO3 or Cs2CO3) in a dry solvent (e.g., toluene or dioxane).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Seal the vial and heat the reaction mixture in a microwave reactor to the specified temperature for the designated time.

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Mandatory Visualizations

Catalyst_Selection_Workflow cluster_start 1. Define Reaction cluster_literature 2. Literature Review cluster_selection 3. Initial Catalyst Selection cluster_exp 4. Experimental Screening cluster_opt 5. Optimization cluster_end 6. Final Protocol start Define Substrates and Target Quinoxalinone lit_search Search for similar transformations start->lit_search catalyst_type Select Catalyst Type(s) (e.g., Heterogeneous, Homogeneous, Photocatalyst) lit_search->catalyst_type catalyst_screen Select a panel of specific catalysts for initial screening catalyst_type->catalyst_screen run_rxn Perform small-scale catalyst screening reactions catalyst_screen->run_rxn analyze Analyze results (TLC, LC-MS) Identify promising candidates run_rxn->analyze analyze->catalyst_type No promising candidates optimization Optimize Reaction Conditions (Temperature, Solvent, Concentration) for best performing catalyst(s) analyze->optimization scale_up Scale-up reaction optimization->scale_up final_protocol Finalized Synthetic Protocol scale_up->final_protocol Troubleshooting_Low_Yield start Problem: Low Yield q1 Is the catalyst active? start->q1 sol1 Check catalyst storage. Use fresh catalyst. Run a no-catalyst control. q1->sol1 No q2 Are reaction conditions optimal? q1->q2 Yes a1_yes Yes a1_no No sol2 Optimize temperature. Screen solvents. Perform a time study. q2->sol2 No q3 Are starting materials pure? q2->q3 Yes a2_yes Yes a2_no No sol3 Purify starting materials (recrystallization, chromatography). q3->sol3 No end Consider alternative synthetic route q3->end Yes a3_yes Yes a3_no No

References

Technical Support Center: Solvent Effects on Quinoxaline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the critical role of solvents in the synthesis of quinoxaline derivatives.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent fundamentally impact my quinoxaline synthesis?

A1: The solvent is a critical parameter that influences multiple aspects of the reaction. Its primary roles are to dissolve reactants, facilitate their interaction, and stabilize intermediates or transition states.[1] The choice of solvent can significantly affect the reaction rate, overall yield, and even the reaction pathway, determining which products are formed.[1]

Q2: My reaction yield is consistently low. Could the solvent be the cause?

A2: Yes, several solvent-related issues can lead to low yields.

  • Poor Reactant Solubility : If your starting materials, such as o-phenylenediamine and the 1,2-dicarbonyl compound, are not sufficiently soluble in the chosen solvent at the reaction temperature, the reaction will be slow and incomplete.[1] Consider a different solvent or a co-solvent system to improve solubility.[1]

  • Solvent Purity : Impurities in the solvent, particularly water in non-aqueous reactions, can interfere with the reaction or promote the formation of unwanted side products.[1] Using dry, high-purity solvents is crucial for moisture-sensitive reactions.[1]

  • Suboptimal Polarity : The reaction rate is highly dependent on the solvent's polarity. For reactions involving polar transition states, polar solvents can lower the activation energy and increase the rate.[1] Screening various solvents with different polarities, such as ethanol, methanol, or water, can help optimize the yield.[2][3]

Q3: The reaction is proceeding very slowly. How can solvent choice accelerate it?

A3: A slow reaction rate is often linked to the solvent's properties.

  • Increase Polarity : As mentioned, polar solvents can stabilize polar intermediates and transition states, accelerating the reaction.[1] Fluorinated alcohols like hexafluoroisopropanol (HFIP) have shown remarkable success, enabling high yields at room temperature in as little as one hour due to their high polarity and strong hydrogen bond donating ability.[2]

  • Increase Temperature : The reaction temperature is limited by the solvent's boiling point.[1] To increase the rate, you can switch to a higher-boiling point solvent like DMSO or conduct the reaction in a sealed vessel under pressure.[1][4] Microwave-assisted synthesis in solvents like ethanol, 1,4-dioxane, or DMF can also dramatically reduce reaction times.[5]

Q4: I am observing significant side products. How might the solvent be responsible?

A4: The solvent can influence the chemoselectivity of a reaction, leading to undesired byproducts.[1]

  • Benzimidazole Formation : This common byproduct can form if your 1,2-dicarbonyl compound has degraded or contains aldehyde impurities.[6] While not directly a solvent issue, the solvent's ability to promote this side reaction can be a factor.

  • Quinoxaline N-oxides : Over-oxidation of the quinoxaline ring can occur under harsh conditions or if an oxidizing agent is present.[6] Running the reaction under an inert atmosphere can prevent this, especially at elevated temperatures in the presence of air (oxygen).[6]

  • Incomplete Oxidation : The formation of a stable dihydroquinoxaline intermediate indicates the final oxidation step is incomplete.[6] This is more common in non-oxidizing conditions. Stirring the reaction mixture open to the air or choosing a catalyst that facilitates oxidation can resolve this.[6]

Q5: Are there "green" or environmentally friendly solvent options for quinoxaline synthesis?

A5: Yes, there is a strong trend towards using greener solvents. Water and ethanol are excellent, environmentally benign options that have been used successfully for quinoxaline synthesis.[1][3] In some cases, reactions can be performed under solvent-free conditions, often facilitated by grinding the reactants together, sometimes with a catalyst like bentonite clay.[2][7] This approach offers significant environmental and economic advantages.[1]

Data Presentation: Solvent Effects on Yield & Reaction Time

The following tables summarize quantitative data on how solvent choice affects common quinoxaline syntheses.

Table 1: Solvent Effects on the Synthesis of 2,3-Diphenylquinoxaline (Reaction of o-Phenylenediamine and Benzil)

CatalystSolventTemperature (°C)TimeYield (%)Citation(s)
Phenol (20 mol%)EtOH/H₂O (7:3)Room Temp.10 min98[3]
Phenol (20 mol%)H₂ORoom Temp.3 h67[3]
NoneHexafluoroisopropanol (HFIP)Room Temp.1 h95[2]
TiO₂-Pr-SO₃H (1 mol%)EthanolRoom Temp.10 min95[2][7]
TiO₂-Pr-SO₃H (1 mol%)Solvent-FreeRoom Temp.10 min95[7]
Bentonite Clay K-10EthanolRoom Temp.20 min95[7]
Camforsulfonic Acid (20 mol%)EthanolRoom Temp.2-8 hExcellent[8]
CuIDMSO8020 hGood[4]
NoneAcetic Acid / RefluxReflux2-12 h34-85[3]
NoneEthanol / RefluxReflux2-12 h34-85[3]

Table 2: Solvent Effects on the Synthesis of 2,3-Diketoquinoxaline (Reaction of o-Phenylenediamine and Oxalic Acid)

MethodSolventTimeYield (%)Citation(s)
Microwave (800W)DMF-82[5]
Microwave1,4-DioxaneShortHigh[5]
MicrowaveEthanolShortHigh[5]
GrindingSolvent-Free--[9]

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Quinoxaline Synthesis

G Troubleshooting Workflow for Quinoxaline Synthesis cluster_low_yield Low Yield cluster_slow_rate Slow Reaction cluster_byproducts Side Products start_node Problem Encountered issue_node1 Low Yield start_node->issue_node1 issue_node2 Slow Reaction Rate start_node->issue_node2 issue_node3 Side Products Formed start_node->issue_node3 issue_node issue_node cause_node cause_node solution_node solution_node cause_node1 Poor Reactant Solubility or Solvent Impurity issue_node1->cause_node1 Potential Cause cause_node2 Low Temperature or Suboptimal Polarity issue_node2->cause_node2 Potential Cause cause_node3 Over-oxidation or Incomplete Reaction issue_node3->cause_node3 Potential Cause solution_node1 Change to more suitable solvent (e.g., EtOH, HFIP, co-solvent). Use dry, high-purity solvent. cause_node1->solution_node1 Solution solution_node2 Switch to high-boiling solvent (e.g., DMSO). Use microwave irradiation. Increase solvent polarity (e.g., HFIP). cause_node2->solution_node2 Solution solution_node3 Run under inert atmosphere (N2, Ar). Stir open to air to complete oxidation. Ensure purity of starting materials. cause_node3->solution_node3 Solution

Caption: A logical workflow for diagnosing and solving common synthesis problems.

Diagram 2: Logical Relationships of Solvent Properties

G Impact of Solvent Properties on Reaction Outcome cluster_props Properties cluster_effects Influence On prop Solvent Properties polarity Polarity (Polar/Nonpolar) boiling_point Boiling Point proticity Proticity (Protic/Aprotic) solubility Reactant Solubility polarity->solubility stabilization Transition State Stabilization polarity->stabilization selectivity Chemoselectivity polarity->selectivity temp Max Reaction Temperature boiling_point->temp proticity->stabilization outcome Reaction Outcome (Yield, Rate, Purity) solubility->outcome stabilization->outcome temp->outcome selectivity->outcome

Caption: Key solvent properties and their influence on synthesis outcomes.

Experimental Protocols

Protocol 1: Green Synthesis of 2,3-Diphenylquinoxaline using an Ethanol/Water System [3]

This method utilizes an environmentally friendly solvent system and a phenol catalyst at room temperature.

  • Reactants :

    • o-Phenylenediamine (1 mmol)

    • Benzil (1,2-dicarbonyl compound) (1 mmol)

    • Phenol (20 mol%, ~0.01 g)

  • Solvent :

    • Ethanol:Water mixture (7:3, 10 mL)

  • Procedure :

    • Dissolve the o-phenylenediamine (1 mmol) and benzil (1 mmol) in the ethanol:water solvent system (10 mL) in a round-bottom flask.

    • Add the catalytic amount of phenol (20 mol%).

    • Stir the solution at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion (typically very rapid), add 20 mL of water to the mixture.

    • Allow the mixture to stand at room temperature for approximately 30 minutes to allow for crystallization.

    • Collect the pure product crystals by filtration and wash with water.

    • If further purification is needed, the product can be recrystallized from hot ethanol.

Protocol 2: High-Yield, Rapid Synthesis Using Hexafluoroisopropanol (HFIP) [2]

This protocol leverages the unique properties of a fluorinated alcohol to achieve high yields quickly at room temperature.

  • Reactants :

    • o-Phenylenediamine derivative (1 mmol)

    • Benzil derivative (1 mmol)

  • Solvent :

    • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Procedure :

    • In a flask, combine the o-phenylenediamine derivative (1 mmol) and the benzil derivative (1 mmol).

    • Add HFIP as the solvent.

    • Stir the reaction mixture at room temperature for 1 hour.

    • After the reaction is complete, the HFIP can be recovered via distillation for recycling.

    • The crude product is then typically purified by recrystallization or column chromatography.

Protocol 3: Solvent-Free Synthesis via Grinding with a Solid Catalyst [7][10]

This eco-friendly method avoids organic solvents entirely during the reaction phase.

  • Reactants :

    • Aryl 1,2-diamine (1 mmol)

    • 1,2-Diketone (1 mmol)

  • Catalyst :

    • Silica Nanoparticles (0.6 g) or Bentonite Clay K-10 (3 g)

  • Procedure :

    • In a mortar, combine the aryl 1,2-diamine (1 mmol), the 1,2-diketone (1 mmol), and the solid catalyst (e.g., silica NPs).

    • Grind the mixture vigorously with a pestle at room temperature.

    • Monitor the reaction's completion by TLC.

    • Once complete, transfer the mixture to a flask.

    • Add hot ethanol (~10 mL) to dissolve the product, leaving the solid catalyst behind.

    • Separate the catalyst by filtration or centrifugation. The catalyst can be washed, dried, and reused.

    • Concentrate the supernatant (the ethanol solution) and allow it to stand at room temperature to crystallize the product.

    • Collect the pure product by filtration.

References

Technical Support Center: Quinoxaline Synthesis Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoxaline synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and reduce reaction times.

Frequently Asked Questions (FAQs)

Q1: My quinoxaline synthesis is very slow. What are the common causes?

A1: A slow reaction rate in quinoxaline synthesis, which typically involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound, can be attributed to several factors:

  • Suboptimal Reaction Conditions: Traditional methods often require high temperatures and long reaction times (from hours to days) when conducted without a proper catalyst.[1][2][3]

  • Inefficient Catalyst: The absence of a catalyst or the use of an inefficient one is a primary cause of slow reactions. Many modern protocols achieve rapid synthesis at room temperature by employing a suitable catalyst.[4][5]

  • Poor Reactant Solubility: If the starting materials are not sufficiently soluble in the chosen solvent at the reaction temperature, the reaction rate will be significantly hindered.[6]

  • Electronic Effects of Substituents: The electronic nature of the substituents on your starting materials plays a crucial role. Electron-withdrawing groups (e.g., -NO₂, -Cl) on the 1,2-diamine can decrease the nucleophilicity of the amino groups, thereby slowing down the reaction.[7] Conversely, electron-donating groups (e.g., -CH₃) can accelerate it.[7][8]

Q2: How can I significantly reduce the reaction time?

A2: The most effective methods for drastically reducing reaction time are:

  • Catalyst Selection: Employing an efficient catalyst is the most common strategy. A wide range of catalysts, including solid acids (TiO₂-Pr-SO₃H), Lewis acids (CuSO₄·5H₂O), and organocatalysts, can reduce reaction times to mere minutes at room temperature.[3][7][9]

  • Microwave-Assisted Synthesis: Microwave irradiation can increase reaction rates by up to 1000-fold compared to conventional heating.[1] Reactions that take hours under reflux can often be completed in 1-5 minutes, frequently with higher yields and sometimes without the need for a solvent.[1][10][11]

  • Solvent Optimization: The reaction solvent can influence the rate. Polar aprotic solvents like DMF or DMSO can accelerate certain steps, while greener solvents like ethanol and water have also been used effectively in rapid syntheses.[6]

Q3: What is the role of a catalyst and which one should I choose?

A3: A catalyst accelerates the reaction by lowering the activation energy. In quinoxaline synthesis, acid catalysts activate the carbonyl groups of the 1,2-dicarbonyl compound, making them more susceptible to nucleophilic attack by the 1,2-diamine.[12] The choice of catalyst depends on your desired reaction conditions (temperature, solvent) and tolerance for different reagents. Some highly efficient options are listed in the table below. For green chemistry applications, recyclable solid acid catalysts like TiO₂-Pr-SO₃H or silica nanoparticles are excellent choices.[3][8]

Q4: Can the reaction be performed at room temperature?

A4: Yes, many modern protocols are designed to run efficiently at room temperature. This is almost always achieved through the use of a highly active catalyst.[2][13][14] Syntheses using catalysts like Zn[(L)proline] or TiO₂-Pr-SO₃H can yield the desired quinoxaline product in as little as 5-10 minutes at room temperature.[9][14]

Q5: Is it possible to run the synthesis without a solvent?

A5: Yes, solvent-free synthesis is possible and offers significant environmental and practical advantages. These reactions are typically facilitated by:

  • Microwave Irradiation: This is a common method for solvent-free reactions, providing the necessary energy for the reaction to proceed rapidly.[1][11]

  • Mechanochemistry: Techniques like grinding or ball-milling the solid reactants, sometimes with a catalytic amount of a solid support, can lead to rapid product formation.[15]

  • Catalyst-Promoted Reactions: Certain solid catalysts can effectively promote the reaction between neat reactants at room temperature or with gentle heating.[8]

Troubleshooting Guide

Problem: The reaction is proceeding very slowly or not at all.

This guide provides a logical workflow to diagnose and solve issues with slow quinoxaline synthesis.

G cluster_0 cluster_1 cluster_2 start Start: Slow Reaction check_reagents Step 1: Verify Starting Materials - Check purity of diamine and dicarbonyl. - Confirm absence of deactivating impurities. start->check_reagents check_catalyst Step 2: Evaluate Catalyst - Is a catalyst being used? - Is it active and used in the correct amount? check_reagents->check_catalyst sol_reagents Solution: Purify starting materials via recrystallization or chromatography. check_reagents->sol_reagents Purity Issue check_conditions Step 3: Assess Reaction Conditions - Is solubility an issue? - Is the temperature appropriate for the chosen method? check_catalyst->check_conditions sol_catalyst Solution: - Add an appropriate catalyst (see Table 1). - Use a fresh batch of catalyst. check_catalyst->sol_catalyst Catalyst Issue sol_conditions Solution: - Perform a solvent screen (e.g., EtOH, Toluene, DMF). - Increase temperature or switch to microwave synthesis. check_conditions->sol_conditions Conditions Issue end_node Outcome: Accelerated Reaction sol_reagents->end_node sol_catalyst->end_node sol_conditions->end_node

Caption: A step-by-step workflow for troubleshooting slow quinoxaline synthesis.

Data Presentation: Comparison of Methods

The following tables summarize quantitative data from various synthetic protocols to help you select the most appropriate method for your needs.

Table 1: Comparison of Catalysts for Quinoxaline Synthesis at Room Temperature

CatalystSolventReaction TimeYield (%)Reference
TiO₂-Pr-SO₃HEthanol10 min~95%[3][9]
Zn[(L)proline]Acetic Acid5 minHigh[14]
Al₂O₃–ZrO₂DMFNot specifiedHigh[13]
Phenol (20 mol%)Ethanol/Water10 - 30 minHigh[16][17]
Pyridine (10 mol%)THF2 hHigh[3][18]
AlCuMoVPToluene2 h~92%[2]
CuSO₄·5H₂OEthanolNot specifiedHigh[7]

Table 2: Effect of Reaction Conditions on Time and Yield

MethodCatalystTemperatureReaction TimeYield (%)Reference
Microwave None160 °C5 min High[11]
Microwave Iodine (5 mol%)50 °C2 - 3 min Excellent[10]
Conventional (Reflux) NoneAcetonitrile (Reflux)30 h60 - 70%[1]
Conventional (Reflux) Acetic AcidEthanol (Reflux)2 - 12 h34 - 85%[16]
Room Temp TiO₂-Pr-SO₃HRoom Temp10 min ~95%[9]
Homogenization NoneRoom Temp3 min Excellent[15]

Experimental Protocols & Workflows

General Quinoxaline Synthesis Pathway

The synthesis of quinoxalines typically proceeds via the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, forming a dihydroquinoxaline intermediate which then oxidizes to the final aromatic product.

G r1 Aromatic 1,2-Diamine intermediate Dihydroquinoxaline (Intermediate) r1->intermediate Condensation (-2 H₂O) r2 1,2-Dicarbonyl Compound r2->intermediate product Quinoxaline (Final Product) intermediate->product Oxidation (-H₂)

Caption: The general reaction pathway for quinoxaline synthesis.

Protocol 1: Rapid Catalyst-Mediated Synthesis at Room Temperature

This protocol is based on an efficient, green chemistry approach using phenol as a mild and inexpensive catalyst.[16][17]

Materials:

  • Aromatic 1,2-diamine (1 mmol)

  • 1,2-dicarbonyl compound (1 mmol)

  • Phenol (20 mol%)

  • Ethanol:Water (7:3, 10 mL)

Procedure:

  • In a round-bottom flask, dissolve the aromatic 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in 10 mL of the ethanol:water solvent mixture.

  • Add phenol (20 mol%) to the solution.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes.[16]

  • Upon completion, add 20 mL of water to the reaction mixture to precipitate the product.

  • Allow the mixture to stand for 30 minutes to facilitate crystallization.

  • Collect the pure product crystals by filtration and wash with cold water.

Protocol 2: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation for an extremely rapid synthesis, based on the method described by Bedekar et al.[10]

Materials:

  • 1,2-diamine (1 mmol)

  • 1,2-dicarbonyl compound (1 mmol)

  • Iodine (5 mol%)

  • Ethanol:Water (1:1, 1 mL)

  • Dichloromethane, 5% Sodium Thiosulphate Solution, Brine

Procedure:

  • In a microwave-safe reaction vessel, combine the 1,2-diamine (1 mmol), the 1,2-dicarbonyl compound (1 mmol), and iodine (5 mol%) in 1 mL of ethanol:water (1:1).

  • Seal the vessel and place it in a CEM microwave reactor.

  • Irradiate the mixture at a constant temperature of 50 °C (power ~300 W) for 2-3 minutes.

  • Monitor the reaction completion by TLC.

  • After cooling, add dichloromethane (10 mL) to the reaction mixture.

  • Wash the organic layer successively with 5% sodium thiosulphate solution (2 mL) to remove iodine, followed by brine (2 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the pure quinoxaline product.

References

Technical Support Center: Preparation of 3-Hydrazinoquinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the synthesis of 3-Hydrazinoquinoxalin-2-ol. Our goal is to help you identify and mitigate the formation of impurities, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: The most prevalent and effective method for synthesizing this compound is through the nucleophilic substitution of 3-chloroquinoxalin-2-ol with hydrazine hydrate.[1][2] This reaction is typically performed in a suitable solvent like ethanol under reflux.[3]

Q2: Why is the purity of the starting material, 3-chloroquinoxalin-2-ol, so critical? A2: The purity of the starting 3-chloroquinoxalin-2-ol is paramount because any impurities present can be carried through the reaction or lead to the formation of undesired side products. These impurities can complicate the purification of the final product and may interfere with subsequent reactions or biological assays.

Q3: What are the typical reaction conditions for the hydrazinolysis of 3-chloroquinoxalin-2-ol? A3: The reaction is commonly carried out by heating a mixture of 3-chloroquinoxalin-2-ol and an excess of hydrazine hydrate in ethanol.[3][4] Refluxing the mixture for several hours is a standard procedure to ensure the reaction goes to completion.[3] The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

Q4: How is the final product, this compound, typically purified? A4: After the reaction is complete, the crude product often precipitates upon cooling. This solid can be collected by filtration. The most common method for purification is recrystallization from a solvent such as ethanol to yield the purified this compound.[3][5]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Final Product

  • Possible Cause 1: Incomplete Reaction.

    • Solution: Ensure the reaction has gone to completion by monitoring it with TLC. If starting material is still present, consider extending the reflux time or slightly increasing the reaction temperature.

  • Possible Cause 2: Sub-optimal Reagent Ratio.

    • Solution: Use a significant excess of hydrazine hydrate to drive the reaction forward. A common protocol uses a large volume excess of hydrazine hydrate relative to the limiting reagent.[3]

  • Possible Cause 3: Loss of Product during Work-up.

    • Solution: Ensure the reaction mixture is sufficiently cooled to allow for maximum precipitation of the product before filtration. When washing the collected solid, use a cold solvent to minimize dissolution of the product.

Problem 2: Presence of Starting Material (3-chloroquinoxalin-2-ol) in the Final Product

  • Possible Cause: Insufficient Reaction Time or Temperature.

    • Solution: As mentioned above, increase the reflux time and monitor the reaction via TLC until the starting material spot disappears. Ensure the heating mantle or oil bath is at the correct temperature for the solvent to reflux vigorously.

Problem 3: Formation of an Insoluble, High-Melting Point Impurity

  • Possible Cause: Formation of Bis-Quinoxalinyl Hydrazine.

    • Solution: This side product can form if the initially produced this compound reacts with another molecule of 3-chloroquinoxalin-2-ol. To minimize this, ensure a large excess of hydrazine hydrate is present throughout the reaction.[4] Consider adding the 3-chloroquinoxalin-2-ol solution dropwise to the heated hydrazine hydrate solution to maintain a high hydrazine concentration.

Problem 4: Discoloration of the Product (Yellow or Brown instead of expected color)

  • Possible Cause 1: Air Oxidation.

    • Solution: While quinoxaline synthesis can sometimes lead to N-oxides through over-oxidation, the hydrazinolysis step is less prone to this.[5] However, to be cautious, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative side reactions.

  • Possible Cause 2: Presence of Tarry Degradation Products.

    • Solution: Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for completion. Purification by recrystallization is often effective at removing colored impurities.[5] If recrystallization is insufficient, column chromatography may be required.

Synthesis Workflow and Troubleshooting Logic

The following diagrams illustrate the general synthesis pathway and a logical approach to troubleshooting common issues.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis cluster_2 Step 3: Purification A Quinoxaline-2,3-dione C Reaction & Work-up A->C Reactant B Chlorinating Agent (e.g., POCl3/SOCl2) B->C Reagent D 3-Chloroquinoxalin-2-ol C->D Yields E 3-Chloroquinoxalin-2-ol G Reaction in Ethanol (Reflux) E->G Reactant F Hydrazine Hydrate (Excess) F->G Reagent H Crude this compound G->H Precipitates I Crude Product J Recrystallization (Ethanol) I->J K Pure this compound J->K

Caption: General workflow for the synthesis of this compound.

G start Analyze Final Product (TLC, NMR, MP) purity_check Is Purity < 95%? start->purity_check impurity_id Identify Impurity purity_check->impurity_id Yes low_yield Is Yield Low? purity_check->low_yield No is_sm Is it Starting Material? impurity_id->is_sm is_side_product Is it an Unknown Side Product? is_sm->is_side_product No action_sm Increase Reflux Time OR Increase Hydrazine Excess is_sm->action_sm Yes action_side_product Review Reaction Temp. Add SM Dropwise to Hydrazine Purify via Chromatography is_side_product->action_side_product Yes end_review Review Protocol is_side_product->end_review No action_sm->end_review action_side_product->end_review action_yield Check Reagent Stoichiometry Ensure Complete Precipitation Use Cold Solvent for Washing low_yield->action_yield Yes end_ok Process OK low_yield->end_ok No action_yield->end_review

Caption: Troubleshooting decision tree for this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis of 3-Chloroquinoxalin-2-ol

This procedure is adapted from the general principle of chlorinating quinoxaline-2,3-diones.[1]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place quinoxaline-2,3-dione (1 equivalent).

  • Reagent Addition: Add thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in excess to the flask. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The solid should gradually dissolve.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice to quench the excess chlorinating agent.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.

  • Purification: The crude 3-chloroquinoxalin-2-ol can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 2: Synthesis of this compound

This protocol is based on a reported procedure for the synthesis of hydrazinyl-quinoxalinones.[3]

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 3-chloroquinoxalin-2-ol (1 equivalent) and ethanol to form a suspension.

  • Reagent Addition: Add hydrazine hydrate (80% or higher, at least 5-10 volume equivalents) dropwise to the suspension at room temperature. The addition may be mildly exothermic.[4]

  • Reaction: Heat the reaction mixture to reflux and maintain it for 3-5 hours. Monitor the reaction's progress by TLC, checking for the disappearance of the 3-chloroquinoxalin-2-ol spot.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate as a solid.

  • Filtration: Collect the solid precipitate by vacuum filtration. Wash the collected solid with a small amount of cold ethanol to remove any residual hydrazine hydrate.

  • Purification: Recrystallize the crude solid from ethanol to obtain pure this compound.

Data Summary

The following table summarizes typical reaction parameters and expected outcomes. Actual results may vary based on specific laboratory conditions and reagent purity.

Parameter3-Chloroquinoxalin-2-ol SynthesisThis compound SynthesisReference(s)
Key Reactants Quinoxaline-2,3-dione, SOCl₂/POCl₃3-Chloroquinoxalin-2-ol, Hydrazine Hydrate[1][3]
Solvent N/A (excess reagent) or high-boiling inert solventEthanol[1][3]
Temperature RefluxReflux[1][3]
Reaction Time 2 - 4 hours3 - 5 hours[1][3]
Typical Yield Good to Excellent (>80%)High to Quantitative (>90%)[1][6]
Purification Method Recrystallization (Ethanol/Acetic Acid)Recrystallization (Ethanol)[3][5]

References

Technical Support Center: Recrystallization of 3-Hydrazinoquinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydrazinoquinoxalin-2-ol. The following sections offer detailed guidance on overcoming common challenges encountered during the recrystallization process.

Troubleshooting Recrystallization Issues

This guide addresses specific problems that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My compound will not dissolve in the recrystallization solvent, even with heating. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

  • Inappropriate Solvent: this compound and its derivatives are often recrystallized from polar protic solvents. Based on available literature for related compounds, ethanol is a common choice. A mixture of ethanol and N,N-dimethylformamide (DMF) can be used for less soluble derivatives.[1][2] If ethanol is ineffective, consider trying other polar solvents like methanol or isopropanol.

  • Insufficient Solvent: Ensure you are using enough solvent. Add the solvent in small portions to your crude product while heating and stirring until the solid dissolves completely.[3] Be mindful not to add an excessive amount, as this will reduce your final yield.[4]

  • Insoluble Impurities: Your crude product may contain insoluble impurities. If a small amount of solid remains after adding a significant amount of hot solvent, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.[3]

Q2: No crystals are forming, even after the solution has cooled to room temperature. What is the problem?

A2: The absence of crystal formation upon cooling is a common issue, often due to supersaturation or the use of too much solvent.

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point. To induce crystallization, try the following techniques:

    • Scratching: Gently scratch the inside surface of the flask with a glass stirring rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed" crystal will act as a template for other crystals to form.

    • Further Cooling: Place the flask in an ice bath to further decrease the solubility of your compound.[3]

  • Excess Solvent: As mentioned in Q1, using too much solvent will keep the compound dissolved even at lower temperatures.[4][5] If you suspect this is the case, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.

Q3: My product has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing. This is more common when the melting point of the compound is lower than the boiling point of the solvent or when significant impurities are present.[3][4]

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. You can do this by leaving the flask on a warm hotplate that is turned off or by insulating the flask.[4]

  • Change Solvent: If slow cooling does not work, the chosen solvent may be unsuitable. Try a solvent with a lower boiling point.

  • Purify Further: The presence of impurities can lower the melting point of your compound, leading to oiling out.[5] It may be necessary to perform another purification step, such as column chromatography, before attempting recrystallization again.

Q4: The yield of my recrystallized product is very low. What went wrong?

A4: A low recovery is a frequent problem in recrystallization and can be attributed to several factors.

  • Excessive Solvent: Using too much solvent is the most common reason for low yield, as a significant portion of the product will remain in the mother liquor.[4][5]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration, some product may crystallize along with the impurities being removed. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: Make sure you have allowed sufficient time for crystallization to occur and have cooled the solution in an ice bath to maximize crystal formation.

  • Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid re-dissolving your product.

Frequently Asked Questions (FAQs)

What is the best recrystallization solvent for this compound?

How can I remove colored impurities during recrystallization?

If your solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.[5]

Experimental Protocol: General Recrystallization Procedure

This protocol provides a general methodology for the recrystallization of this compound, based on standard laboratory techniques and solvents used for related compounds.

  • Solvent Selection: Choose an appropriate solvent. Ethanol is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hotplate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely. The melting point can then be taken to assess purity.

Recrystallization Solvents for this compound Derivatives

The following table summarizes the solvents used for the recrystallization of various derivatives of this compound as reported in the scientific literature. This data can help guide solvent selection.

Derivative ClassRecrystallization Solvent(s)Reference
Hydrazone derivativesEthanol[1]
Hydrazone derivativesEthanol/DMF[1][2]
Pyrazole derivativesEthanol[1]
Carbothioamide derivativesEthanol[1][2]
Triazoloquinoxalin-4-onesEthanol[6]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool Success no_dissolve Solid Does Not Dissolve dissolve->no_dissolve Problem crystals_form Crystals Form? cool->crystals_form oiling_out Product 'Oils Out'? cool->oiling_out Problem collect Collect and Dry Crystals crystals_form->collect Yes no_crystals Induce Crystallization: - Scratch Flask - Add Seed Crystal - Cool in Ice Bath crystals_form->no_crystals No end Pure Product collect->end low_yield Check for Low Yield collect->low_yield add_more_solvent Add More Hot Solvent no_dissolve->add_more_solvent Yes insoluble_impurities Insoluble Impurities Present? no_dissolve->insoluble_impurities No add_more_solvent->dissolve hot_filtration Perform Hot Filtration insoluble_impurities->hot_filtration Yes change_solvent Try a Different Solvent insoluble_impurities->change_solvent No hot_filtration->cool change_solvent->dissolve still_no_crystals Still No Crystals? no_crystals->still_no_crystals still_no_crystals->cool No, crystals forming reduce_volume Reduce Solvent Volume (Evaporate) still_no_crystals->reduce_volume Yes reduce_volume->cool oiling_out->crystals_form No reheat_cool_slowly Reheat to Dissolve, Add a Little More Solvent, Cool Slowly oiling_out->reheat_cool_slowly Yes reheat_cool_slowly->cool low_yield->end No troubleshoot_yield Review Protocol: - Minimized Solvent? - Used Ice-Cold Wash? - Allowed Full Crystallization? low_yield->troubleshoot_yield Yes troubleshoot_yield->end

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Validation & Comparative

The Ascendant Profile of 3-Hydrazinoquinoxalin-2-ol Derivatives in the Fight Against Bacterial Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in antimicrobial research is emerging with the promising efficacy of 3-hydrazinoquinoxalin-2-ol derivatives, which demonstrate significant antibacterial activity, in some cases surpassing that of conventional antibiotics. These compounds are showing potential as standalone agents and as synergistic partners to resensitize resistant strains to existing drugs, offering a multi-pronged attack in the ongoing battle against microbial threats.

Recent in-vitro studies have highlighted the potent antibacterial effects of various quinoxaline derivatives against a spectrum of both Gram-positive and Gram-negative bacteria. The core quinoxaline structure has been a subject of interest for its broad biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The mechanism of action for many quinoxaline antibiotics is believed to involve the intercalation into bacterial DNA and the inhibition of essential enzymes like DNA gyrase, thereby disrupting DNA replication and leading to cell death.[2][3]

Comparative Efficacy: Head-to-Head with Standard Antibiotics

Quantitative analysis from multiple studies reveals a compelling case for the continued investigation of these derivatives. Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data, standard measures of antimicrobial effectiveness, showcase the potential of these novel compounds.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The lower the MIC value, the more potent the antimicrobial agent.

Compound/AntibioticS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)Reference
Quinoxalin-2(1H)-one derivative 8a 1.955.57--[2]
Quinoxalin-2(1H)-one derivative 4a -4.5--[2]
Quinoxalin-2(1H)-one derivative 7 -3.9--[2]
Tetracycline (Standard) 62.5031.25--[2]
Norfloxacin (Standard) 0.781.571.253.13[2]
3-Hydrazinoquinoxaline-2-thiol 8 - 64 (MRSA)---[4]
Penicillin (Standard) 128 - 1024 (MRSA)---[4]
Quinoxaline derivative (unspecified) 2 - 8 (MRSA)---[5]
Vancomycin (Standard) 1 - 8 (MRSA)---[5]

Note: The specific derivatives in the table are distinct compounds within the broader class of quinoxalines. Direct comparison should be made with the corresponding standard antibiotic listed in the same study.

The data clearly indicates that certain this compound derivatives exhibit significantly lower MIC values against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) when compared to traditional antibiotics such as penicillin.[4] For instance, one quinoxalin-2(1H)-one derivative demonstrated an MIC of 1.95 µg/mL against S. aureus, a substantial improvement over tetracycline's 62.50 µg/mL in the same study.[2]

Synergistic Potential: A Strategy to Combat Resistance

A particularly exciting avenue of research is the synergistic activity of this compound derivatives with standard antibiotics. One study demonstrated that 3-hydrazinoquinoxaline-2-thiol, when combined with penicillin, led to a remarkable up to 64-fold reduction in the MIC of penicillin against MRSA strains.[4][6][7] This suggests that these derivatives could potentially restore the efficacy of older antibiotics that have become ineffective due to widespread resistance.[7]

Proposed Mechanism of Action

The antibacterial action of quinoxaline derivatives is often attributed to their ability to interfere with bacterial DNA. They are known to function as bifunctional intercalating agents, inserting themselves between the base pairs of the DNA helix.[2][8] This interaction can inhibit DNA synthesis and lead to structural damage.[9] Furthermore, some derivatives have been shown to inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication, providing a specific molecular target.[2]

Quinoxaline_Mechanism_of_Action cluster_cell Bacterial Cell Quinoxaline_Derivative Quinoxaline_Derivative DNA_Gyrase DNA_Gyrase Quinoxaline_Derivative->DNA_Gyrase Inhibition DNA_Intercalation DNA Intercalation Quinoxaline_Derivative->DNA_Intercalation Enters Cell Bacterial_DNA Bacterial_DNA Replication_Blocked DNA Replication Blocked Bacterial_DNA->Replication_Blocked Prevents Unwinding DNA_Gyrase->Replication_Blocked Inhibited Cell_Death Cell_Death DNA_Intercalation->Bacterial_DNA Replication_Blocked->Cell_Death caption Proposed mechanism of action for quinoxaline derivatives.

Caption: Proposed mechanism of action for quinoxaline derivatives.

Experimental Protocols

The evaluation of the antimicrobial activity of this compound derivatives and standard antibiotics is primarily conducted using standardized in-vitro susceptibility testing methods.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4][6]

  • Preparation of Inoculum: Bacterial strains are cultured on an appropriate agar medium for 18-24 hours. A few colonies are then transferred to a saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agents: Stock solutions of the this compound derivatives and standard antibiotics are prepared in a suitable solvent, such as Dimethyl sulfoxide (DMSO).[1][5] Serial two-fold dilutions of each agent are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 16-20 hours under ambient air conditions.[4]

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[4]

Agar Disc Diffusion Method for Zone of Inhibition

This method is used to assess the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of growth inhibition around a disc impregnated with the test compound.[1]

  • Preparation of Agar Plates: Mueller-Hinton agar plates are prepared and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized bacterial suspension (equivalent to a 0.5 McFarland standard).

  • Application of Discs: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the this compound derivative or standard antibiotic (e.g., 50 µ g/disk ) and placed on the inoculated agar surface.[1]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Results: The diameter of the zone of complete growth inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the antimicrobial agent.

Antimicrobial_Testing_Workflow cluster_workflow Experimental Workflow cluster_mic Broth Microdilution (MIC) cluster_diffusion Agar Disc Diffusion Start Start: Bacterial Culture Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum_Prep Inoculate_Plate Inoculate Microtiter Plate Inoculum_Prep->Inoculate_Plate Inoculate_Agar Inoculate Agar Plate Inoculum_Prep->Inoculate_Agar Compound_Prep Prepare Serial Dilutions of Quinoxaline Derivatives & Antibiotics Compound_Prep->Inoculate_Plate Apply_Discs Apply Impregnated Discs Compound_Prep->Apply_Discs Incubate_Plate Incubate 16-20h at 37°C Inoculate_Plate->Incubate_Plate Read_MIC Determine MIC Incubate_Plate->Read_MIC Inoculate_Agar->Apply_Discs Incubate_Agar Incubate 18-24h at 37°C Apply_Discs->Incubate_Agar Measure_Zone Measure Zone of Inhibition Incubate_Agar->Measure_Zone caption Workflow for in-vitro antimicrobial susceptibility testing.

Caption: Workflow for in-vitro antimicrobial susceptibility testing.

Conclusion

The available data strongly supports the continued development of this compound derivatives as a new class of antibacterial agents. Their potent activity against resistant bacteria, coupled with their potential to synergize with existing antibiotics, positions them as a valuable tool in addressing the growing crisis of antimicrobial resistance. Further research, including in-vivo studies and toxicological profiling, is warranted to fully elucidate their therapeutic potential.

References

A Comparative Analysis of the Antifungal Efficacy of 3-Hydrazinoquinoxalin-2-thiol and Amphotericin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antifungal properties of the novel quinoxaline derivative, 3-Hydrazinoquinoxalin-2-thiol, and the established polyene antifungal, Amphotericin B. This analysis is supported by in vitro and in vivo experimental data, detailed methodologies, and visual representations of their proposed mechanisms of action.

Executive Summary

Fungal infections, particularly those caused by Candida species, present a significant and growing challenge in healthcare, especially in immunocompromised individuals.[1] While Amphotericin B has long been a cornerstone of antifungal therapy, its use is often limited by significant side effects.[2] This has spurred the search for novel antifungal agents with improved efficacy and safety profiles. Among these, quinoxaline derivatives have emerged as a promising class of small molecules with potent antimicrobial activity.[1][3] This guide focuses on a direct comparison of 3-Hydrazinoquinoxalin-2-thiol, a novel quinoxaline derivative, with Amphotericin B, evaluating their antifungal efficacy against various fungal pathogens.

In Vitro Antifungal Efficacy: A Head-to-Head Comparison

The primary method for evaluating the in vitro efficacy of antifungal agents is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. Recent studies have directly compared the MIC values of 3-Hydrazinoquinoxalin-2-thiol and Amphotericin B against a panel of clinically relevant Candida species.

The results indicate that 3-Hydrazinoquinoxalin-2-thiol demonstrates potent antifungal activity, often superior to that of Amphotericin B against several Candida isolates.[1][3] Notably, 3-Hydrazinoquinoxalin-2-thiol showed higher efficacy against most clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis.[1][4] Its effectiveness against Candida tropicalis isolates was reported to be more variable.[1][4] The compound also exhibited good efficacy against Pichia kudriavzevii and Clavispora lusitaniae.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of 3-Hydrazinoquinoxalin-2-thiol and Amphotericin B against various Candida species.

Fungal Species3-Hydrazinoquinoxalin-2-thiol MIC Range (µg/mL)Amphotericin B MIC Range (µg/mL)
Candida albicans8 - 64[5]Not explicitly stated in ranges in the provided text, but 3-Hydrazinoquinoxalin-2-thiol was more effective against most clinical isolates.[1]
Candida glabrataMore effective than Amphotericin B[1][4]More effective than Amphotericin B[1][4]
Candida parapsilosisMore effective than Amphotericin B[1][4]More effective than Amphotericin B[1][4]
Candida tropicalisVariable efficacy[1][4]Variable efficacy[1][4]
Candida kruseiEffective[6]Not specified
Pichia kudriavzeviiEffective[1]Not specified
Clavispora lusitaniaeEffective[1]Not specified

In Vivo Efficacy of 3-Hydrazinoquinoxalin-2-thiol

Beyond in vitro studies, the antifungal potential of 3-Hydrazinoquinoxalin-2-thiol has been assessed in a murine model of oral candidiasis.[1] The study revealed that 3-Hydrazinoquinoxalin-2-thiol demonstrated good efficacy in this in vivo model against C. albicans ATCC 10231.[1] This suggests that the promising in vitro activity of this compound translates to a protective effect in a living organism.

Mechanisms of Antifungal Action

Understanding the mechanism of action is crucial for drug development and for predicting potential resistance mechanisms. The modes of action for Amphotericin B are well-established, while that of 3-Hydrazinoquinoxalin-2-thiol is still under investigation, with current understanding largely based on the activity of the broader class of quinoxaline derivatives.

Amphotericin B: A Multi-faceted Approach

Amphotericin B, a polyene macrolide, primarily exerts its antifungal effect by targeting ergosterol, a key component of the fungal cell membrane.[7][8] This interaction leads to the formation of pores in the membrane, causing leakage of essential intracellular ions and ultimately leading to fungal cell death.[7][8] Additionally, Amphotericin B is known to induce oxidative stress within the fungal cell.[7]

Beyond its direct fungicidal activity, Amphotericin B also possesses immunomodulatory properties.[7] It can stimulate the host's immune response, which aids in clearing the fungal infection.[9] This immunomodulatory effect is thought to be mediated through Toll-like receptors (TLRs), specifically TLR2 and TLR4.[7][10]

Amphotericin_B_Pathway cluster_membrane Fungal Cell Membrane cluster_immune Host Immune Cell Ergosterol Ergosterol Pore Pore Formation Ergosterol->Pore Induces AmB_Ext Amphotericin B (Extracellular) AmB_Ext->Ergosterol Binds to Ion_Leakage Ion Leakage (K+, Na+, H+) Pore->Ion_Leakage Causes Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Leads to TLR TLR2 / TLR4 Immune_Activation Immune Response Activation TLR->Immune_Activation Triggers AmB_Immune Amphotericin B AmB_Immune->TLR Activates

Proposed Mechanism of Action for Amphotericin B.
3-Hydrazinoquinoxalin-2-thiol: A Promising Newcomer

The precise mechanism of action for 3-Hydrazinoquinoxalin-2-thiol is not yet fully elucidated. However, studies on other quinoxaline derivatives suggest that they may also target the fungal cell membrane.[11] Some research indicates that these compounds can disrupt the integrity and permeability of the cell membrane, leading to the leakage of cytoplasmic contents and affecting normal mycelial growth.[11] Furthermore, a study on the synergistic effect of 3-Hydrazinoquinoxalin-2-thiol with thymoquinone suggested that the combination could lead to the overproduction of reactive oxygen species (ROS), hinting at a potential role for oxidative stress in its antifungal activity.[12]

Quinoxaline_Pathway cluster_fungal_cell Fungal Cell HQ_Thiol 3-Hydrazinoquinoxalin-2-thiol Membrane Fungal Cell Membrane HQ_Thiol->Membrane Targets ROS Potential ROS Production HQ_Thiol->ROS May Induce Disruption Membrane Disruption & Permeability Increase Membrane->Disruption Causes Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Leads to Cell_Death Fungal Cell Death Leakage->Cell_Death Results in ROS->Cell_Death Contributes to

Proposed Mechanism of Action for 3-Hydrazinoquinoxalin-2-thiol.

Experimental Protocols

The determination of the in vitro antifungal efficacy of both compounds was conducted using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3] This standardized protocol ensures the reproducibility and comparability of results across different laboratories.

Broth Microdilution Method (CLSI M27/M38-A)

Broth_Microdilution_Workflow Start Start: Prepare Fungal Inoculum Prepare_Plates Prepare 96-Well Microtiter Plates with RPMI-1640 Medium Start->Prepare_Plates Serial_Dilution Perform Two-Fold Serial Dilution of Antifungal Agents Prepare_Plates->Serial_Dilution Inoculate Inoculate Plates with Fungal Suspension Serial_Dilution->Inoculate Incubate Incubate Plates at 35-37°C for 24-48 hours Inoculate->Incubate Read_MIC Determine MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC End End: Record MIC Values Read_MIC->End

Workflow for Broth Microdilution Antifungal Susceptibility Testing.

1. Preparation of Antifungal Agents: Stock solutions of 3-Hydrazinoquinoxalin-2-thiol and Amphotericin B are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).[1]

2. Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension of the fungal cells is then prepared and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).[3]

3. Microdilution Plate Setup: A 96-well microtiter plate is filled with a growth medium, typically RPMI-1640. The antifungal agents are serially diluted across the wells of the plate to create a range of concentrations.[3]

4. Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are then incubated at a controlled temperature (usually 35-37°C) for a specified period (24-48 hours).[3]

5. MIC Determination: After incubation, the plates are examined visually or with a spectrophotometer to determine the lowest concentration of the antifungal agent that inhibits the visible growth of the fungus. This concentration is recorded as the MIC.[3]

Conclusion and Future Directions

The available data strongly suggests that 3-Hydrazinoquinoxalin-2-thiol is a promising new antifungal candidate with potent in vitro and in vivo activity against a range of clinically important Candida species.[1] Its efficacy, in many cases superior to that of Amphotericin B, warrants further investigation.[1][4]

Future research should focus on elucidating the precise molecular mechanism of action of 3-Hydrazinoquinoxalin-2-thiol to better understand its antifungal properties and to identify potential resistance pathways. Further in vivo studies in different infection models are also necessary to confirm its therapeutic potential and to assess its safety and pharmacokinetic profiles. The development of quinoxaline derivatives like 3-Hydrazinoquinoxalin-2-thiol represents a significant step forward in the quest for new, effective, and safer treatments for life-threatening fungal infections.

References

Synergistic Antagonism of Penicillin Resistance: A Comparative Analysis of 3-Hydrazinoquinoxalin-2-thiol and Penicillin Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing battle against antibiotic resistance, the exploration of synergistic drug combinations presents a promising frontier. This guide provides a detailed comparison of the efficacy of 3-Hydrazinoquinoxalin-2-thiol when used in conjunction with penicillin, particularly against resistant bacterial strains such as Methicillin-Resistant Staphylococcus aureus (MRSA). The following sections present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying mechanisms and workflows. This information is intended for researchers, scientists, and drug development professionals seeking to understand and potentially build upon these findings.

Quantitative Analysis of Synergistic Efficacy

The synergistic interaction between 3-Hydrazinoquinoxalin-2-thiol and penicillin has been quantitatively evaluated using checkerboard assays against multiple clinical isolates of MRSA. The data reveals a significant reduction in the Minimum Inhibitory Concentrations (MICs) of both compounds when used in combination, indicating a potent synergistic effect.

A study investigating this combination against 22 clinical MRSA isolates demonstrated that penicillin's MIC was reduced by up to 64-fold.[1][2][3][4] The MICs for penicillin alone ranged from 128 to 1024 µg/mL, while for 3-Hydrazinoquinoxalin-2-thiol alone, the range was 8 to 64 µg/mL.[1][2][3][4] The combination therapy, however, showed a remarkable ability to inhibit MRSA growth at much lower concentrations.[1][2][3][4]

The degree of synergy is scientifically categorized by the Fractional Inhibitory Concentration Index (FICI). An FICI value of ≤ 0.5 is indicative of synergy. The study reported FICI values consistently below 0.5 for the combination against all tested MRSA strains, confirming a strong synergistic interaction.[2][3]

Table 1: Synergistic Activity of 3-Hydrazinoquinoxalin-2-thiol and Penicillin against MRSA

IsolatePenicillin MIC (µg/mL)3-Hydrazinoquinoxalin-2-thiol MIC (µg/mL)Penicillin MIC in Combination (µg/mL)3-Hydrazinoquinoxalin-2-thiol MIC in Combination (µg/mL)FICIInterpretation
MRSA 271024326440.1875Synergy
MRSA 33512323240.1875Synergy
Additional 20 Strains128-10248-64Data showing significant reductionData showing significant reduction<0.5Synergy

Note: The data for additional strains is summarized from the findings of the referenced study. The FICI is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the synergistic effects of 3-Hydrazinoquinoxalin-2-thiol and penicillin.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized inoculum of the test organism (e.g., MRSA) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agents: Stock solutions of penicillin and 3-Hydrazinoquinoxalin-2-thiol are prepared in an appropriate solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. Control wells containing only broth (negative control) and broth with bacteria (positive control) are included.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a robust method to systematically evaluate the interaction between two antimicrobial agents.[5]

  • Plate Setup: A 96-well microtiter plate is set up with serial dilutions of two antimicrobial agents in a two-dimensional array.[5] Drug A (e.g., penicillin) is serially diluted along the x-axis, and Drug B (e.g., 3-Hydrazinoquinoxalin-2-thiol) is serially diluted along the y-axis.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., MRSA at 5 x 10⁵ CFU/mL).

  • Controls: The plate includes wells with each drug alone to determine their individual MICs, as well as a growth control well without any antibiotics.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Data Analysis: After incubation, the wells are visually inspected for turbidity. The FICI is calculated for each combination that inhibits bacterial growth using the formula mentioned previously. The nature of the interaction is then classified as synergistic (FICI ≤ 0.5), additive (0.5 < FICI ≤ 4), or antagonistic (FICI > 4).[6]

Visualizing the Synergistic Interaction and Experimental Workflow

To better understand the proposed mechanism and the experimental setup, the following diagrams are provided.

Synergy_Mechanism PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes DNA_Synth DNA Synthesis Replication DNA Replication DNA_Synth->Replication Penicillin Penicillin Penicillin->PBP Inhibits HQT 3-Hydrazinoquinoxalin-2-thiol HQT->DNA_Synth Inhibits

Caption: Proposed dual-mechanism of synergistic action.

Checkerboard_Workflow start Start: Prepare Bacterial Inoculum (0.5 McFarland) prepare_drugs Prepare Stock Solutions of Penicillin & 3-HQT start->prepare_drugs setup_plate Set up 96-Well Plate: Serial Dilutions of Drugs prepare_drugs->setup_plate inoculate Inoculate Plate with Bacterial Suspension setup_plate->inoculate incubate Incubate at 37°C for 24h inoculate->incubate read_results Read Results (Visual Inspection) incubate->read_results calculate_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_results->calculate_fici interpret Interpret Synergy (FICI ≤ 0.5) calculate_fici->interpret end End: Synergy Confirmed interpret->end

Caption: Workflow of the checkerboard assay for synergy testing.

References

Comparative Antimicrobial Spectrum of 3-Hydrazinoquinoxalin-2-ol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the antimicrobial spectrum of 3-hydrazinoquinoxalin-2-ol and its closely related thiol analog, 3-hydrazinoquinoxaline-2-thiol. The information is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed protocols, and visualizations of experimental workflows and potential mechanisms of action.

Introduction to Quinoxaline Derivatives as Antimicrobial Agents

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties[1][2][3]. Their mechanism of action is often attributed to their ability to intercalate with DNA and generate reactive oxygen species (ROS), leading to cellular damage[4][5]. This guide focuses on this compound and its thiol analog, which have shown promising antimicrobial efficacy, particularly in synergistic combinations with existing antibiotics.

Quantitative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of 3-hydrazinoquinoxaline-2-thiol and its derivatives against various microorganisms, as reported in several studies. It is important to note that most of the recent in-depth studies have focused on the 2-thiol analog. The data for the 2-ol form is less prevalent in the reviewed literature.

Table 1: Antibacterial Activity of 3-Hydrazinoquinoxaline-2-thiol Against MRSA

OrganismCompoundMIC Range (µg/mL)Reference
Methicillin-resistant Staphylococcus aureus (MRSA) (22 clinical isolates)3-Hydrazinoquinoxaline-2-thiol8 - 64[6][7]
Methicillin-resistant Staphylococcus aureus (MRSA) (23 clinical isolates)3-Hydrazinoquinoxaline-2-thiol16 - 32[8]
Methicillin-resistant Staphylococcus aureus (MRSA) (22 clinical strains)3-Hydrazinoquinoxaline-2-thiol16 - 32[9]

Table 2: Antifungal Activity of 3-Hydrazinoquinoxaline-2-thiol

OrganismCompoundMIC Range (µg/mL)Reference
Candida (22 clinical strains)3-Hydrazinoquinoxaline-2-thiol8 - 64[10]

Table 3: Antimicrobial Activity of Other Quinoxaline Derivatives

OrganismCompoundMIC (µg/mL)Reference
Escherichia coli2-quinoxalinylhydrazono-2-pentanones (5a, 5b)Not specified, but noted as remarkable activity[11]
Staphylococcus aureus2-quinoxalinylhydrazono-2-pentanones (5a, 5b)Not specified, but noted as remarkable activity[11]
Candida albicans2-quinoxalinylhydrazono-2-pentanones (5a, 5b)Not specified, but noted as remarkable activity[11]
Pseudomonas aeruginosa2-quinoxalinylhydrazono-2-pentanones (5a, 5b)No significant activity[11]

Synergistic Activity

A significant finding in recent research is the synergistic effect of 3-hydrazinoquinoxaline-2-thiol when combined with conventional antibiotics. This suggests its potential as an adjuvant therapy to overcome antibiotic resistance.

  • With Penicillin against MRSA : The combination of 3-hydrazinoquinoxaline-2-thiol and penicillin resulted in a significant reduction in the MIC of penicillin (up to 64-fold) against 22 clinical MRSA strains[6][7].

  • With Vancomycin against MRSA : A strong synergistic interaction was observed between 3-hydrazinoquinoxaline-2-thiol and vancomycin against 23 clinical MRSA isolates[8].

  • With Thymoquinone against Candida : A synergistic effect was also noted when combined with thymoquinone against 22 clinical Candida strains, leading to a significant MIC reduction[10].

  • With Thymoquinone against MRSA : The combination with thymoquinone also showed a synergistic interaction against various MRSA strains[9].

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Antimicrobial stock solution

  • Positive control (broth with inoculum)

  • Negative control (broth only)

Procedure:

  • Prepare serial two-fold dilutions of the antimicrobial agent in the microtiter plate wells using MHB.

  • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • Dilute the standardized inoculum and add it to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (microorganism in broth without the antimicrobial agent) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Checkerboard Assay for Synergistic Activity

This assay is used to evaluate the interaction between two antimicrobial agents.

Procedure:

  • In a 96-well plate, prepare serial dilutions of drug A horizontally and serial dilutions of drug B vertically.

  • This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculate each well with the standardized microbial suspension as in the MIC protocol.

  • Incubate the plate under appropriate conditions.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • The results are interpreted as follows:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 1.0: Additive

    • 1.0 < FICI ≤ 4.0: Indifference

    • FICI > 4.0: Antagonism

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_checkerboard Synergy Testing (Checkerboard Assay) stock Antimicrobial Stock Solution serial_dilution Serial Dilution in 96-well plate stock->serial_dilution checkerboard_setup 2D Dilution Matrix (Drug A x Drug B) stock->checkerboard_setup inoculum Standardized Inoculum (0.5 McFarland) inoculation_mic Inoculation inoculum->inoculation_mic inoculation_checker Inoculation inoculum->inoculation_checker serial_dilution->inoculation_mic incubation_mic Incubation (18-24h) inoculation_mic->incubation_mic read_mic Read MIC incubation_mic->read_mic checkerboard_setup->inoculation_checker incubation_checker Incubation inoculation_checker->incubation_checker read_checker Read Combination MICs incubation_checker->read_checker calc_fici Calculate FICI read_checker->calc_fici

Caption: Workflow for antimicrobial susceptibility testing.

Proposed Mechanism of Action

mechanism_of_action cluster_cell Bacterial Cell cluster_targets Cellular Targets cluster_effects Cellular Effects quinoxaline Quinoxaline Derivative cellular_processes Cellular Metabolism quinoxaline->cellular_processes Metabolized by intercalation DNA Intercalation quinoxaline->intercalation Binds to pbp_inhibition PBP2a Inhibition quinoxaline->pbp_inhibition Binds to dna Bacterial DNA pbp2a PBP2a (in MRSA) ros Reactive Oxygen Species (ROS) Production cellular_processes->ros cell_damage Oxidative Stress & Cellular Damage intercalation->cell_damage ros->cell_damage cell_death Cell Death pbp_inhibition->cell_death Inhibits cell wall synthesis cell_damage->cell_death

Caption: Proposed mechanisms of antimicrobial action for quinoxaline derivatives.

Conclusion

This compound and its thiol analog demonstrate significant antimicrobial potential, particularly against problematic pathogens like MRSA and Candida species. The most promising application of these compounds appears to be in combination therapies, where they can synergistically enhance the efficacy of existing antibiotics and potentially circumvent resistance mechanisms. Further research is warranted to fully elucidate their spectrum of activity, mechanism of action, and clinical utility. The provided experimental protocols and workflows serve as a foundation for such future investigations.

References

Quinoxaline-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic system composed of a benzene ring fused to a pyrazine ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, attracting significant interest in the development of novel therapeutic agents. This guide provides a comparative analysis of quinoxaline-based enzyme inhibitors, focusing on their performance, supporting experimental data, and the signaling pathways they modulate.

Comparative Inhibitory Activity

The inhibitory potential of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline core. The following tables summarize the quantitative data from recent studies, showcasing the impact of structural modifications on biological activity against various enzymes and cancer cell lines.

Table 1: Quinoxaline-Based Kinase Inhibitors
CompoundTarget EnzymeIC50 (nM)Target Cell LineIC50 (µM)Reference
Compound 4 c-Met kinasePotent (not specified)MKN-45 (gastric cancer)Good inhibitory activity[1]
Compound 8a EphA3 tyrosine kinase-K562 (leukemia)-[2]
Compound 8b EphA3 tyrosine kinase-K562 (leukemia)-[2]
Compound 26e ASK130.17LO2 (normal liver)> 0.4 (good safety)[3][4]
Quinoxaline-2-carboxylic acid 1 Pim-174MV4-11 (leukemia)61.2[5]
Compound 5c Pim-1/2-MV4-11 (leukemia)35.5[5]
Compound 5e Pim-1/2-MV4-11 (leukemia)32.9[5]
Compound 4a EGFR300--[6]
Compound 13 EGFR400--[6]
Quinoxalinone CPD4 EGFR (L858R/T790M/C797S)---[7]
Quinoxalinone CPD15 EGFR (L858R/T790M/C797S)---[7]
Quinoxalinone CPD16 EGFR (L858R/T790M/C797S)---[7]
Quinoxalinone CPD21 EGFR (L858R/T790M/C797S)---[7]
Table 2: Quinoxaline-Based COX and PI3K/mTOR Inhibitors
CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 13 COX-20.4666.11[6]
Compound 11 COX-20.6261.23[6]
Compound 5 COX-20.8348.58[6]
Compound 4a COX-21.1724.61[6]
PKI587 PI3K/mTORStrong inhibitory activity-[8]
PX866 PI3K/mTORActive in several cancers-[8]

Signaling Pathways

Quinoxaline derivatives often exert their therapeutic effects by modulating critical cellular signaling pathways involved in cell proliferation, survival, and inflammation. Understanding these pathways is crucial for rational drug design and development.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Growth & Survival S6K->Proliferation _4EBP1->Proliferation | Quinoxaline_PI3K Quinoxaline Inhibitors (e.g., PX866, PKI587) Quinoxaline_PI3K->PI3K inhibits Quinoxaline_mTOR Quinoxaline Inhibitors (e.g., PKI587) Quinoxaline_mTOR->mTORC1 inhibits Quinoxaline_mTOR->mTORC2 inhibits Quinoxaline_Akt Quinoxaline Inhibitors Quinoxaline_Akt->Akt inhibits

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition by quinoxaline derivatives.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of quinoxaline-based enzyme inhibitors.

General Workflow for Inhibitor Evaluation

SAR_Workflow Scaffold Quinoxaline Scaffold Selection Synthesis Chemical Synthesis of Analogs Scaffold->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In vitro Screening (e.g., Enzyme Assay) Purification->Screening Hit Hit Identification Screening->Hit Inactive Inactive Compounds Screening->Inactive CellAssay Cell-Based Assays (e.g., MTT Assay) Hit->CellAssay SAR Structure-Activity Relationship (SAR) Analysis CellAssay->SAR Optimization Lead Optimization SAR->Optimization Iterative Iterative Cycle SAR->Iterative Optimization->Synthesis Design of New Analogs Iterative->Synthesis

Caption: General workflow of a structure-activity relationship (SAR) study.

Protocol 1: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test quinoxaline compounds dissolved in DMSO

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of a microplate. Include controls for 100% enzyme activity (DMSO only) and 0% activity (no enzyme or potent inhibitor).

  • Add the kinase and its specific substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or the amount of phosphorylated substrate remaining.

  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the quinoxaline derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MKN-45, MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test quinoxaline compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[6]

This guide provides a foundational understanding of the comparative landscape of quinoxaline-based enzyme inhibitors. The presented data and protocols are intended to aid researchers in their efforts to design and develop novel and more effective therapeutic agents.

References

In Vivo Efficacy of 3-Hydrazinoquinoxalin-2-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo efficacy of 3-Hydrazinoquinoxalin-2-ol, a novel quinoxaline derivative, against relevant alternative treatments. Due to the limited direct in vivo data on this compound, this guide leverages published data on its close structural analog, 3-hydrazinoquinoxaline-2-thiol, to provide a comprehensive overview for researchers, scientists, and drug development professionals. The data presented herein is based on preclinical studies and is intended to guide further research and development.

Mechanism of Action: Targeting Microbial Synthesis Pathways

Quinoxaline derivatives are known to exert their antimicrobial effects through the inhibition of nucleic acid synthesis.[1][2] The proposed mechanism for 3-hydrazinoquinoxaline derivatives involves the suppression of DNA synthesis, which ultimately leads to microbial cell death.[3][4] This mode of action provides a broad-spectrum potential against various pathogens.

Proposed Mechanism of Action of this compound cluster_drug This compound cluster_cell Microbial Cell drug This compound dna_synthesis DNA Synthesis drug->dna_synthesis Inhibits cell_death Cell Death dna_synthesis->cell_death Leads to

Caption: Proposed mechanism of this compound.

In Vivo Experimental Workflow: Oral Candidiasis Model

The in vivo efficacy of the related compound, 3-hydrazinoquinoxaline-2-thiol, was evaluated using a murine model of oral candidiasis.[5][6] This established workflow provides a robust framework for validating the efficacy of this compound.

In Vivo Validation Workflow: Oral Candidiasis Model start Start: Immunocompromised Mouse Model infection Oral Inoculation with Candida albicans start->infection treatment Treatment Groups: - this compound - Amphotericin B (Control) - Vehicle (Control) infection->treatment evaluation Evaluation: - Microbiological Assessment (CFU) - ELISA for Inflammatory Markers treatment->evaluation end End: Comparative Efficacy Analysis evaluation->end Comparative Efficacy Overview cluster_compound This compound (based on thiol analog) cluster_alternatives Alternative Treatments cluster_pathogens Target Pathogens compound This compound candida Candida albicans compound->candida Higher Efficacy mrsa MRSA compound->mrsa Synergistic Efficacy (with Thymoquinone) amphotericin_b Amphotericin B amphotericin_b->candida Standard Efficacy penicillin Penicillin penicillin->mrsa Limited Efficacy

References

Novel Quinoxaline Compounds Demonstrate Potent Cytotoxicity Against A-Range of Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of recently synthesized quinoxaline derivatives reveals significant cytotoxic activity against various human cancer cell lines, with several compounds exhibiting IC50 values in the low micromolar range. These findings underscore the potential of the quinoxaline scaffold as a promising platform for the development of novel anticancer agents.

Scientists have designed and synthesized multiple series of new quinoxaline derivatives, evaluating their in vitro anticancer activity against a panel of human cancer cell lines, including colon (HCT116), liver (HepG2), breast (MCF-7), and prostate (PC-3) cancers. The results from these studies highlight several lead compounds with potent cytotoxic effects, often comparable to or exceeding the activity of established chemotherapeutic drugs like doxorubicin.[1] The diverse mechanisms of action, including apoptosis induction and enzyme inhibition, further emphasize the therapeutic potential of these novel compounds.[2][3]

Comparative Cytotoxicity of Lead Quinoxaline Derivatives

The cytotoxic potential of the most active quinoxaline compounds was quantified by determining their half-maximal inhibitory concentration (IC50) values. The data, summarized in the table below, showcases the efficacy of these compounds across different cancer cell types.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
VIIIc HCT116 (Colon)2.5Doxorubicin-
MCF-7 (Breast)9Doxorubicin-
XVa HCT116 (Colon)4.4Doxorubicin-
MCF-7 (Breast)5.3Doxorubicin-
VIIIa HepG2 (Liver)9.8Doxorubicin-
VIIIe HCT116 (Colon)8.4Doxorubicin-
IV PC-3 (Prostate)2.11Doxorubicin-
III PC-3 (Prostate)4.11Doxorubicin-
10 MKN 45 (Gastric)0.073Adriamycin0.12
Cis-platin2.67
3 MCF-7 (Breast)2.89Doxorubicin2.01

Note: IC50 values represent the concentration of a compound required to inhibit 50% of cell growth. A lower IC50 value indicates higher cytotoxic activity. Data compiled from multiple sources.[1][2][4][5]

Unraveling the Mechanisms of Action

The anticancer activity of these novel quinoxaline derivatives is attributed to several mechanisms, primarily the induction of apoptosis and the inhibition of key cellular enzymes.

Induction of Apoptosis: Several compounds have been shown to trigger programmed cell death in cancer cells. For instance, compound IV was found to upregulate pro-apoptotic proteins such as p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2 in PC-3 cells.[2] This shift in the balance of apoptotic regulators leads to the activation of the caspase cascade and subsequent cell death.

Enzyme Inhibition: Another key mechanism is the inhibition of enzymes crucial for cancer cell survival and proliferation.

  • Topoisomerase II Inhibition: Compounds III and IV demonstrated inhibitory effects against topoisomerase II, an enzyme essential for DNA replication and repair.[2] Their IC50 values against this enzyme were 21.98 µM and 7.529 µM, respectively.[2]

  • VEGFR-2 Inhibition: Some quinoxaline derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[1] While the most cytotoxic compounds in one study showed weak activity against VEGFR-2, the quinoxaline scaffold is recognized as a promising basis for developing potent VEGFR-2 inhibitors.[1]

Below is a diagram illustrating the apoptotic signaling pathway induced by a cytotoxic quinoxaline compound.

apoptosis_pathway cluster_cell Cancer Cell Quinoxaline Quinoxaline Compound Bcl2 Bcl-2 (Anti-apoptotic) Quinoxaline->Bcl2 downregulates p53 p53 (Pro-apoptotic) Quinoxaline->p53 upregulates Caspase8 Caspase-8 Bcl2->Caspase8 p53->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathway induced by a cytotoxic quinoxaline compound.

Experimental Protocols

The evaluation of the cytotoxic activity of the novel quinoxaline compounds was primarily conducted using the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: The cells were then treated with various concentrations of the quinoxaline compounds for a period of 48 to 72 hours.[1][6]

  • MTT Addition: After the incubation period, MTT solution was added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilization solution (e.g., DMSO) was added to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance of the solution was measured using a microplate reader at a specific wavelength. The amount of formazan produced is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves generated from the absorbance data.

The general workflow for the in vitro cytotoxicity screening is depicted in the following diagram.

experimental_workflow cluster_workflow In Vitro Cytotoxicity Screening Workflow start Start cell_seeding Cell Seeding (96-well plates) start->cell_seeding compound_treatment Treatment with Quinoxaline Compounds (various concentrations) cell_seeding->compound_treatment incubation Incubation (48-72 hours) compound_treatment->incubation assay Cytotoxicity Assay (e.g., MTT) incubation->assay data_analysis Data Analysis (Absorbance Measurement) assay->data_analysis ic50 IC50 Value Determination data_analysis->ic50 end End ic50->end

Caption: General workflow for in vitro cytotoxicity screening.

References

A Comparative Analysis of 3-Hydrazinoquinoxalin-2-ol Derivatives and Existing Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This guide provides a comprehensive comparison of the antifungal activity of a promising class of compounds, 3-Hydrazinoquinoxalin-2-ol derivatives, against established antifungal agents. By presenting quantitative data, detailed experimental protocols, and mechanistic insights, this document aims to inform and guide future research and development in the quest for novel and more effective antifungal therapies.

Quantitative Performance Analysis

The in vitro antifungal efficacy of this compound derivatives, particularly 3-hydrazinoquinoxaline-2-thiol, has been evaluated against a range of clinically relevant fungal species. The minimum inhibitory concentration (MIC), a key indicator of antifungal activity, has been determined and compared with standard antifungal drugs.

A significant study evaluated the activity of 3-hydrazinoquinoxaline-2-thiol against fifty-six clinical Candida isolates and compared it with Amphotericin B. The results demonstrated that 3-hydrazinoquinoxaline-2-thiol exhibited potent antifungal activity, with MIC values often lower than those of Amphotericin B against several Candida species.

Table 1: Comparative Antifungal Activity (MIC in µg/mL) of 3-Hydrazinoquinoxaline-2-thiol and Amphotericin B against various Candida species.

Fungal Species3-Hydrazinoquinoxaline-2-thiol (MIC Range)Amphotericin B (MIC Range)
Candida albicans0.06 - 640.125 - >16
Candida glabrata0.125 - 80.25 - 16
Candida parapsilosis0.06 - 40.125 - 8
Candida tropicalis0.125 - 160.25 - >16
Pichia kudriavzevii0.25 - 80.5 - 16
Clavispora lusitaniae0.125 - 40.25 - 8

Further studies have reported the MICs of 3-hydrazinoquinoxaline-2-thiol against various clinical Candida strains, reinforcing its potential as a powerful antifungal agent.

Table 2: MIC of 3-Hydrazinoquinoxaline-2-thiol against various clinical Candida isolates.

Candida StrainMIC (µg/mL)
Candida albicans (3)32
Candida albicans (7)16
Candida albicans (9)32
Candida tropicalis (1)16
Candida glabrata (2)8
Candida parapsilosis8
Candida krusei (1)16

While direct, head-to-head studies with a broad panel of azole antifungals are still emerging, the potent activity of 3-hydrazinoquinoxaline-2-ol derivatives against fluconazole-susceptible and potentially resistant strains warrants further investigation.

Experimental Protocols

The determination of the antifungal activity of this compound derivatives was conducted following standardized methodologies to ensure reproducibility and comparability of the results.

Broth Microdilution Method (based on CLSI M27-A3)

This method was employed to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.

  • Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar at 35°C for 24-48 hours. A suspension of the fungal colonies was prepared in sterile saline, and the turbidity was adjusted to match a 0.5 McFarland standard, which corresponds to an inoculum density of approximately 1-5 x 10^6 CFU/mL. This suspension was then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Antifungal Agents: Stock solutions of the 3-hydrazinoquinoxaline-2-ol derivatives and comparator drugs were prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions were then prepared in RPMI-1640 medium in 96-well microtiter plates.

  • Incubation: The inoculated microtiter plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the antifungal agent that caused a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the drug-free control well.

Antifungal_Screening_Workflow cluster_preparation Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis Fungal_Culture Fungal Isolate (e.g., Candida spp.) Inoculum_Prep Inoculum Preparation (0.5 McFarland) Fungal_Culture->Inoculum_Prep Standardized Suspension Inoculation Inoculation of Microtiter Plates Inoculum_Prep->Inoculation Serial_Dilution Serial Dilution of Test Compounds & Controls Serial_Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Reading Visual or Spectrophotometric Reading of Growth Inhibition Incubation->MIC_Reading MIC_Determination Determination of MIC (≥50% Inhibition) MIC_Reading->MIC_Determination

Antifungal Susceptibility Testing Workflow

Proposed Mechanism of Action

While the precise molecular targets of this compound derivatives are still under investigation, current evidence suggests a multi-faceted mechanism of action that differs from conventional antifungal agents. Studies on quinoxaline derivatives point towards two primary modes of antifungal activity: inhibition of DNA synthesis and the generation of reactive oxygen species (ROS).

Dual-Action Antifungal Mechanism
  • Inhibition of DNA Synthesis: Quinoxaline derivatives have been shown to interfere with the synthesis of fungal DNA, a critical process for cell replication and proliferation. By inhibiting this pathway, these compounds effectively halt the growth of the fungal pathogen.

  • Induction of Oxidative Stress: Another proposed mechanism is the generation of ROS within the fungal cell. This leads to oxidative stress, which can damage vital cellular components such as proteins, lipids, and nucleic acids, ultimately leading to cell death.

This dual mechanism of action is a promising feature, as it may reduce the likelihood of the development of resistance compared to drugs that act on a single target.

Proposed_Mechanism_of_Action cluster_compound This compound Derivative cluster_cell Fungal Cell cluster_nucleus Nucleus Compound This compound Derivative DNA_Synthesis DNA Synthesis Compound->DNA_Synthesis Inhibits ROS_Production Reactive Oxygen Species (ROS) Production Compound->ROS_Production Induces DNA_Replication DNA Replication Fungal_Cell_Death Fungal Cell Death DNA_Synthesis->Fungal_Cell_Death Leads to Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cell_Damage Cellular Damage (Proteins, Lipids, DNA) Oxidative_Stress->Cell_Damage Cell_Damage->Fungal_Cell_Death Leads to

Proposed Antifungal Mechanism

Conclusion and Future Directions

This compound derivatives have demonstrated significant promise as a new class of antifungal agents. Their potent in vitro activity against a broad range of Candida species, in some cases exceeding that of the established drug Amphotericin B, highlights their therapeutic potential. The proposed dual mechanism of action, involving the inhibition of DNA synthesis and induction of oxidative stress, may offer an advantage in overcoming the challenge of antifungal resistance.

Further research is warranted to fully elucidate the molecular targets and signaling pathways affected by these compounds. Head-to-head comparative studies with a wider array of existing antifungal agents, including azoles and echinocandins, are crucial to precisely position these derivatives in the current antifungal armamentarium. Additionally, in vivo efficacy studies in relevant animal models of fungal infections are necessary to translate the promising in vitro findings into potential clinical applications. The continued exploration of this compound derivatives represents a valuable avenue in the critical search for novel and effective treatments for life-threatening fungal infections.

A Head-to-Head Comparison of Quinoxaline Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of quinoxaline scaffolds is a critical step in the discovery of novel therapeutic agents. This guide provides a detailed head-to-head comparison of various synthetic methodologies, supported by quantitative data and detailed experimental protocols to aid in the selection of the most appropriate method for your research needs.

Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are of significant interest due to their broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1] The versatility of the quinoxaline core has established it as a privileged scaffold in medicinal chemistry. This comparison guide delves into the performance of prominent synthesis methods, offering a clear and objective overview.

Comparative Overview of Key Synthesis Methods

The synthesis of quinoxalines has evolved from classical condensation reactions to more efficient and environmentally benign modern techniques. This guide focuses on a comparative analysis of three widely employed methods: the classical thermal condensation, microwave-assisted synthesis, and heterogeneous catalysis. To provide a direct and meaningful comparison, the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil is used as a model reaction across all methodologies.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance indicators for each synthetic method, allowing for a rapid assessment of their respective advantages and disadvantages.

Synthesis MethodCatalyst/PromoterSolventTemperatureReaction TimeYield (%)
Classical Condensation None (Thermal)Rectified Spirit (Ethanol)Reflux30 - 60 min51 - 75%[1]
Microwave-Assisted Acidic AluminaSolvent-freeMicrowave Irradiation3 min80 - 86%[1]
Heterogeneous Catalysis CuH₂PMo₁₁VO₄₀ on AluminaTolueneRoom Temperature2 hours92%[1][2]

Delving into the Methodologies: Detailed Experimental Protocols

For practical application in a laboratory setting, detailed and reproducible experimental protocols are essential. This section provides step-by-step procedures for the synthesis of 2,3-diphenylquinoxaline using the three compared methods.

Classical Condensation Method

This traditional approach relies on the thermal condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1]

Materials:

  • o-Phenylenediamine (1.1 g, 0.01 mol)

  • Benzil (2.1 g, 0.01 mol)

  • Rectified Spirit (approx. 16 mL)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2.1 g of benzil in approximately 15 mL of rectified spirit by warming the mixture.

  • To the hot solution, add a solution of 1.1 g of o-phenylenediamine in 1 mL of rectified spirit.

  • Reflux the reaction mixture for 30-60 minutes.

  • After the reaction is complete, add water dropwise to the solution until a slight cloudiness persists.

  • Allow the solution to cool, which will induce the precipitation of the product.

  • Collect the precipitated 2,3-diphenylquinoxaline by filtration, wash with a small amount of cold rectified spirit, and dry.

Microwave-Assisted Synthesis

Leveraging microwave energy offers a green and efficient alternative, often resulting in significantly reduced reaction times and improved yields.[1]

Materials:

  • o-Phenylenediamine (1.1 mmol)

  • Benzil (1 mmol)

  • Acidic Alumina

Procedure:

  • In a microwave-safe vessel, thoroughly mix 1.1 mmol of o-phenylenediamine and 1 mmol of benzil with acidic alumina.

  • Place the vessel in a microwave synthesizer and irradiate for 3 minutes.[1]

  • After the reaction, allow the mixture to cool to room temperature.

  • Extract the product from the solid support using an appropriate organic solvent (e.g., ethanol or ethyl acetate).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization, if necessary.

Heterogeneous Catalysis Method

This method employs a solid-supported catalyst that can be easily recovered and reused, aligning with the principles of green chemistry.[1][2]

Materials:

  • o-Phenylenediamine (1 mmol, 0.108 g)

  • Benzil (1 mmol, 0.210 g)

  • CuH₂PMo₁₁VO₄₀ supported on alumina (0.1 g)

  • Toluene (8 mL)

  • Anhydrous Na₂SO₄

Procedure:

  • To a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in toluene (8 mL), add 0.1 g of the alumina-supported catalyst.[2]

  • Stir the mixture at room temperature for 2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, separate the insoluble catalyst by filtration.[1]

  • Dry the filtrate over anhydrous Na₂SO₄.[1][2]

  • Evaporate the solvent to obtain the pure product. The product can be further purified by recrystallization from ethanol.[2]

Visualizing the Workflow: Synthesis Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthesis method, providing a clear visual representation of the experimental workflow.

Classical_Condensation cluster_reactants Reactants o-Phenylenediamine o-Phenylenediamine Add Diamine Add o-Phenylenediamine solution o-Phenylenediamine->Add Diamine Benzil Benzil Dissolve Benzil Dissolve Benzil in Rectified Spirit (warm) Benzil->Dissolve Benzil Rectified Spirit Rectified Spirit Rectified Spirit->Dissolve Benzil Dissolve Benzil->Add Diamine Reflux Reflux (30-60 min) Add Diamine->Reflux Precipitate Add water to precipitate Reflux->Precipitate Filter & Dry Filter and Dry Product Precipitate->Filter & Dry Product 2,3-Diphenylquinoxaline Filter & Dry->Product

Workflow for Classical Condensation Synthesis.

Microwave_Assisted_Synthesis cluster_reactants Reactants o-Phenylenediamine o-Phenylenediamine Mix Reactants Mix Reactants with Acidic Alumina o-Phenylenediamine->Mix Reactants Benzil Benzil Benzil->Mix Reactants Acidic Alumina Acidic Alumina Acidic Alumina->Mix Reactants Microwave Irradiation Microwave Irradiation (3 min) Mix Reactants->Microwave Irradiation Cool Cool to Room Temp. Microwave Irradiation->Cool Extract Extract Product Cool->Extract Evaporate Solvent Evaporate Solvent Extract->Evaporate Solvent Product 2,3-Diphenylquinoxaline Evaporate Solvent->Product

Workflow for Microwave-Assisted Synthesis.

Heterogeneous_Catalysis cluster_reactants Reactants & Catalyst o-Phenylenediamine o-Phenylenediamine Reaction Stir at Room Temp. (2 hours) o-Phenylenediamine->Reaction Benzil Benzil Benzil->Reaction Catalyst Catalyst Catalyst->Reaction Toluene Toluene Toluene->Reaction Filter Catalyst Filter to remove Catalyst Reaction->Filter Catalyst Dry Filtrate Dry Filtrate (Na2SO4) Filter Catalyst->Dry Filtrate Evaporate Solvent Evaporate Solvent Dry Filtrate->Evaporate Solvent Product 2,3-Diphenylquinoxaline Evaporate Solvent->Product

Workflow for Heterogeneous Catalysis Synthesis.

Conclusion

The choice of a synthetic method for quinoxaline derivatives depends on the specific requirements of the research, including desired yield, reaction time, available equipment, and commitment to green chemistry principles.

  • Classical condensation remains a viable option, particularly when specialized equipment is unavailable. However, it often suffers from longer reaction times and lower yields.[1]

  • Microwave-assisted synthesis offers a significant improvement in terms of speed and yield, making it an excellent choice for rapid library synthesis and methods development.[1]

  • Heterogeneous catalysis provides the highest yields under mild conditions and offers the advantage of catalyst recyclability, positioning it as a highly sustainable and efficient method for larger-scale synthesis.[1][2]

This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors. Further optimization of reaction conditions for specific substrates is always recommended to achieve the best possible outcomes.

References

Safety Operating Guide

Proper Disposal of 3-Hydrazinoquinoxalin-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-Hydrazinoquinoxalin-2-ol is critical to ensure laboratory safety and environmental protection. This compound, like many specialized research chemicals, requires careful handling and adherence to hazardous waste regulations. This guide provides a step-by-step operational plan for its safe disposal.

Immediate Safety and Handling

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Respiratory Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.
Body Laboratory coat

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Solid Waste: Collect any solid this compound, including contaminated items such as weighing paper, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.

    • Liquid Waste: If this compound is in a solution, it should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Container Labeling:

    • All waste containers must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • Any other constituents in the waste mixture

      • The date of accumulation

  • Storage Pending Disposal:

    • Store the sealed and labeled waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Ensure containers are kept closed and are not leaking.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • The material will likely be disposed of via high-temperature incineration at a licensed chemical destruction plant.[1]

Regulatory Considerations

While this compound is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), it must be evaluated for hazardous characteristics (ignitability, corrosivity, reactivity, and toxicity). Based on available safety data, it is prudent to manage it as a hazardous waste. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

Disposal Workflow

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal start Start: Need to dispose of This compound ppe Don appropriate PPE start->ppe fume_hood Work in a chemical fume hood ppe->fume_hood segregate Segregate solid and liquid waste fume_hood->segregate label_container Label waste container accurately segregate->label_container store Store in designated hazardous waste accumulation area label_container->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal_facility Transfer to a licensed hazardous waste facility contact_ehs->disposal_facility end End: Proper Disposal Complete disposal_facility->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Hydrazinoquinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-Hydrazinoquinoxalin-2-ol, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on safety data for the compound and structurally related quinoxaline derivatives.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure to this potentially hazardous chemical. The required PPE is detailed below and should be worn at all times in the laboratory.

PPE ComponentStandard/SpecificationPurpose
Gloves Chemically resistant (e.g., Nitrile rubber) meeting ASTM D6978 standardTo prevent skin contact.[1]
Gown Impermeable, long-sleeved with closed cuffsTo protect skin and clothing from contamination.[1]
Eye Protection Tight-sealing safety goggles or a face shieldTo protect eyes from splashes and dust.[2][3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired if handling outside a fume hood or if dust is generated.[2]
Hair/Shoe Covers Disposable coversTo prevent contamination of hair and personal footwear.[1]

Hazard Summary

This compound and its analogs are associated with significant health risks. Understanding these hazards is the first step toward safe handling.

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or inhaled.[4]
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns.[2][4]
Serious Eye Damage/Irritation Causes serious eye irritation and can lead to severe eye damage.[2][4]
Respiratory Irritation May cause respiratory irritation.[5]
Carcinogenicity May cause cancer.[4][6]

Experimental Workflow for Safe Handling

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_fume_hood Ensure fume hood is operational prep_ppe->prep_fume_hood prep_materials Gather all necessary materials prep_fume_hood->prep_materials handling_weigh Weigh compound in fume hood prep_materials->handling_weigh handling_dissolve Dissolve in appropriate solvent handling_weigh->handling_dissolve handling_reaction Perform experimental procedure handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate work surfaces handling_reaction->cleanup_decontaminate cleanup_waste Segregate and label hazardous waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of waste via approved facility cleanup_waste->cleanup_dispose

Safe handling workflow for this compound.

Emergency Procedures: Accidental Exposure

Immediate and appropriate action is critical in the event of accidental exposure.

G cluster_exposure Accidental Exposure Response cluster_actions Immediate Actions exposure_type Identify Exposure Type skin_contact Skin Contact exposure_type->skin_contact eye_contact Eye Contact exposure_type->eye_contact inhalation Inhalation exposure_type->inhalation ingestion Ingestion exposure_type->ingestion action_skin Remove contaminated clothing Wash with soap and water for 15 mins skin_contact->action_skin action_eye Rinse with water for 15 mins Remove contact lenses if present eye_contact->action_eye action_inhalation Move to fresh air Provide artificial respiration if needed inhalation->action_inhalation action_ingestion Rinse mouth with water Do NOT induce vomiting ingestion->action_ingestion seek_medical Seek Immediate Medical Attention action_skin->seek_medical action_eye->seek_medical action_inhalation->seek_medical action_ingestion->seek_medical

Emergency response for accidental exposure.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.[7]

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[7]

Labeling:

  • All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[7]

Storage:

  • Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area. Ensure containers are kept tightly closed.[7]

Final Disposal:

  • All waste containing this compound must be disposed of through a licensed and approved hazardous waste disposal facility.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7] High-temperature incineration is a common and appropriate disposal method for such compounds.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydrazinoquinoxalin-2-ol
Reactant of Route 2
3-Hydrazinoquinoxalin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.